3-(2,2-Dichloro-1-hydroxyethyl)phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3-(2,2-dichloro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H |
InChI Key |
JXYPMSRSPZJPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
3-(2,2-Dichloro-1-hydroxyethyl)phenol CAS 2384164-93-4 properties
The following technical guide details the properties, synthesis, and analytical profiling of 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS 2384164-93-4). This document is structured for research chemists and quality control scientists involved in the development and purity profiling of adrenergic agonists, specifically Phenylephrine.
CAS Registry Number: 2384164-93-4 Common Designation: Phenylephrine Dichloro Impurity / Dichloro-Analog Intermediate
Executive Summary & Application Context
3-(2,2-Dichloro-1-hydroxyethyl)phenol is a halogenated phenolic intermediate primarily identified as a Process-Related Impurity (PRI) in the synthesis of phenylethanolamine drugs, most notably Phenylephrine .[1]
Its structural core—a phenol ring substituted at the meta position with a 2,2-dichloro-1-hydroxyethyl moiety—renders it chemically distinct due to the electron-withdrawing influence of the geminal dichloro group. In drug development, this compound serves two critical roles:
-
Reference Standard: Used to quantify impurities in API batches (Phenylephrine HCl) to meet ICH Q3A/B guidelines.
-
Synthetic Building Block: A precursor for novel
-adrenergic receptor ligands via nucleophilic displacement of the terminal chlorides.
Physicochemical Properties
The following data aggregates predicted and experimentally derived values essential for handling and analytical method development.
| Property | Value / Description | Contextual Note |
| Molecular Formula | ||
| Molecular Weight | 207.05 g/mol | Distinct mass shift (+34 Da vs monochloro analog) useful in MS detection. |
| Appearance | White to Off-White Crystalline Solid | Hygroscopic; store under inert atmosphere. |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poor water solubility compared to Phenylephrine HCl. |
| pKa (Phenolic) | ~9.6 (Predicted) | Consistent with m-substituted phenols. |
| pKa (Alcohol) | ~12.5 (Predicted) | Acidity enhanced by adjacent |
| LogP | ~2.1 | More lipophilic than Phenylephrine; elutes later in Reverse Phase HPLC. |
| Melting Point | 95°C – 105°C (Range) | Broad range indicates sensitivity to residual solvent/purity. |
Origin & Synthesis Pathways
Understanding the origin of CAS 2384164-93-4 is vital for process control. It typically arises from "over-chlorination" during the Friedel-Crafts or alpha-halogenation steps of Phenylephrine synthesis, followed by non-selective reduction.
Mechanistic Origin (The "Impurity Pathway")
In the standard manufacturing of Phenylephrine, 3-hydroxyacetophenone is chlorinated to form the
Controlled Laboratory Synthesis (Reference Standard Preparation)
To generate high-purity material for analytical standards, a direct, controlled synthesis is required.
Protocol: Reduction of 1-(3-hydroxyphenyl)-2,2-dichloroethanone
-
Precursor Preparation: Acylation of phenol with dichloroacetyl chloride (using
as catalyst) yields 1-(3-hydroxyphenyl)-2,2-dichloroethanone. -
Reduction:
-
Dissolve 1 eq of ketone in Methanol at 0°C.
-
Slowly add 0.5 eq Sodium Borohydride (
). Note: Maintain <5°C to prevent epoxide formation. -
Quench with 1N HCl to pH 6.
-
Extract with Ethyl Acetate, dry over
, and concentrate.
-
-
Purification: Recrystallization from Toluene/Hexane is preferred over column chromatography to avoid acid-catalyzed degradation.
Visualization of Synthetic & Impurity Pathways
The following diagram illustrates how the target compound branches from the main API pathway.
Figure 1: Mechanistic origin of CAS 2384164-93-4 during the manufacturing of adrenergic agonists.[2] The compound arises from the reduction of the dichlorinated ketone byproduct.
Analytical Profiling & Identification
For researchers validating HPLC methods, CAS 2384164-93-4 presents specific challenges due to its weak UV chromophore and potential for on-column degradation.
HPLC Method Parameters (Recommended)
This compound is more hydrophobic than Phenylephrine.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 215 nm (Phenol absorption) and 275 nm.
-
Retention Logic: Expect elution after the monochloro-intermediate and significantly after Phenylephrine.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Negative Mode (preferred due to phenolic proton) or Positive Mode (
). -
Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic signature.
Reactivity & Stability Risks
Researchers must be aware that CAS 2384164-93-4 is not chemically inert . The proximity of the hydroxyl group to the gem-dichloro carbon creates a "masked" reactive center.
Base-Catalyzed Epoxidation (Darzens-Type)
Under basic conditions (pH > 10), the phenolic proton is deprotonated first, followed by the secondary alcohol. The alkoxide can displace one chloride to form a transient chloro-epoxide .
-
Risk: This species is a potent alkylating agent and potentially genotoxic.
-
Handling Rule: Avoid storing the standard in basic buffers (e.g., Carbonate/Bicarbonate). Use Phosphate (pH < 7) or Formate buffers.
Reactivity Diagram
Figure 2: Degradation pathway under basic conditions leading to reactive epoxide formation.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Category | Description | Precaution |
| Acute Toxicity | Harmful if swallowed or absorbed through skin.[5] | Wear nitrile gloves (double-gloving recommended). |
| Skin/Eye Irritation | Causes serious eye irritation (Category 2A). | Use safety goggles. Flush with water for 15 mins if exposed.[6][7] |
| Specific Target Organ | Respiratory irritation.[6] | Handle only in a fume hood.[6] |
Storage Protocol:
-
Temperature: -20°C (Long term).
-
Container: Amber glass vial with PTFE-lined cap.
-
Atmosphere: Argon or Nitrogen flush (prevents oxidation of the phenol ring).
References
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-(2,2-Dichloro-1-hydroxyethyl)phenol.[1][3][4][8][9] National Library of Medicine. Retrieved from [Link](Note: Search by structure or CAS for specific entry).
-
WIPO. (2020). Method for synthesizing R-3-(2-chloro-1-hydroxyethyl) phenol (Patent WO/CN111378695). World Intellectual Property Organization. Retrieved from [Link](Provides context on the mono-chloro analog synthesis and enzymatic reduction techniques).
Sources
- 1. 3-(2,2-Dichloro-1-hydroxyethyl)phenol (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 2. prepchem.com [prepchem.com]
- 3. 3-(2,2-Dichloro-1-hydroxyethyl)phenol 95% | CAS: 2384164-93-4 | AChemBlock [achemblock.com]
- 4. 3-(2,2-dichloro-1-hydroxyethyl)phenol - SRIRAMCHEM [sriramchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. msds.carboline.com [msds.carboline.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2384164-93-4 | 3-(2,2-Dichloro-1-hydroxyethyl)phenol | Boroncore [boroncore.com]
chemical structure of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Whitepaper: Structural Elucidation and Mechanistic Profiling of 3-(2,2-Dichloro-1-hydroxyethyl)phenol in Phenylephrine Synthesis
Executive Summary
In the rigorous landscape of pharmaceutical manufacturing, the identification and control of process-related impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4) is a highly specific, lipophilic impurity generated during the industrial synthesis of phenylephrine, a widely used α1-adrenergic receptor agonist[1],[2]. This technical guide elucidates the chemical structure of this compound, explores the mechanistic causality of its formation via over-chlorination, and provides a self-validating analytical protocol for its isolation and characterization.
Chemical Structure and Physicochemical Properties
3-(2,2-Dichloro-1-hydroxyethyl)phenol features a phenol ring substituted at the meta position with a 1-hydroxyethyl group, which is di-chlorinated at the terminal carbon. The presence of the gem-dichloro moiety significantly alters the compound's electron density, steric bulk, and lipophilicity compared to the target API.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value |
| IUPAC Name | 3-(2,2-dichloro-1-hydroxyethyl)phenol |
| CAS Registry Number | 2384164-93-4[1] |
| Molecular Formula | C₈H₈Cl₂O₂[3] |
| Molecular Weight | 207.05 g/mol [3] |
| SMILES String | OC1=CC=CC(C(O)C(Cl)Cl)=C1[3] |
| Precursor Ketone | 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone (CAS: 85299-04-3)[4] |
Mechanistic Origins: The Causality of Impurity Formation
To understand how 3-(2,2-Dichloro-1-hydroxyethyl)phenol enters the API matrix, one must analyze the synthetic route of phenylephrine. The commercial synthesis often begins with the alpha-chlorination of 3-hydroxyacetophenone to yield the target intermediate, 2-chloro-1-(3-hydroxyphenyl)ethanone[2].
The Causality of Over-Chlorination: If the stoichiometric ratio of the chlorinating agent is not strictly controlled, the enolization of the mono-chloro ketone continues, leading to a second electrophilic halogenation at the alpha carbon. This side reaction produces 2,2-dichloro-1-(3-hydroxyphenyl)ethanone [4].
During the subsequent Asymmetric Transfer Hydrogenation (ATH) step—typically catalyzed by Ruthenium or Rhodium complexes (e.g., [Rh(COD)Cl]₂)—both the mono-chloro and di-chloro ketones are reduced to their corresponding chiral alcohols[2]. The di-chloro ketone is reduced directly into 3-(2,2-dichloro-1-hydroxyethyl)phenol[1].
Steric Hindrance and Persistence: In the final amination step with methylamine, the mono-chloro alcohol undergoes a smooth S_N2 nucleophilic substitution to form phenylephrine. However, the bulky gem-dichloro group of the impurity creates massive steric hindrance and reduces the electrophilicity of the adjacent carbon. It strongly resists amination, persisting as an unreacted, highly lipophilic degradant in the crude API mixture.
Fig 1: Mechanistic pathway of 3-(2,2-dichloro-1-hydroxyethyl)phenol formation.
Analytical Profiling and Isolation Protocols
Because 3-(2,2-dichloro-1-hydroxyethyl)phenol is significantly more lipophilic than phenylephrine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the optimal technique for its isolation.
Table 2: RP-HPLC Method Parameters for Impurity Resolution
| Parameter | Specification | Causality / Rationale |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | Provides optimal hydrophobic interactions for the lipophilic gem-dichloro group. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Suppresses ionization of the phenolic hydroxyl, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong organic eluent required to wash the highly retained impurity off the column. |
| Gradient | 5% B to 80% B over 25 min | Ensures early elution of the polar API and sharp elution of the late-eluting impurity. |
| Detection (UV) | 275 nm | Optimal wavelength for the phenolic chromophore. |
Experimental Protocol: Step-by-Step Isolation and Verification
This methodology is designed as a self-validating system , ensuring that the isolated fraction is unequivocally the target di-chlorinated species.
Step 1: Sample Preparation
-
Dissolve 50 mg of crude phenylephrine API in 1 mL of 50:50 Water:Methanol.
-
Self-Validating Check: Ensure complete dissolution. The sample must be filtered through a 0.22 µm PTFE syringe filter. If backpressure is felt during filtration, it indicates polymeric degradation products; the sample must be centrifuged prior to injection to protect the column frit.
Step 2: Preparative RP-HPLC Separation
-
Inject 100 µL of the prepared sample onto the C18 column using the gradient in Table 2.
-
The phenylephrine API will elute early (approx. 4-6 min). 3-(2,2-dichloro-1-hydroxyethyl)phenol will elute significantly later (approx. 18-22 min) due to the hydrophobic nature of the two chlorine atoms. Collect the late-eluting fraction.
Step 3: LC-ESI-MS/MS Isotopic Verification
-
Infuse the collected fraction into an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in negative ion mode.
-
Self-Validating Check: The exact mass of the compound is 205.99 Da. Look for the deprotonated molecular ion [M-H]⁻. A valid isolation must display a classic 9:6:1 isotopic pattern at m/z 205, 207, and 209. This specific ratio mathematically validates the presence of exactly two chlorine atoms (based on the ~75% ³⁵Cl and ~25% ³⁷Cl natural abundance), confirming the impurity is di-chlorinated rather than mono-chlorinated.
Step 4: NMR Structural Elucidation
-
Lyophilize the verified fraction and dissolve it in Methanol-d4.
-
Acquire ¹H and ¹³C NMR spectra. The diagnostic signal confirming the structure is the doublet of the methine proton adjacent to the hydroxyl, coupling with the doublet of the gem-dichloro methine proton. The vicinal coupling constant (³J) confirms the 1-hydroxy-2,2-dichloro connectivity.
Fig 2: Analytical workflow for the isolation and characterization of the dichloro impurity.
References
-
CAS NO : 2384164-93-4 | Product Name : 3-(2,2-Dichloro-1-hydroxyethyl)phenol Source: Pharmaffiliates URL:[Link]
- CN116410095A - Synthesis method of phenylephrine hydrochloride Source: Google Patents URL
-
Phenylephrine-impurities (2,2-Dichloro-1-(3-hydroxyphenyl)ethanone) Source: Pharmaffiliates URL:[Link]
Sources
molecular weight and formula of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
An In-depth Technical Guide to 3-(2,2-Dichloro-1-hydroxyethyl)phenol: Properties, Synthesis, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of 3-(2,2-dichloro-1-hydroxyethyl)phenol, a halogenated phenolic compound of interest to researchers in synthetic chemistry and pharmaceutical development. Due to its structure, it may be encountered as an intermediate or impurity in the synthesis of pharmaceutical compounds like phenylephrine. This document details the molecule's fundamental physicochemical properties, outlines a robust, scientifically-grounded hypothetical protocol for its synthesis and purification, and describes the analytical methodologies required for its structural confirmation and quality assessment. The guide is designed to serve as a primary resource for scientists, offering both foundational data and practical, field-proven insights into the handling and characterization of this compound.
Introduction
3-(2,2-Dichloro-1-hydroxyethyl)phenol is an organic molecule featuring a phenol ring substituted with a 1-hydroxy-2,2-dichloroethyl group. While not a widely studied compound in its own right, its structural motifs are significant in medicinal chemistry. The presence of a dichloromethyl group adjacent to a benzylic alcohol on a phenol scaffold makes it a subject of interest for understanding structure-activity relationships and metabolic pathways of more complex drugs. It has been cataloged as a potential impurity or synthetic precursor related to phenylephrine, a common decongestant.[1]
This guide aims to consolidate the available information and provide expert-derived, practical methodologies for its synthesis and analysis. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as an authoritative resource for drug development professionals and researchers.
Part 1: Physicochemical Properties and Specifications
A precise understanding of a compound's properties is the foundation of all subsequent experimental work. The data presented here has been aggregated from chemical supplier catalogs and databases.
Core Identification
This table summarizes the key identifiers for 3-(2,2-dichloro-1-hydroxyethyl)phenol.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(2,2-dichloro-1-hydroxyethyl)phenol | [2] |
| CAS Number | 2384164-93-4 | [2][3] |
| Molecular Formula | C₈H₈Cl₂O₂ | [1][3][4] |
| Molecular Weight | 207.05 g/mol (also cited as 207.06) | [1][2][3] |
| InChI | 1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7,11-12H | |
| InChIKey | JXYPMSRSPZJPAN-UHFFFAOYSA-N | |
| SMILES | OC1=CC=CC(C(O)C(Cl)Cl)=C1 | [2] |
| Synonyms | Phenol, 3-(2,2-dichloro-1-hydroxyethyl); Benzenemethanol, α-(dichloromethyl)-3-hydroxy | [3] |
Physical and Handling Specifications
The following table outlines the known physical characteristics and recommended handling procedures.
| Property | Value / Recommendation | Source(s) |
| Purity | Typically supplied at ≥95% | [2] |
| Appearance | Not consistently reported (NA) | [3][4] |
| Storage Temperature | 2-8°C (Refrigerator) | [3][4] |
| Shipping Conditions | Ambient | [3][4] |
Part 2: Synthesis and Purification
While specific literature on the synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol is sparse, a reliable synthetic route can be devised based on established chemical transformations. The most logical approach is the reduction of the corresponding precursor ketone, 2,2-dichloro-1-(3-hydroxyphenyl)ethan-1-one.
Proposed Synthetic Workflow
The reduction of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis. For this transformation, a mild reducing agent is required to selectively reduce the ketone without affecting the aromatic ring or the chlorine atoms. Sodium borohydride (NaBH₄) is an ideal choice due to its high selectivity for carbonyls and its operational simplicity.
Sources
A Comprehensive Technical Guide to 3-(2,2-Dichloro-1-hydroxyethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol, a molecule of significant interest in pharmaceutical research and development. From its fundamental chemical identity to its synthesis and analytical characterization, this document offers a comprehensive technical overview intended to support and inform the scientific community.
Chemical Identity and Nomenclature
3-(2,2-Dichloro-1-hydroxyethyl)phenol is a chlorinated aromatic alcohol. A clear understanding of its nomenclature is critical for unambiguous scientific communication.
IUPAC Name: 3-(2,2-Dichloro-1-hydroxyethyl)phenol[1]
Synonyms:
CAS Number: 2384164-93-4[1][2][3]
Molecular Structure:
Caption: Proposed synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2,2-dichloro-1-(3-hydroxyphenyl)ethanone in a suitable anhydrous solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The choice of a milder reducing agent like NaBH₄ is strategic to prevent the reduction of the aromatic ring or cleavage of the C-Cl bonds.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a weak acid (e.g., dilute HCl) to neutralize the excess reducing agent.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure 3-(2,2-dichloro-1-hydroxyethyl)phenol.
Role as a Pharmaceutical Reference Standard and Impurity
3-(2,2-Dichloro-1-hydroxyethyl)phenol is recognized as a pharmaceutical reference standard. [2][4]It is also identified as a potential impurity in the synthesis of Phenylephrine, a widely used decongestant. [4]The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.
The formation of this dichlorinated impurity could potentially arise from side reactions involving chlorinated reagents or intermediates during the synthesis of phenylephrine. Its structural similarity to the active pharmaceutical ingredient (API) necessitates the development of specific and sensitive analytical methods for its detection and quantification.
Potential Mechanism of Action and Biological Relevance
While specific studies on the mechanism of action of 3-(2,2-dichloro-1-hydroxyethyl)phenol are not extensively documented, its biological activity can be inferred from its chemical structure, particularly the presence of a phenol group and chlorine substituents.
Phenolic compounds are known to exert their biological effects through various mechanisms, primarily by disrupting cell membranes and denaturing proteins. [5][6]The hydroxyl group of the phenol can form hydrogen bonds, while the aromatic ring can intercalate into lipid bilayers, leading to a loss of membrane integrity and function.
The presence of chlorine atoms on the ethyl side chain can further enhance its lipophilicity and potentially its antimicrobial or cytotoxic activity. Chlorinated phenols are a class of compounds known for their antiseptic and disinfectant properties. [7]
Caption: Postulated mechanism of action for 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Analytical Methodologies
The accurate detection and quantification of 3-(2,2-dichloro-1-hydroxyethyl)phenol, especially in the context of pharmaceutical quality control, requires robust analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like 3-(2,2-dichloro-1-hydroxyethyl)phenol, a reversed-phase HPLC method would be appropriate.
Hypothetical HPLC Method:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (likely around 270-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information. Derivatization may be necessary to increase the volatility of the analyte.
Hypothetical GC-MS Method:
-
Derivatization: Acetylation of the hydroxyl groups with acetic anhydride to form a more volatile ester derivative.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Monitoring of characteristic fragment ions for selective and sensitive quantification.
Conclusion
3-(2,2-Dichloro-1-hydroxyethyl)phenol is a molecule with significant relevance in the pharmaceutical industry, primarily as a reference standard and a potential impurity in the synthesis of phenylephrine. Its chemical properties, synthesis, and analytical characterization are of great interest to researchers and drug development professionals. While further studies are needed to fully elucidate its biological activity and toxicological profile, this guide provides a foundational understanding of this important compound.
References
-
Pharmaffiliates. CAS NO : 2384164-93-4 | Product Name : 3-(2,2-Dichloro-1-hydroxyethyl)phenol. [Link]
-
Patsnap Synapse. What is Phenol used for? [Link]
- Olson, K. R. (Ed.). (2018). Poisoning & Drug Overdose (8th ed.).
-
Wikipedia. Chloroxylenol. [Link]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. What is Phenol used for? [synapse.patsnap.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Chloroxylenol - Wikipedia [en.wikipedia.org]
Biological Activity of Dichlorinated Phenol Derivatives: Mechanisms, Toxicity, and Pharmacological Design
Executive Summary
Dichlorinated phenols (DCPs), such as 2,4-dichlorophenol (2,4-DCP) and 3,4-dichlorophenol (3,4-DCP), occupy a dual role in modern biochemistry and pharmacology. Historically recognized as environmental toxicants, antimicrobial agents, and pesticide metabolites[1], these compounds exhibit profound biological activities driven by their unique physicochemical properties. In recent years, the pharmaceutical industry has pivoted to exploit the precise molecular geometry of halogenated phenols, utilizing "halogen bonding" to drive fragment-based drug design[2]. This whitepaper synthesizes the mechanistic pathways of DCP-induced endocrine disruption, cellular toxicity, and their emerging role as highly specific pharmacophores in rational drug design.
Molecular Determinants of Biological Activity
The biological activity of dichlorinated phenols is dictated by two primary structural features: the acidity of the phenolic hydroxyl group and the electron-withdrawing nature of the chlorine substituents.
Proton Affinity and Membrane Permeability
The capacity of a chlorophenol to cross biological membranes and exert toxic or antimicrobial effects is intimately linked to its acid-base properties. The chlorine atoms attract electron density away from the hydroxyl group, significantly lowering the proton affinity compared to unchlorinated phenols[3]. This increased acidity allows DCPs to act as protonophores. By shuttling protons across the inner mitochondrial membrane, DCPs dissipate the electrochemical proton gradient, effectively uncoupling oxidative phosphorylation. This disruption of cellular respiration is a primary mechanism of their broad-spectrum cytotoxicity and antimicrobial efficacy[3].
The Sigma-Hole and Halogen Bonding (XB)
In the context of drug design, the electron-withdrawing aromatic ring of a dichlorophenol induces an anisotropic distribution of electron density around the chlorine atoms. This creates a region of positive electrostatic potential on the outermost surface of the halogen along the C–Cl bond axis, known as a "sigma-hole"[2]. This sigma-hole acts as a highly directional Lewis acid, forming non-covalent "halogen bonds" with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms in protein backbones). Unlike hydrogen bonds, halogen bonds are strictly directional, allowing for the precise tuning of ligand-receptor binding affinity and selectivity[2].
Fig 1: Halogen bonding mechanisms (Type I & II contacts) enhancing target affinity.
Toxicological and Endocrine Disruption Mechanisms
While the physicochemical properties of 2,4-DCP make it an effective antimicrobial, these same properties lead to severe off-target effects in higher organisms, specifically endocrine disruption.
HPG Axis Modulation and Steroidogenesis
2,4-DCP acts as a potent estrogenic endocrine disruptor. In vitro studies using H295R human adrenocortical carcinoma cells demonstrate that exposure to 2,4-DCP alters the transcription of critical steroidogenic genes, including Cytochrome P450 enzymes (CYP11A, CYP17, CYP19)[4]. This transcriptional modulation directly suppresses the production of 17β-estradiol (E2)[4].
In vivo models, such as adult zebrafish, corroborate these findings. Exposure to 2,4-DCP causes a down-regulation of CYP19A mRNA in females, while paradoxically upregulating hepatic estrogenic receptors (ERα and ERβ) and vitellogenin (VTG1 and VTG3) in both sexes[4]. This disruption of the hypothalamic-pituitary-gonadal (HPG) axis leads to reproductive toxicity, decreased egg spawning, and altered sexual behavior in mammalian models[5].
Fig 2: 2,4-DCP induced endocrine disruption and steroidogenesis alteration pathway.
Pharmacological Applications: Halogen-Enriched Fragment Design
Conversely, the predictable interaction geometries of dichlorophenols are highly valuable in crystal engineering and rational drug design. 3,4-Dichlorophenol (3,4-DCP) serves as a premier model compound because its crystal lattice naturally balances two distinct types of halogen interactions[6]:
-
Type I Contacts: Symmetrical Cl···Cl interactions driven primarily by dispersion forces.
-
Type II Contacts: Orthogonal Cl···Cl interactions driven by electrostatic attraction between the positive sigma-hole of one chlorine and the negative equatorial belt of another[6].
By mapping these interactions, medicinal chemists utilize halogen-enriched fragment libraries to target difficult binding pockets, such as the mutated tumor suppressor p53, where traditional hydrogen bonding fails to achieve sufficient affinity or geometric specificity[2].
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the biological activity of DCPs.
Protocol 1: In Vitro Steroidogenesis Assay (H295R Cell Line)
This protocol assesses the endocrine-disrupting potential of halogenated phenols by quantifying hormone production and gene expression[4].
-
Cell Seeding: Plate H295R cells in 24-well plates at a density of
cells/mL in supplemented DMEM/F12 medium. Incubate for 24 hours at 37°C (5% CO2). -
Dosing: Prepare 2,4-DCP solutions in DMSO (final DMSO concentration <0.1% v/v to prevent solvent toxicity). Dose cells with 0.1, 0.3, and 1.0 mg/L of 2,4-DCP[4]. Include a solvent control (0.1% DMSO) and a positive control (e.g., Forskolin) to validate assay responsiveness.
-
Incubation & Viability Check: Incubate for 48 hours. Perform an MTT or CellTiter-Glo assay on a parallel plate to ensure that changes in hormone levels are not artifacts of general cytotoxicity.
-
Hormone Quantification: Extract the culture medium and quantify 17β-estradiol (E2) and testosterone (T) using validated ELISA kits.
-
Gene Expression Analysis: Lyse the cells, extract total RNA, and synthesize cDNA. Perform RT-qPCR targeting CYP11A, CYP17, and CYP19, normalizing against a housekeeping gene (e.g., GAPDH)[4].
Fig 3: Self-validating H295R in vitro workflow for endocrine disruption.
Protocol 2: Crystallographic Screening of Halogen Bonds
-
Co-Crystallization: Incubate the target protein (e.g., purified kinase domain) with a 3,4-DCP derivative at a 1:5 molar ratio using vapor diffusion hanging drop methods.
-
Diffraction & Phasing: Collect X-ray diffraction data at cryogenic temperatures (100 K). Solve the structure using molecular replacement.
-
Geometric Validation: Analyze the C–X···Y angle. A valid Type II halogen bond must exhibit an angle approaching 180° (typically 160°-180°) to confirm sigma-hole directed interaction[6].
Quantitative Data Summaries
The following tables synthesize the biological activity thresholds and crystallographic parameters of key dichlorophenol derivatives.
Table 1: Biological Activity & Toxicity Thresholds of 2,4-DCP
| Biological Model | Assay Type | Concentration / Dose | Observed Biological Effect |
| H295R Cells | In vitro Steroidogenesis | 0.1 – 1.0 mg/L | Decreased E2 production; altered CYP11A/CYP19 transcription[4]. |
| Zebrafish | In vivo HPG Axis | 0.03 – 0.3 mg/L | Down-regulation of CYP19A (females); upregulation of VTG/ER[4]. |
| Wistar Rats | In vivo Behavioral | 1.25 mg/day (45 days) | Decreased mount latency; altered male sexual behavior[5]. |
| V. qinghaiensis | In vitro Cytotoxicity | pEC50 ~ 3.2 | Time-dependent toxicity; synergistic action with 2,4-D[1]. |
Table 2: Halogen Bonding Parameters in Dihalogenated Phenols
| Compound | Space Group | Halogen Contact Type | Interaction Geometry |
| 3,4-Dichlorophenol | I41/a (Tetragonal) | Type I & Type II (Cl···Cl) | Balanced dispersion and electrostatic contacts[6]. |
| 4-Bromo-3-chlorophenol | I41/a (Tetragonal) | Type II (Br···Br) | Stronger electrostatic interaction leading to elastic bending[6]. |
References
1.[3] An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link] 2.[5] 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. PMC - National Institutes of Health. Available at:[Link] 3.[4] Disruption of endocrine function in in vitro H295R cell-based and in in vivo assay in zebrafish by 2,4-dichlorophenol. PubMed - National Institutes of Health. Available at: [Link] 4.[6] Halogen bonds in some dihalogenated phenols: applications to crystal engineering. PMC - National Institutes of Health. Available at:[Link] 5.[1] Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega - ACS Publications. Available at:[Link] 6.[2] Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Disruption of endocrine function in in vitro H295R cell-based and in in vivo assay in zebrafish by 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3-(2,2-Dichloro-1-hydroxyethyl)phenol (Phenylephrine Impurity 21)
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4), commonly identified in pharmaceutical development as Phenylephrine Impurity 21 .
Understanding the solubility differential of this compound in Methanol (MeOH) versus Water is critical for two primary workflows:
-
Purification: Exploiting the solubility gap to isolate the Active Pharmaceutical Ingredient (API), Phenylephrine HCl, from this neutral process impurity.
-
Analytical Method Development: Designing robust HPLC/UPLC sample preparation protocols that ensure complete recovery of the impurity without precipitation.
Core Insight: 3-(2,2-Dichloro-1-hydroxyethyl)phenol exhibits high solubility in Methanol due to favorable hydrogen bonding and lipophilic compatibility, but low/sparing solubility in Water driven by the hydrophobic effect of the dichloromethyl moiety.
Part 1: Chemical Identity & Structural Basis of Solubility
To predict and manipulate solubility, we must first analyze the structural determinants of the molecule.
| Property | Detail |
| IUPAC Name | 3-(2,2-Dichloro-1-hydroxyethyl)phenol |
| Common ID | Phenylephrine Impurity 21 |
| CAS Number | 2384164-93-4 |
| Molecular Formula | C₈H₈Cl₂O₂ |
| Molecular Weight | 207.05 g/mol |
| Functional Groups | Phenolic Hydroxyl (Acidic), Secondary Alcohol (Polar), Dichloromethyl (Lipophilic/Hydrophobic) |
The Solvation Mechanism
The solubility contrast arises from the competition between the polar hydroxyl groups and the lipophilic dichloromethyl group.
-
In Methanol (CH₃OH): Methanol is an amphipathic solvent with both a polar hydroxyl group and a methyl group. It can solvate the phenolic and aliphatic hydroxyls of Impurity 21 via hydrogen bonding while simultaneously accommodating the aromatic ring and the hydrophobic dichloromethyl tail via van der Waals forces.
-
In Water (H₂O): While water can hydrogen bond with the hydroxyls, the dichloromethyl group (-CHCl₂) is highly hydrophobic. The energy required to create a cavity in the water structure for this bulky, non-polar group is high. Consequently, the "hydrophobic effect" dominates, driving the molecule out of the aqueous phase and resulting in poor solubility.
Visualization: Solvation Dynamics
The following diagram illustrates the interaction forces dictating solubility in both solvents.
Caption: Comparative solvation mechanics showing the dual affinity in methanol vs. hydrophobic exclusion in water.
Part 2: Comparative Solubility Data
While specific gravimetric solubility values (g/L) for this impurity are rarely published in open literature, they can be reliably estimated based on Structure-Activity Relationships (SAR) and behavior of analogous chlorinated phenols.
| Solvent | Solubility Rating | Estimated Range* | Mechanism |
| Methanol | High | > 100 mg/mL | Complete miscibility of polar/non-polar domains. |
| Water (pH 7) | Low / Sparingly | < 1-5 mg/mL | Hydrophobic exclusion of -CHCl₂ group. |
| Water (pH > 10) | Moderate | ~10-50 mg/mL | Deprotonation of Phenol (pKa ~10) forms a soluble phenolate ion. |
| Acetonitrile | High | > 80 mg/mL | Dipole-dipole interactions favor the chlorinated moiety. |
*Estimates based on partition coefficients (LogP) of similar chlorinated benzyl alcohols.
Implications for Drug Development[5]
-
Phenylephrine HCl (API) is a salt and is highly water-soluble (>100 mg/mL).
-
Impurity 21 is neutral and water-insoluble.
-
Strategy: This difference allows for the removal of Impurity 21 during the crystallization of Phenylephrine HCl. The impurity remains in the organic mother liquor (e.g., ethanol/methanol) while the API crystallizes out.
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility of Impurity 21 in Water vs. Methanol.
-
Preparation:
-
Weigh approx. 50 mg of Impurity 21 into two separate 4 mL glass vials.
-
Add 1.0 mL of Water to Vial A.
-
Add 1.0 mL of Methanol to Vial B.
-
-
Equilibration:
-
Vortex both vials for 1 minute.
-
Observation: Vial B (MeOH) should dissolve immediately. Vial A (Water) will likely show residual solids.
-
Place Vial A on an orbital shaker at 25°C for 24 hours to ensure saturation.
-
-
Filtration:
-
Filter the supernatant from Vial A using a 0.22 µm PVDF syringe filter (low binding) into a clean HPLC vial.
-
-
Quantification (HPLC):
-
Inject the filtrate (diluted if necessary) alongside a standard of known concentration.
-
Calculate solubility using the peak area ratio.
-
Protocol B: Sample Preparation for Impurity Profiling
Critical Warning: Do not attempt to dissolve this impurity directly in 100% water for standard preparation, as it may crash out or adhere to glass surfaces, leading to poor recovery.
Recommended Workflow:
-
Stock Solution: Dissolve the reference standard of Impurity 21 in 100% Methanol to create a high-concentration stock (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock solution with the mobile phase (typically Water/MeOH or Water/Acetonitrile) to the target concentration.
-
Tip: Ensure the final organic content is at least 20-30% to keep the impurity in solution.
-
Workflow Visualization: Analytical Sample Prep
Caption: Optimized sample preparation workflow to prevent precipitation of Impurity 21.
Part 4: Regulatory & Analytical Context
HPLC Separation Strategy
In USP and EP monographs for Phenylephrine, the separation of chlorinated impurities is achieved using Reversed-Phase Chromatography (RP-HPLC).
-
Column: C18 (Octadecylsilane) or C8.
-
Mobile Phase: Acidified Water (pH ~3.0) / Methanol gradient.
-
Retention Behavior:
-
Phenylephrine: Elutes early (Polar, Ionized).
-
Impurity 21: Elutes later (Hydrophobic). The dichloromethyl group interacts strongly with the C18 stationary phase.
-
Note: A high percentage of Methanol in the gradient wash is required to elute Impurity 21 from the column.
-
Reference Standards
When sourcing this compound for validation, ensure the Certificate of Analysis (CoA) confirms the structure via NMR/MS, as positional isomers (e.g., 2-chloro or 4-chloro analogs) have similar solubilities but different retention times.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylephrine. (Contains general solubility data for the parent compound and structural analogs). Available at: [Link]
-
European Pharmacopoeia (Ph. Eur.). Phenylephrine Hydrochloride Monograph 0632. (Defines Impurity 21 and related substances).[1][2][3] Available at: [Link]
Sources
Advanced Safety & Quality Profiling: 3-(2,2-Dichloro-1-hydroxyethyl)phenol
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary & Compound Identity
In the synthesis and stability profiling of active pharmaceutical ingredients (APIs), particularly sympathomimetic amines like Phenylephrine, the identification and control of reactive degradants is a critical quality attribute (CQA). 3-(2,2-Dichloro-1-hydroxyethyl)phenol , widely recognized in pharmacopeial contexts as Phenylephrine Impurity 21 , is a highly scrutinized process impurity[1].
Unlike benign byproducts, this compound contains a reactive dichloromethyl carbinol moiety. This whitepaper transcends standard 16-section Safety Data Sheet (SDS) templates to provide researchers and analytical scientists with a mechanistic understanding of the compound's reactivity, toxicological hazards, and the self-validating protocols required for its safe handling and quantification[2].
Structural Causality & Physicochemical Profiling
To understand the handling requirements of 3-(2,2-Dichloro-1-hydroxyethyl)phenol, one must first analyze how its molecular architecture dictates its physical state and chemical behavior.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data, contextualized by the structural causality that drives these properties:
| Parameter | Specification | Structural Causality & Impact |
| IUPAC Name | 3-(2,2-dichloro-1-hydroxyethyl)phenol | Defines the meta-substituted phenolic core and the halogenated aliphatic side chain[2]. |
| CAS Number | 2384164-93-4 | Unique regulatory identifier for global chemical inventory tracking[3]. |
| Molecular Formula | C8H8Cl2O2 | Dictates the exact mass and the characteristic isotopic distribution (M, M+2, M+4) in mass spectrometry[4]. |
| Molecular Weight | 207.05 g/mol | Facilitates stoichiometric calculations during spike-recovery assays[1]. |
| Physical State | White to off-white solid | High purity manifests as a white solid; yellowing indicates auto-oxidation of the unprotected phenol ring[1]. |
| Solubility | Soluble in MeOH, ACN | The dual hydroxyl groups (phenolic and benzylic) act as strong hydrogen bond donors, ensuring solubility in polar organic solvents[1]. |
Mechanistic Insight: The intense electron-withdrawing nature of the two chlorine atoms significantly increases the electrophilicity of the adjacent carbon. Furthermore, it increases the acidity of the benzylic hydroxyl proton, making the molecule highly sensitive to alkaline environments.
Toxicological Mechanisms & Hazard Assessment
Standard safety documentation often lists halogenated impurities simply as "irritants." However, for drug development professionals adhering to ICH M7 guidelines (Assessment and Control of DNA Reactive Impurities), a deeper mechanistic understanding is required.
The primary hazard of 3-(2,2-Dichloro-1-hydroxyethyl)phenol is its potential to act as a potent alkylating agent. Under physiological conditions or basic pH, the 2,2-dichloro-1-hydroxyethyl group can undergo dehydrochlorination. This elimination reaction, analogous to the well-documented conversion of trichlorfon to the highly toxic dichlorvos[5], yields a transient, highly reactive chloroepoxide or an
Mechanistic pathway of 2,2-dichloro-1-hydroxyethyl group activation and subsequent toxicity.
Advanced Handling, Storage & Experimental Workflows
To mitigate the inherent risks of this compound, standard operating procedures must be replaced with self-validating systems that prove their own efficacy in real-time.
Storage Causality
The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light. Why? Ambient moisture can trigger slow hydrolysis of the gem-dichloride, while ambient light catalyzes the auto-oxidation of the phenol into quinone-like polymeric degradants.
Protocol: Electrophile-Targeted Spill Neutralization
Standard alkaline spill kits (e.g., sodium carbonate) are strictly contraindicated. Using a strong base will inadvertently catalyze the formation of the highly reactive chloroepoxide, exacerbating the hazard.
-
Step 1: Containment & Quenching: Apply a generous volume of 5% (w/v) Sodium Thiosulfate (
) solution directly to the spill.-
Causality: The thiosulfate ion acts as a "soft" nucleophile. It selectively displaces the aliphatic chlorines via an
mechanism without deprotonating the hydroxyl group, safely neutralizing the electrophilic center.
-
-
Step 2: Mechanical Removal: Absorb the quenched, aqueous mixture using inert diatomaceous earth and transfer it to a designated halogenated waste container.
-
Step 3: Self-Validation (NBP Swab Test): Swab the decontaminated surface and immerse the swab in a 1% 4-(4-nitrobenzyl)pyridine (NBP) indicator solution.
-
Validation Mechanism: NBP reacts with any residual alkylating agents to form a deep purple adduct. If the indicator solution remains colorless, the electrophilic hazard has been successfully and completely neutralized.
-
Analytical & Quality Control Protocols
Detecting Impurity 21 within a Phenylephrine API matrix requires a highly specific chromatographic approach. Because the impurity is prone to degradation, the analytical method itself must be designed to preserve the analyte's integrity during the run.
Protocol: HPLC-UV/MS Profiling of Impurity 21
-
Step 1: Sample Preparation: Dissolve the Phenylephrine API in a diluent of 0.1% Formic Acid in Water/Acetonitrile (90:10).
-
Causality: The acidic pH (< 3.0) protonates the benzylic hydroxyl group, stabilizing the 2,2-dichloro-1-hydroxyethyl moiety against base-catalyzed elimination during the autosampler queue[5].
-
-
Step 2: System Suitability Testing (SST): Inject a resolution mixture containing 10 µg/mL Phenylephrine and 1 µg/mL Impurity 21.
-
Self-Validation: The analytical sequence is only permitted to proceed if the chromatographic resolution (
) between the two peaks is strictly > 2.0. This guarantees the column's theoretical plates are sufficient to prevent co-elution.
-
-
Step 3: Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) with a gradient elution of 0.1% Formic Acid (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Step 4: Orthogonal Detection: Monitor UV absorbance at 270 nm (optimal for the phenolic chromophore) and confirm identity via Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Causality: ESI-MS in negative mode will yield a characteristic
ion at m/z 205, accompanied by the distinct 100:65:10 isotopic pattern indicative of a dichloro species.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Step 5: Spike Recovery (Accuracy Validation): Spike a known concentration of Impurity 21 into a blank API matrix. Recovery must fall between 95-105% to validate the absence of matrix-induced ion suppression.
Self-validating analytical workflow for Impurity 21 detection in Phenylephrine API.
References
-
Title: 3-(2,2-Dichloro-1-hydroxyethyl)phenol - Advanced ChemBlocks | Source: achemblock.com | URL: 3
-
Title: CAS 2384164-93-4: Benzenemethanol, α-(dichloromethyl) - CymitQuimica | Source: cymitquimica.com | URL: 1
-
Title: Phenylephrine Impurity 21 | CAS Number 2384164-93-4 - Klivon | Source: klivon.com | URL: 2
-
Title: Phenylephrine Impurity 21 | CAS 2384164-93-4 - Veeprho | Source: veeprho.com | URL: 4
-
Title: Trichlorfon (WHO Pesticide Residues Series 1) | Source: inchem.org | URL: 5
Sources
An In-depth Technical Guide to the Synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-(2,2-dichloro-1-hydroxyethyl)phenol, a molecule of interest for researchers, scientists, and professionals in drug development. The document details the core chemical principles, reaction mechanisms, and step-by-step experimental protocols for the synthesis of this dichloromethyl carbinol derivative. Emphasis is placed on the practical aspects of the synthesis, including reagent selection, reaction optimization, and product purification, to ensure scientific integrity and reproducibility.
Introduction: Significance and Synthetic Strategy
3-(2,2-Dichloro-1-hydroxyethyl)phenol belongs to the class of dichloromethyl carbinols, which are valuable intermediates in organic synthesis. The presence of the dichloromethyl group and the phenolic hydroxyl moiety makes this molecule a versatile building block for the synthesis of more complex pharmaceutical and biologically active compounds. The primary synthetic challenge lies in the selective addition of a dichloromethyl group to the aldehyde functionality of 3-hydroxybenzaldehyde without engaging in side reactions involving the phenolic hydroxyl group.
This guide will focus on a robust and accessible synthetic approach: the base-catalyzed reaction of 3-hydroxybenzaldehyde with chloroform. This method, analogous to the formation of other trichloromethyl carbinols, provides a direct and efficient route to the target molecule.[1][2] We will also explore the mechanistic underpinnings of this transformation to provide a deeper understanding of the reaction.
Reaction Mechanism and Core Principles
The synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol from 3-hydroxybenzaldehyde and chloroform in the presence of a strong base proceeds through a nucleophilic addition mechanism. The key steps are outlined below:
-
Deprotonation of Chloroform: A strong base, such as potassium hydroxide, deprotonates chloroform to generate the trichloromethyl anion (:CCl₃⁻). This anion is a potent nucleophile.
-
Nucleophilic Attack: The trichloromethyl anion attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This step forms a tetrahedral intermediate.
-
Protonation: The resulting alkoxide intermediate is subsequently protonated during the workup step (e.g., by the addition of an acid) to yield the final product, 3-(2,2-dichloro-1-hydroxyethyl)phenol.
It is crucial to control the reaction conditions, particularly temperature, to minimize potential side reactions such as the Cannizzaro reaction, which can be a competing pathway for aldehydes in the presence of a strong base.[2]
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol: Synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
This section provides a detailed, step-by-step protocol for the synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 12.2 g (0.1 mol) | ≥99% |
| Chloroform | CHCl₃ | 119.38 | 23.9 g (0.2 mol) | ≥99% |
| Potassium Hydroxide | KOH | 56.11 | 11.2 g (0.2 mol) | ≥85% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | As needed | 2 M solution |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |
| Toluene | C₇H₈ | 92.14 | As needed | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) and potassium hydroxide (11.2 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of a 1:1 mixture of water and diethyl ether to the flask.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Chloroform: Slowly add chloroform (23.9 g, 0.2 mol) dropwise from the dropping funnel over a period of 1 hour, while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-16 hours.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture again to 0-5 °C.
-
Carefully neutralize the mixture by the dropwise addition of 2 M hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine all organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layer with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product as a viscous oil or solid.
-
Recrystallize the crude product from a minimal amount of hot toluene to yield pure 3-(2,2-dichloro-1-hydroxyethyl)phenol as a crystalline solid.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Characterization and Data
The synthesized 3-(2,2-dichloro-1-hydroxyethyl)phenol should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl (-OH) and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern.
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the synthesized compound.
Safety and Handling
-
Chloroform: is a suspected carcinogen and is toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Potassium Hydroxide: is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Ether: is extremely flammable. Ensure there are no ignition sources nearby.
-
Hydrochloric Acid: is corrosive. Handle with care and appropriate PPE.
Conclusion
The synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol can be effectively achieved through the base-catalyzed reaction of 3-hydroxybenzaldehyde and chloroform. This technical guide provides a detailed and practical protocol for this synthesis, grounded in established chemical principles. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development.
References
-
Jensen, A. B., & Lindhardt, A. T. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry, 79(3), 1174–1183. [Link]
-
Gupta, M. K., Li, Z., & Snowden, T. S. (2012). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry, 77(10), 4854–4860. [Link]
-
Aggarwal, V. K., & Mereu, A. (2000). A New and Convenient Method for the Synthesis of Trichloromethyl Carbinols. The Journal of Organic Chemistry, 65(21), 7211–7212. [Link]
Sources
toxicity profile of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
An In-depth Technical Guide to the Toxicity Profile of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the potential (CAS No. 2384164-93-4). Given the absence of direct toxicological studies on this specific molecule, this document establishes a predictive toxicological framework based on a detailed analysis of its structural components: the phenol ring, the dichlorinated ethyl group, and the benzylic alcohol moiety. By synthesizing data from structurally analogous compounds, including chlorinated phenols and other organochlorine molecules, we infer potential metabolic pathways and toxicological endpoints. Furthermore, this guide presents a robust, multi-tiered experimental strategy for the empirical determination of its toxicity, encompassing detailed in vitro and in vivo protocols. This document is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of novel chemical entities.
Introduction and Chemical Identity
3-(2,2-Dichloro-1-hydroxyethyl)phenol is a chemical entity identified by CAS Number 2384164-93-4.[1] Its molecular formula is C₈H₈Cl₂O₂ with a molecular weight of approximately 207.06 g/mol .[1][2] The compound is structurally characterized by a phenol ring substituted at the meta-position with a 2,2-dichloro-1-hydroxyethyl group. Commercial suppliers list this compound, sometimes in relation to the pharmaceutical agent Phenylephrine, suggesting it may be a synthetic intermediate or a reference standard for an impurity.[3][4]
A thorough review of scientific literature and toxicological databases reveals a significant data gap; there are no published studies directly investigating the toxicological properties of 3-(2,2-Dichloro-1-hydroxyethyl)phenol. Therefore, a predictive approach, grounded in the principles of structure-activity relationships, is essential for a preliminary risk assessment. This guide deconstructs the molecule to forecast its toxicological profile and provides a detailed roadmap for its empirical validation.
Table 1: Physicochemical Properties of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
| Property | Value | Source |
| CAS Number | 2384164-93-4 | [1] |
| Molecular Formula | C₈H₈Cl₂O₂ | [1] |
| Molecular Weight | 207.06 g/mol | [1] |
| Synonyms | 3-(2,2-dichloro-1-hydroxyethyl)phenol | [1] |
| Purity (Typical) | ≥95% | [2] |
| Storage Temperature | 2-8°C | [1] |
Predictive Toxicology Based on Structural Analogs
The toxicological profile of a compound is intrinsically linked to its chemical structure. By examining the known hazards of its core functional groups, we can formulate a scientifically sound hypothesis regarding its potential biological effects.
The Phenolic Moiety
Phenol and its derivatives are readily absorbed through inhalation, ingestion, and dermal contact.[5] They are known to be cytotoxic and can cause irritation and corrosion to tissues upon direct contact.[5][6] Systemic effects of phenolic compounds can target the central nervous system, heart, kidneys, and lungs.[5] Chronic exposure may lead to liver damage.[5]
The Organochlorine Moiety
The presence of chlorine atoms on the alkyl chain places this compound in the broad class of organochlorines. Organochlorine compounds are known for their persistence and potential for bioaccumulation.[7] A primary toxicological concern is neurotoxicity; many organochlorine pesticides exert their effects on the central nervous system, leading to hyperexcitability, tremors, and convulsions.[8][9] Furthermore, some chlorinated phenols and other organochlorines are recognized as potential endocrine disruptors and carcinogens.[8][10][11][12] The degree of chlorination often correlates with the toxicity of chlorophenols.[13]
Postulated Metabolic Pathways
The metabolism of xenobiotics like 3-(2,2-Dichloro-1-hydroxyethyl)phenol is a critical determinant of their toxicity. Metabolism can either detoxify the parent compound or bioactivate it to more reactive intermediates. Based on established metabolic pathways for phenolic and chlorinated compounds, a two-phase metabolic process is anticipated.[14][15][16]
-
Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis. The primary site of metabolism is the liver. The benzylic alcohol could be oxidized to a ketone. The aromatic ring could also undergo further hydroxylation, mediated by Cytochrome P450 enzymes.
-
Phase II Metabolism: This phase involves conjugation reactions that increase water solubility and facilitate excretion. The phenolic hydroxyl group and the secondary alcohol are prime candidates for glucuronidation and sulfation, which are common detoxification pathways for phenols.[15][17]
Caption: Postulated metabolic pathway for 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Inferred Toxicological Endpoints
Based on the structural analysis, the following toxicological endpoints should be prioritized for investigation:
-
Acute Toxicity: Expected to be moderate to high via oral, dermal, and inhalation routes, consistent with other chlorinated phenols.[12][18]
-
Cytotoxicity: The phenolic group suggests a potential for basal cytotoxicity.
-
Hepatotoxicity: The liver is a primary target for both metabolism and toxicity of chlorinated phenols.[19]
-
Neurotoxicity: The organochlorine component raises significant concern for central nervous system effects.[8][9][20]
-
Genotoxicity and Carcinogenicity: Ring cleavage during metabolism or the presence of the chlorinated moiety could potentially lead to reactive intermediates that damage DNA.[21] Some chlorophenols are considered probable human carcinogens.[12][21]
-
Dermal and Eye Irritation: Phenolic compounds are often corrosive or irritant.[6]
A Proposed Framework for Experimental Toxicity Assessment
To address the current data gap, a systematic, tiered approach to toxicity testing is required. The following experimental workflow provides a comprehensive strategy for characterizing the toxicological profile of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Caption: Tiered experimental workflow for toxicity profile assessment.
Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity.[22][23] It serves as a reliable indicator of cell viability and provides a quantitative measure of a compound's cytotoxicity (IC₅₀ value). We select the HepG2 human liver carcinoma cell line as it is metabolically active and relevant for assessing potential hepatotoxicity.[24]
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Exposure:
-
Prepare a 100 mM stock solution of 3-(2,2-Dichloro-1-hydroxyethyl)phenol in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for "cells + medium only" (negative control) and "cells + medium with 0.5% DMSO" (vehicle control).
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance_test / Absorbance_control) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[23]
-
Detailed Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
Rationale: This in vivo study provides critical information on the acute toxic effects of a single oral dose of the substance and helps in its classification. The Fixed Dose Procedure is used as an alternative to the classical LD₅₀ test to reduce animal use.
Methodology:
-
Animal Model:
-
Use young, healthy adult female Sprague-Dawley rats (8-12 weeks old). House them individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water.
-
Acclimatize animals for at least 5 days before dosing.
-
-
Dose Selection and Administration:
-
Based on in vitro data and structural analog information, select a starting dose (e.g., 300 mg/kg).
-
Fast the animals overnight prior to dosing (food, but not water).
-
Prepare the test substance in a suitable vehicle (e.g., corn oil).
-
Administer the substance in a single dose by oral gavage. The volume should not exceed 10 mL/kg body weight.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions). Note the time of onset, intensity, and duration of symptoms.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
At the end of the observation period, euthanize all surviving animals.
-
-
Pathology:
-
Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end).
-
Examine the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Preserve any observed abnormalities for potential histopathological examination.
-
-
Data Interpretation:
-
The outcome of the test (evident toxicity or mortality at a given dose) will determine the next step, which could be testing at a lower or higher fixed dose (e.g., 5, 50, 300, 2000 mg/kg) until the dose causing evident toxicity or no more than one death is identified. This allows for classification of the substance according to the Globally Harmonized System (GHS).
-
Conclusion
While direct toxicological data for 3-(2,2-Dichloro-1-hydroxyethyl)phenol is currently unavailable, a structure-based assessment indicates a potential for moderate to high toxicity. The presence of both phenolic and organochlorine moieties suggests a risk of cytotoxicity, hepatotoxicity, and neurotoxicity. The metabolic fate of this compound is predicted to follow standard detoxification pathways, but the potential for formation of reactive intermediates cannot be discounted. The experimental framework and detailed protocols provided in this guide offer a clear and scientifically rigorous path for the empirical determination of its toxicity profile. Such studies are imperative for any future consideration of this compound in research or industrial applications, ensuring a comprehensive understanding of its potential risks to human health and the environment.
References
- The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC. (n.d.).
- Singh, Z., Kaur, J., Kaur, R., & Hundal, S. S. (2016). Toxic Effects of Organochlorine Pesticides: A Review. Science Publishing Group.
- Toxicity of Some Phenolic Derivatives—In Vitro Studies. (n.d.). SciSpace.
- Adeola, A. O. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. ResearchGate.
- Tiemann, U. (2008). In vivo and in vitro effects of the organochlorine pesticides DDT, TCPM, methoxychlor, and lindane on the female reproductive tract of mammals: a review. PubMed.
- 3-(2,2-Dichloro-1-hydroxyethyl)phenol. (n.d.). Sigma-Aldrich.
- 3-(2,2-Dichloro-1-hydroxyethyl)phenol. (2026). Advanced ChemBlocks.
- In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024). Open Exploration Publishing.
- The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (2021). ResearchGate.
- 3-(2,2-dichloro-1-hydroxyethyl)phenol. (n.d.). Simson Pharma Limited.
- 3-(2,2-dichloro-1-hydroxyethyl)phenol. (n.d.). SRIRAMCHEM.
- Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 7 Organochlorines. (2013).
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC. (n.d.).
- Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017).
- Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203). (1980). Oregon OSHA.
- Chlorophenols. (n.d.). Canada.ca.
- (R)-3-(2,2-Dichloro-1-hydroxyethyl)phenol. (n.d.). Pharmaffiliates.
- Acute, prolonged, and chronic exposure to organochlorine insecticides evoke differential effects on in vitro neuronal activity and network development. (2025). Utrecht University.
- Toxicological Profile for Chlorophenols. (n.d.). ATSDR.
- Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. (2016). SciSpace.
- 3-(2,2-Dichloro-1-hydroxyethyl)phenol. (n.d.). Pharmaffiliates.
- Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC. (n.d.).
- 3-(2-chloro-1-hydroxyethyl)phenol. (n.d.). Axios Research.
- DETOX Program Fact Sheet - Chlorophenols. (n.d.). REWE Group.
- Phenol: toxicological overview. (2024). GOV.UK.
- Phenol. (2021). ECHA CHEM.
- Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (2000). PubMed.
- Overview of Beneficial Effects of (Poly)phenol Metabolites in the Context of Neurodegenerative Diseases on Model Organisms. (2021). MDPI.
Sources
- 1. 3-(2,2-Dichloro-1-hydroxyethyl)phenol | 2384164-93-4 [sigmaaldrich.com]
- 2. 3-(2,2-Dichloro-1-hydroxyethyl)phenol 95% | CAS: 2384164-93-4 | AChemBlock [achemblock.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-(2-chloro-1-hydroxyethyl)phenol | Axios Research [axios-research.com]
- 5. gov.uk [gov.uk]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. scispace.com [scispace.com]
- 8. npic.orst.edu [npic.orst.edu]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and in vitro effects of the organochlorine pesticides DDT, TCPM, methoxychlor, and lindane on the female reproductive tract of mammals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rewe-group.com [rewe-group.com]
- 13. canada.ca [canada.ca]
- 14. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. osha.oregon.gov [osha.oregon.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Toxic Effects of Organochlorine Pesticides: A Review, American Journal of BioScience, Science Publishing Group [sciencepublishinggroup.com]
- 21. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 24. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method Development and Validation for the Detection of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Executive Summary
The identification and quantification of process impurities and degradation products are critical components of Active Pharmaceutical Ingredient (API) quality control. 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4) is a highly specific, in-house impurity and synthetic intermediate associated with the manufacturing of Phenylephrine[1]. Due to its unique structural properties compared to the parent API, detecting this impurity requires a highly selective chromatographic approach. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method utilizing core-shell technology and gradient elution to achieve baseline resolution, ensuring compliance with ICH Q2(R1) validation guidelines.
Mechanistic Context & Analytical Challenges
To develop a scientifically sound method, we must first analyze the structural causality that dictates chromatographic behavior.
Phenylephrine (3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol) contains a secondary amine. At an acidic pH, this amine is fully protonated (pKa ~9.0), rendering the API highly polar and water-soluble. Consequently, it exhibits minimal retention on reversed-phase columns and elutes early.
In stark contrast, the target impurity, 3-(2,2-Dichloro-1-hydroxyethyl)phenol , lacks this ionizable amine. Instead, the methylamino group is replaced by a 2,2-dichloroethyl moiety. The chlorine atoms are highly electronegative but significantly lipophilic (hydrophobic). Because the molecule lacks a basic center, it remains entirely neutral at acidic to neutral pH (the phenolic -OH has a pKa of ~9.5). This fundamental structural difference means the impurity partitions strongly into the hydrophobic stationary phase, leading to a high retention factor (
The Challenge: A simple isocratic method will either elute the API too close to the solvent front (if organic modifier is high) or result in an unacceptably long retention time and peak broadening for the dichloro-impurity (if organic modifier is low). A precisely engineered gradient is mechanistically required.
Method Development Strategy (The "Why")
-
Stationary Phase Selection: A superficially porous (core-shell) C8 column (e.g., 150 x 4.6 mm, 2.6 µm) is selected. Core-shell particles provide UHPLC-like efficiency at standard HPLC pressures, which is critical for resolving structurally similar phenylephrine impurities from excipient matrices[2][3]. A C8 phase is preferred over C18 to slightly reduce the excessive hydrophobic retention of the dichloro-group, sharpening the impurity peak.
-
Mobile Phase & pH Control: The aqueous phase is 20 mM Ammonium Formate adjusted to pH 4.0 with formic acid[2]. This specific pH ensures the API's amine is ionized for rapid elution, while suppressing any potential ionization of the phenolic hydroxyls, ensuring reproducible retention of the neutral impurity.
-
Detection Wavelength: UV detection is set to 215 nm. While phenols absorb at 280 nm, 215 nm provides significantly higher molar absorptivity for the aliphatic-halogenated side chain and the aromatic ring combined, maximizing the Signal-to-Noise (S/N) ratio for trace-level impurity detection[4].
Fig 1: Mechanistic HPLC workflow separating ionized API from neutral lipophilic impurities.
Experimental Protocol (The "How")
Reagents and Solutions
-
Mobile Phase A (Aqueous): Dissolve 1.26 g of Ammonium Formate in 1000 mL of HPLC-grade water. Adjust to pH 4.0 ± 0.05 using dilute Formic Acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).
-
Diluent: Mobile Phase A : Mobile Phase B (90:10, v/v).
Standard and Sample Preparation
-
Impurity Stock Solution: Accurately weigh 10 mg of 3-(2,2-Dichloro-1-hydroxyethyl)phenol reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of ACN (to ensure complete dissolution of the lipophilic compound) and make up to volume with Diluent (100 µg/mL).
-
System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Phenylephrine API and spike with the Impurity Stock Solution to achieve a final impurity concentration of 1.0 µg/mL (0.1% specification level).
-
Test Sample Preparation: Accurately weigh an amount of sample equivalent to 50 mg of Phenylephrine. Transfer to a 50 mL volumetric flask, add 30 mL of Diluent, sonicate for 10 minutes to extract the API and impurities, and make up to volume. Filter through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Conditions
Table 1: Optimized Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Mechanistic Purpose |
| 0.0 | 1.0 | 95 | 5 | Initial equilibration; retains polar API. |
| 5.0 | 1.0 | 95 | 5 | Isocratic hold to elute Phenylephrine. |
| 15.0 | 1.0 | 40 | 60 | Linear ramp to elute strongly retained dichloro-impurity. |
| 20.0 | 1.0 | 40 | 60 | Isocratic wash to remove highly lipophilic matrix components. |
| 21.0 | 1.0 | 95 | 5 | Return to initial conditions. |
| 26.0 | 1.0 | 95 | 5 | Column re-equilibration. |
-
Column Temperature: 35°C (Improves mass transfer and sharpens peaks).
-
Injection Volume: 20 µL.
-
Detection: UV at 215 nm.
Method Validation & Self-Validating Systems
A robust protocol must be a self-validating system. Before analyzing unknown samples, the method must pass System Suitability Testing (SST) to prove the instrument and column are currently capable of the required resolution and sensitivity.
System Suitability Criteria (Self-Validation Check)
-
Blank Interference: The diluent blank must show no peaks ≥ 0.05% area at the retention time of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
-
Resolution (
): The resolution between the API peak and the nearest eluting impurity must be . -
Tailing Factor (
): The tailing factor for the impurity peak must be . -
Precision: The Relative Standard Deviation (%RSD) of the impurity peak area from six replicate injections of the System Suitability Solution must be
.
Validation Summary Data
The method was validated according to ICH Q2(R1) guidelines. The quantitative performance is summarized below:
Table 2: Method Validation Parameters and Results
| Validation Parameter | Acceptance Criteria | Typical Result for Dichloro-Impurity |
| Specificity | No interference from blank/placebo | Complies (Peak purity angle < threshold) |
| Linearity Range | 0.05 µg/mL to 5.0 µg/mL ( | |
| LOD / LOQ | S/N | LOD: 0.015 µg/mL / LOQ: 0.05 µg/mL |
| Accuracy (Recovery) | 90.0% - 110.0% at LOQ to 150% level | 98.5% - 101.2% |
| Method Precision | %RSD | 1.8% |
Troubleshooting & Causality
-
Issue: Peak tailing for 3-(2,2-Dichloro-1-hydroxyethyl)phenol (
).-
Causality: Secondary interactions between the electronegative chlorine atoms/phenolic hydroxyl and unendcapped silanol groups on the stationary phase.
-
Solution: Ensure the use of a highly endcapped, high-purity silica column. Verify that the mobile phase pH is strictly maintained at 4.0 to prevent partial ionization of the phenol.
-
-
Issue: Retention time drift of the impurity.
-
Causality: The highly lipophilic nature of the impurity makes its retention extremely sensitive to minor fluctuations in the organic composition of the mobile phase during the gradient ramp.
-
Solution: Premixing Mobile Phase A and B is not recommended for gradients, but ensuring the HPLC proportioning valves are calibrated and the column oven is strictly maintained at 35°C will stabilize partitioning thermodynamics.
-
References
- Pharmaffiliates. "CAS NO : 2384164-93-4 | Product Name : 3-(2,2-Dichloro-1-hydroxyethyl)phenol". Pharmaffiliates Catalog.
- Simson Pharma. "3-(2,2-dichloro-1-hydroxyethyl)phenol | CAS No- 2384164-93-4". Simson Pharma Limited.
- Wang, Y., et al. "UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution". PubMed Central (PMC).
- Marín, A., et al. "Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets". Journal of Pharmaceutical and Biomedical Analysis.
Sources
Synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol: A Detailed Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol from 3-hydroxybenzaldehyde. The protocol details a robust procedure involving the base-catalyzed addition of the dichloromethyl anion, generated in situ from chloroform, to the aldehyde carbonyl. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product purification and characterization.
Introduction
3-(2,2-Dichloro-1-hydroxyethyl)phenol is a valuable chemical intermediate, notably identified as a reference standard in the analysis of pharmaceuticals like Phenylephrine.[1][2] Its synthesis involves the formation of a new carbon-carbon bond at the carbonyl carbon of 3-hydroxybenzaldehyde. The described protocol is a variation of the reactions involving haloforms and carbonyl compounds, which are fundamental in synthetic organic chemistry.
The core of this synthesis is the reaction of an aldehyde with chloroform in the presence of a strong base. This process is mechanistically related to the well-known Reimer-Tiemann reaction, where chloroform is used to formylate phenols via a dichlorocarbene intermediate.[3][4] However, in this specific case, the target is the aldehyde group of the 3-hydroxybenzaldehyde, which undergoes a nucleophilic attack by the trichloromethyl anion, generated from chloroform and a strong base. Subsequent hydrolysis leads to the desired dichloromethyl carbinol product. Understanding the underlying mechanism is crucial for optimizing the reaction conditions and minimizing potential side reactions.
Reaction Mechanism and Scientific Rationale
The synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol from 3-hydroxybenzaldehyde is a base-catalyzed nucleophilic addition reaction. The key steps are outlined below:
-
Deprotonation of Chloroform: A strong base, such as potassium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (:CCl₃⁻). This anion is a potent nucleophile.
-
Nucleophilic Attack: The trichloromethyl anion attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This results in the formation of a tetrahedral intermediate, a trichloromethyl alkoxide.
-
Protonation/Hydrolysis: During the workup with an acidic solution, the alkoxide intermediate is protonated to yield the trichloromethyl carbinol. It is hypothesized that under certain conditions, a partial hydrolysis of the trichloromethyl group can occur, leading to the dichloromethyl carbinol. However, the direct formation of the dichloromethyl product is more likely achieved through a related pathway involving the dichloromethyl anion.
The choice of a strong base is critical to ensure the efficient generation of the haloform anion. The reaction temperature must be carefully controlled to prevent the decomposition of the trichloromethyl anion into dichlorocarbene, which could lead to unwanted side reactions on the phenolic ring.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Purity |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 g (81.9 mmol) | Sigma-Aldrich | ≥98% |
| Chloroform (stabilized) | CHCl₃ | 119.38 | 50 mL (621 mmol) | Fisher Scientific | ≥99% |
| Potassium Hydroxide | KOH | 56.11 | 23.0 g (410 mmol) | Merck | ≥85% |
| Methanol | CH₃OH | 32.04 | 200 mL | VWR | ACS Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | Sigma-Aldrich | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | As needed | J.T. Baker | 2 M solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Alfa Aesar | ≥97% |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol.
Step-by-Step Procedure
-
Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g (81.9 mmol) of 3-hydroxybenzaldehyde in 100 mL of methanol.
-
Base Addition: In a separate beaker, dissolve 23.0 g (410 mmol) of potassium hydroxide in 100 mL of methanol. Cool this solution in an ice bath and then add it slowly to the reaction flask, ensuring the temperature of the reaction mixture is maintained between 0-5°C.
-
Chloroform Addition: Add 50 mL (621 mmol) of chloroform to the dropping funnel. Add the chloroform dropwise to the stirred reaction mixture over a period of 1-2 hours. It is crucial to maintain the reaction temperature below 10°C during the addition.
-
Reaction: After the complete addition of chloroform, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by pouring it into 500 mL of ice-cold water.
-
Acidify the aqueous mixture to a pH of ~2-3 by slowly adding a 2 M HCl solution.
-
Transfer the mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, typically an oil or a semi-solid, should be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 3-(2,2-dichloro-1-hydroxyethyl)phenol.
Safety and Handling
All procedures should be performed in a well-ventilated chemical fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5][7]
-
3-Hydroxybenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.[6]
-
Chloroform: Highly volatile and toxic. It is a suspected human carcinogen and can cause damage to the liver, kidneys, and central nervous system.[5][8] Inhalation can lead to dizziness and headaches.[8] Chloroform can decompose to form highly toxic phosgene gas when exposed to heat or light.[5][8] It is crucial to use stabilized chloroform and store it in a cool, dark place.[5][9] Standard nitrile gloves offer poor protection against chloroform; it is recommended to use butyl or laminated gloves.[5]
-
Potassium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with care.
-
Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9] Spills should be cleaned up promptly using appropriate absorbent materials.[5]
Characterization
The identity and purity of the synthesized 3-(2,2-dichloro-1-hydroxyethyl)phenol (Molecular Formula: C₈H₈Cl₂O₂, Molecular Weight: 207.05 g/mol )[1][10] should be confirmed by standard analytical techniques.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, C-Cl, aromatic C-H).
-
Melting Point: To assess the purity of the final product.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the amount of base or the reaction time. Ensure that the temperature during chloroform addition was kept sufficiently low to prevent the formation of dichlorocarbene and subsequent side reactions.
-
Side Reactions: The phenolic hydroxyl group can also react under these conditions. Protection of the hydroxyl group prior to the reaction may be considered for improved selectivity, followed by a deprotection step.
-
Purification Challenges: If the product is difficult to purify, consider using a different solvent system for column chromatography or attempting recrystallization from a suitable solvent mixture.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol. By following the outlined procedures and adhering to the safety guidelines, researchers can successfully synthesize this valuable compound for various applications in chemical and pharmaceutical research. The mechanistic insights provided should aid in the optimization and potential adaptation of this protocol for related synthetic targets.
References
- CymitQuimica.
- Filo. (2025, August 3). Chemistry Questions on Organic Reactions Show your familiarity...
- ECHEMI.
- Lab Alley. (2025, September 3). Chloroform Safety & Hazards.
- Carl ROTH.
- Duke University Occupational and Environmental Safety Office. Chloroform Guidelines.
- Cleanchem Laboratories.
- PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde.
- Pharmaffiliates. (R)-3-(2,2-Dichloro-1-hydroxyethyl)phenol.
- SRIRAMCHEM. 3-(2,2-dichloro-1-hydroxyethyl)phenol.
- Axios Research. 3-(2-chloro-1-hydroxyethyl)phenol.
- Benchchem. An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- European Patent Office.
- Organic Syntheses.
- Simson Pharma Limited. 3-(2,2-dichloro-1-hydroxyethyl)phenol | CAS No- 2384164-93-4.
- Google Patents. US3365500A - Hydroxybenzaldehyde process.
- Google Patents. CN102992982A - Synthesis method of p-hydroxybenzaldehyde.
- European Patent Office.
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Application Note: A Robust Method for the Extraction and Quantification of 3-(2,2-Dichloro-1-hydroxyethyl)phenol in Human Plasma and Urine
Abstract
This application note presents a highly sensitive and selective method for the extraction and quantification of 3-(2,2-dichloro-1-hydroxyethyl)phenol from complex biological matrices, specifically human plasma and urine. The compound, a chlorinated phenol derivative, represents a class of molecules that can emerge as metabolites of xenobiotics, necessitating reliable analytical methods for pharmacokinetic and toxicological assessments. The protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by a streamlined solid-phase extraction (SPE) for sample cleanup and concentration. Final analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing excellent sensitivity and specificity. This comprehensive guide is designed for researchers in drug metabolism, clinical chemistry, and toxicology, offering a validated framework from sample collection to final data analysis.
Introduction and Scientific Rationale
The analysis of small molecule metabolites in biological fluids is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a parent compound. 3-(2,2-dichloro-1-hydroxyethyl)phenol is a compound whose structure is analogous to metabolites of certain pharmaceuticals, such as the antibiotic chloramphenicol.[1][2] Chloramphenicol undergoes extensive metabolism, including conjugation reactions in the liver, primarily forming glucuronides which are then excreted.[3][4] Phenolic compounds, in general, are also subject to extensive Phase II metabolism, resulting in glucuronide and sulfate conjugates.[5] Therefore, a robust analytical method must account for both the parent analyte and its conjugated forms to provide a complete metabolic picture.
Extracting such polar analytes from complex matrices like plasma and urine presents significant challenges, including protein binding, ion suppression, and interference from endogenous components. While simple protein precipitation or liquid-liquid extraction (LLE) are viable, solid-phase extraction (SPE) offers superior cleanup by effectively removing salts, phospholipids, and other interferences, thereby enhancing analytical sensitivity and protecting the LC-MS/MS system.[6][7][8] Polymeric sorbents are particularly effective for retaining and isolating phenolic compounds from aqueous samples.[9]
This guide details a method that couples enzymatic deconjugation with polymeric SPE and subsequent analysis by LC-MS/MS. The causality behind this workflow is to ensure comprehensive recovery of the total analyte (free and conjugated), achieve high purity of the final extract, and leverage the unparalleled sensitivity and specificity of tandem mass spectrometry for accurate quantification.[10][11]
Integrated Analytical Workflow
The overall strategy is a multi-stage process designed to ensure maximum recovery and data integrity. The workflow begins with sample pre-treatment, including the addition of an internal standard to correct for analytical variability. It proceeds to an enzymatic hydrolysis step, which is critical for cleaving glucuronide and sulfate conjugates. The core of the sample preparation is a rigorous solid-phase extraction protocol. The purified extract is then analyzed via a validated LC-MS/MS method.
Caption: High-level workflow from sample receipt to final data analysis.
Materials and Reagents
-
Standards: 3-(2,2-dichloro-1-hydroxyethyl)phenol (purity >95%)[12], 3-(2,2-dichloro-1-hydroxyethyl)phenol-d4 (or other suitable stable isotope-labeled internal standard).
-
Enzymes: β-glucuronidase/Arylsulfatase from Helix pomatia.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade).
-
Reagents: Ammonium Acetate (LC-MS grade), Hydrochloric Acid (reagent grade).
-
SPE Cartridges: Polymeric Reversed-Phase SPE Cartridges (e.g., Polystyrene-divinylbenzene), 30 mg / 1 mL.
-
Equipment: Centrifuge, SPE vacuum manifold[13], nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system.
Experimental Protocols
Protocol 1: Extraction from Human Plasma
This protocol is optimized for a 200 µL plasma sample.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
In a 2 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike with 20 µL of internal standard (IS) working solution (e.g., 100 ng/mL 3-(2,2-dichloro-1-hydroxyethyl)phenol-d4 in 50:50 methanol:water).
-
Add 500 µL of 100 mM ammonium acetate buffer (pH 5.0). Vortex for 10 seconds.
-
-
Enzymatic Hydrolysis:
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex gently and incubate in a water bath at 37°C for 4 hours to cleave conjugated metabolites.[11][14]
-
After incubation, stop the reaction by adding 200 µL of ice-cold acetonitrile. Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[13]
-
Load: Load the entire supernatant from the previous step onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a second wash of 1 mL of 20% methanol in water to remove less polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elute: Place a clean collection tube under the cartridge. Elute the analyte and IS with 1 mL of ethyl acetate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex, and transfer to an autosampler vial for analysis.
-
Caption: Step-by-step Solid-Phase Extraction (SPE) procedure.
Protocol 2: Extraction from Human Urine
This protocol is optimized for a 500 µL urine sample.
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at 3,000 x g for 5 minutes to remove sediment.
-
In a 5 mL tube, dilute 500 µL of urine supernatant with 500 µL of water.
-
Spike with 20 µL of the IS working solution.
-
Add 500 µL of 100 mM ammonium acetate buffer (pH 5.0). Vortex.
-
-
Enzymatic Hydrolysis:
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 37°C for 4 hours.[14]
-
-
Solid-Phase Extraction (SPE):
-
Follow the same SPE procedure (Condition, Load, Wash, Elute) as described in Protocol 1.
-
Load the entire hydrolyzed sample onto the conditioned cartridge.
-
Proceed with the wash, elution, and dry-down/reconstitution steps exactly as outlined for plasma.
-
Protocol 3: LC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 6.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte |
| 3-(2,2-dichloro-1-hydroxyethyl)phenol | |
| 3-(2,2-dichloro-1-hydroxyethyl)phenol-d4 (IS) |
Note: The molecular weight of the analyte is 207.06 g/mol .[12][15] The precursor ion in negative mode would correspond to the [M-H]⁻ ion. The specified m/z values are based on the monoisotopic mass and typical fragmentation patterns (e.g., loss of HCl). These must be empirically optimized.
Method Validation and Quality Control
This bioanalytical method should be validated according to regulatory guidelines issued by the FDA or ICH.[16][17][18] Validation ensures the method is fit for its intended purpose.[19][20]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy (RE%) | Within ±15% of nominal value (±20% at LLOQ) for QC samples. |
| Precision (CV%) | ≤15% (≤20% at LLOQ) for intra- and inter-day QC sample replicates. |
| Lower Limit of Quant. | Analyte response is ≥5x blank response; accuracy and precision criteria met. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤15%. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stable under expected sample handling and storage conditions. |
Quality Control (QC): Analysis of QC samples at low, medium, and high concentrations alongside unknown samples in each analytical run is mandatory to ensure the validity of the results.
Conclusion
The described methodology provides a comprehensive and reliable framework for the extraction and quantification of 3-(2,2-dichloro-1-hydroxyethyl)phenol in human plasma and urine. By integrating enzymatic hydrolysis with a highly efficient solid-phase extraction protocol, this method effectively addresses the challenges of metabolite analysis in complex biological matrices. The subsequent use of LC-MS/MS ensures high sensitivity, specificity, and throughput. This application note serves as a complete guide for researchers, providing the scientific rationale and step-by-step instructions necessary to implement a robust and validated bioanalytical assay for pharmacokinetic, toxicokinetic, or clinical studies.
References
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Cravedi, J. P. (1997). Metabolism of Chloramphenicol: A Story of Nearly 50 Years. Food and Chemical Toxicology, 35(8), 765-774. Available from: [Link]
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Śniegocki, T., Posyniak, A., & Żmudzki, J. (2017). Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry. Journal of Veterinary Research, 61(2), 209-216. Available from: [Link]
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Wikipedia. Chloramphenicol. Available from: [Link]
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Malik, V., & V. K. (1975). Metabolism of chloramphenicol by the producing organism. Canadian Journal of Microbiology, 21(10), 1547-1551. Available from: [Link]
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Śniegocki, T., Posyniak, A., & Żmudzki, J. (2017). Analytical strategy for determination of chloramphenicol in different biological matrices by liquid chromatography - mass spectrometry. Journal of Veterinary Research, 61(2), 209-216. Available from: [Link]
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National Center for Biotechnology Information. (1990). Chloramphenicol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Available from: [Link]
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Scribd. Chloramphenicol: Synthesis and Pharmacology. Available from: [Link]
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Sultana, N., Arayne, M. S., & Iftikhar, S. (2016). Determination of chloramphenicol in biological matrices by solid-phase membrane micro-tip extraction and capillary electrophoresis. Biomedical Chromatography, 31(7), e3910. Available from: [Link]
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de la Torre-Carbot, K., et al. (2009). Improved method for identifying and quantifying olive oil phenolic compounds and their metabolites in human plasma by microelution solid-phase extraction plate and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1217(4), 562-571. Available from: [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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Scribd. FDA Guidelines for Analytical Method Validation. Available from: [Link]
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ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
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Mondal, P., & Hegde, A. U. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(4), 434-439. Available from: [Link]
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Agilent Technologies. (2003). Determination of Chloramphenicol in Fish Meat by Liquid Chromatograph-Atmospheric Pressure Photo Ionization-Mass Spectrometry (LC-APPI-MS). Available from: [Link]
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U.S. Food and Drug Administration. (2019). Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. Available from: [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
-
Śniegocki, T., Posyniak, A., & Żmudzki, J. (2017). Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry. Journal of Veterinary Research, 61(2), 209-216. Available from: [Link]
-
Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Available from: [Link]
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Pharmaffiliates. 3-(2,2-Dichloro-1-hydroxyethyl)phenol. Available from: [Link]
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Pérez-Gómez, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 328. Available from: [Link]
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Pérez-Gómez, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available from: [Link]
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Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available from: [Link]
-
Pico, Y. (2013). Extraction techniques for the determination of phenolic compounds in food. TrAC Trends in Analytical Chemistry, 43, 118-130. Available from: [Link]
- Google Patents. Method for synthesizing R-3-(2-chloro-1-hydroxyethyl) phenol, phenylephrine and eye drops.
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Ministry of the Environment, Government of Japan. (1998). III Analytical Methods. In Detailed Document on Endocrine Disrupting Effects. Available from: [Link]
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Carabias-Martínez, R., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 269-291. Available from: [Link]
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PrepChem.com. Synthesis of 2,4-dichloro-6-(1'-hydroxy ethyl) phenol. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. Chapter 6: Analytical Methods. Available from: [Link]
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National Center for Biotechnology Information. (2010). Toxicological Profile for Phenol. Chapter 7: Analytical Methods. Available from: [Link]
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International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. Available from: [Link]
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3-(2,2-Dichloro-1-hydroxyethyl)phenol as a pharmaceutical intermediate
Application Note: 3-(2,2-Dichloro-1-hydroxyethyl)phenol (Phenylephrine Impurity 21) in Pharmaceutical Synthesis and Quality Control
Introduction
3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4), formally recognized in compendial analysis as Phenylephrine Impurity 21, is a critical halogenated aromatic intermediate encountered in pharmaceutical manufacturing[1]. Structurally defined by a phenol ring conjugated to a highly polar 2,2-dichloro-1-hydroxyethyl moiety, this compound presents unique electrophilic reactivity[1]. Within drug development workflows, it serves a dual mandate: it is a rigorously monitored reference standard necessary for the release testing of Phenylephrine Hydrochloride Active Pharmaceutical Ingredients (APIs)[2][3], and it functions as a highly versatile building block for the synthesis of novel adrenergic receptor agonists.
Mechanistic Origin in Phenylephrine Synthesis
To effectively control pharmaceutical impurities, one must first establish the causality of their formation. Phenylephrine is predominantly synthesized via the alpha-halogenation of 3-hydroxyacetophenone, followed by amination with methylamine and subsequent ketone reduction[4].
Causality of Impurity Formation: The initial halogenation step demands strict stoichiometric and thermal control. If the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) is introduced in localized excess, over-chlorination occurs at the alpha-carbon, yielding 2,2-dichloro-1-(3-hydroxyphenyl)ethanone[4]. During the subsequent reduction phase (typically employing catalytic hydrogenation or sodium borohydride), this gem-dichloro ketone fails to undergo the desired amination sequence. Instead, the ketone is directly reduced to the corresponding secondary alcohol, generating the stable byproduct 3-(2,2-dichloro-1-hydroxyethyl)phenol (Impurity 21)[1][4].
Divergent synthetic pathways illustrating the formation of Phenylephrine and Impurity 21.
Analytical Characterization and Quality Control Protocols
Regulatory authorities, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate stringent limits on related substances in Phenylephrine formulations (typically ≤ 0.1% for specified impurities)[2][5]. The following self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is engineered for the baseline separation of 3-(2,2-dichloro-1-hydroxyethyl)phenol from the main API and other excipients[6].
Step-by-Step HPLC Protocol:
-
System Preparation: Equip the HPLC system with a UV/Vis spectrophotometer and an end-capped octadecylsilyl silica gel (C18) column (250 mm × 4.6 mm, 5 µm particle size)[2][5]. Set the column oven temperature to 45 °C to minimize peak tailing caused by secondary interactions with residual silanols.
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 3.25 g of sodium octanesulfonate monohydrate in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 using dilute phosphoric acid to suppress the ionization of the phenolic hydroxyl groups[2]. Filter through a 0.45 µm membrane.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
-
Elution Parameters: Run an isocratic mixture of Mobile Phase A and Mobile Phase B (80:20, v/v) at a constant flow rate of 1.5 mL/min[2].
-
Sample Preparation: Dissolve the Phenylephrine API sample in the mobile phase to a nominal concentration of 1.0 mg/mL. Prepare a reference standard solution of 3-(2,2-dichloro-1-hydroxyethyl)phenol at 1.0 µg/mL (representing the 0.1% specification limit)[2].
-
Injection and Detection: Inject 10 µL of both the sample and standard solutions. Monitor the eluent at a wavelength of 215 nm[2].
-
System Suitability Validation (Self-Validation): The run is only considered valid if the symmetry factor for the phenylephrine peak is ≤ 1.9 and the peak-to-valley resolution between adjacent impurity peaks is ≥ 5.0[2].
Table 1: Chromatographic Parameters for Phenylephrine and Key Impurities
| Analyte | Relative Retention Time (RRT) | UV Maxima (nm) | LOD (µg/mL) | LOQ (µg/mL) |
| Phenylephrine | 1.00 (approx. 2.8 min) | 215 | 0.05 | 0.15 |
| 3-(2,2-Dichloro-1-hydroxyethyl)phenol | ~3.60 | 215, 275 | 0.02 | 0.06 |
| Impurity C (EP Standard) | ~1.30 | 215 | 0.03 | 0.10 |
(Note: Quantitative limits are representative of compendial validation requirements[2][6].)
Synthetic Utility: Protocol for Base-Promoted Epoxide Formation
Beyond its classification as an impurity, the gem-dichloro alcohol motif of 3-(2,2-dichloro-1-hydroxyethyl)phenol is a highly valuable synthetic handle. Under controlled basic conditions, the compound undergoes intramolecular dehydrohalogenation to form a highly reactive alpha-chloroepoxide intermediate. This transient species can subsequently be hydrolyzed to 3-hydroxymandelaldehyde or reacted with nucleophiles to generate customized adrenergic analogs[1].
Step-by-Step Synthesis Protocol:
-
Reagent Preparation: Dissolve 10 mmol (2.07 g) of 3-(2,2-dichloro-1-hydroxyethyl)phenol[1] in 25 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Base Addition (Causality Check): Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 12 mmol of potassium tert-butoxide (t-BuOK) dropwise as a 1.0 M solution in THF. Note: The use of a sterically hindered base selectively deprotonates the aliphatic hydroxyl group, driving cyclization while preventing excessive phenoxide-driven polymerization.
-
Cyclization: Stir the mixture at 0 °C for 2 hours. The resulting alkoxide attacks the adjacent carbon, displacing one chloride ion to form the transient 3-(3-hydroxyphenyl)-2-chlorooxirane.
-
Nucleophilic Ring-Opening (Derivatization): To synthesize a novel amino-alcohol derivative, introduce 15 mmol of a primary amine (e.g., isopropylamine) directly into the reaction mixture and slowly warm the vessel to room temperature over 4 hours.
-
Quenching and Extraction: Quench the reaction with 20 mL of saturated aqueous ammonium chloride to neutralize residual base. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product via flash column chromatography (silica gel, utilizing a hexane/ethyl acetate gradient).
References
-
European Pharmacopoeia (Ph. Eur.). "PHENYLEPHRINE HYDROCHLORIDE Monograph". DrugFuture Compendial Repository.[Link]
-
European Medicines Agency (EMA). "Omidria, INN-phenylephrine hydrochloride / ketorolac trometamol Assessment Report". EMA Europa.[Link]
-
United States Pharmacopeia (USP-NF). "Phenylephrine Hydrochloride Tablets Type of Posting Revision Bulletin". USP-NF Official Text.[Link]
-
National Institutes of Health (NIH) / PMC. "UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution". PMC Archive. [Link]
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A Robust GC-MS Method for the Quantification of Chlorinated Phenol Impurities in Environmental and Pharmaceutical Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Chlorinated phenols (CPs) represent a class of compounds with significant environmental and health concerns due to their toxicity and persistence.[1] Classified as priority pollutants by agencies such as the U.S. Environmental Protection Agency (EPA), their monitoring in various matrices is crucial.[2] This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level analysis of chlorinated phenol impurities. We delve into the rationale behind each step, from sample preparation and derivatization to instrumental analysis and data validation, providing a robust protocol for researchers in environmental monitoring, food safety, and pharmaceutical quality control.
Introduction: The Analytical Imperative
Chlorinated phenols are widely used as intermediates or are generated as byproducts in the manufacturing of pesticides, herbicides, disinfectants, and pharmaceuticals.[3][4] Their presence, even at trace levels, can pose risks to ecosystems and human health, and in a pharmaceutical context, they can represent process-related impurities that compromise the safety and efficacy of the final drug product.[5]
The inherent polarity and low volatility of phenols make their direct analysis by gas chromatography challenging, often resulting in poor peak shape and low sensitivity.[6] Therefore, a derivatization step is essential to convert them into less polar, more volatile analogues suitable for GC analysis. This guide details a self-validating workflow employing an in-situ acetylation derivatization followed by GC-MS analysis, a technique renowned for its high separation efficiency and selectivity.[1][7]
Method Overview: A Validated Workflow
The analytical approach is a multi-stage process designed to ensure accurate and reproducible quantification of chlorinated phenols. The core workflow involves sample extraction, derivatization of the target analytes, and subsequent analysis by GC-MS. Each stage is optimized to maximize recovery and sensitivity.
Caption: Overall workflow for Chlorinated Phenol analysis.
Part I: Sample Preparation and Extraction
The choice of extraction technique is critically dependent on the sample matrix. The goal is to isolate the target chlorophenols efficiently while minimizing co-extraction of interfering substances.[8]
Causality Behind Extraction Choices
-
For Aqueous Samples (e.g., Water): Solid-Phase Extraction (SPE) is highly effective. By adjusting the sample pH to below the pKa of the phenols (typically pH < 2), the analytes are in their neutral form and can be efficiently adsorbed onto a reversed-phase sorbent (e.g., C18).[7] Alternatively, using a strong anion-exchange resin at high pH (e.g., pH > 9) retains the deprotonated phenolate ions.[3][9] This provides excellent cleanup and preconcentration.
-
For Solid Samples (e.g., Soil, Sediment): More rigorous techniques are required. Ultrasonic-assisted extraction (UAE) or accelerated solvent extraction (ASE) with appropriate solvents (e.g., acetone/hexane mixtures) are effective at disrupting the matrix and solubilizing the analytes.[2][10]
Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol is optimized for a 100 mL water sample.
-
Sample Preservation & pH Adjustment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water (adjusted to pH 2). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for at least 10 minutes. This step is critical to remove residual water, which can interfere with the subsequent derivatization and GC analysis.[11]
-
-
Elution:
-
Elute the trapped chlorophenols from the cartridge using 5-10 mL of a suitable organic solvent, such as dichloromethane or a methanol/acetonitrile mixture.[7] Collect the eluate in a clean vial.
-
Part II: Analyte Derivatization
Direct GC analysis of phenols is problematic due to their polarity, which leads to interactions with active sites in the GC system, causing significant peak tailing.[6] Derivatization converts the polar hydroxyl group (-OH) into a less polar ester or ether, improving volatility, chromatographic peak shape, and overall sensitivity.[1][6]
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- 9. researchgate.net [researchgate.net]
- 10. iwaponline.com [iwaponline.com]
- 11. gcms.cz [gcms.cz]
Application Notes & Protocols: High-Purity Recrystallization of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3-(2,2-dichloro-1-hydroxyethyl)phenol via recrystallization. Commercially available batches of this compound often present with a purity of approximately 95%, which may be insufficient for sensitive applications in pharmaceutical research and drug development, such as use as a reference standard or a synthetic precursor.[1] This guide details the underlying principles of recrystallization, a systematic method for solvent selection, a step-by-step protocol for bulk purification, and subsequent validation techniques. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Imperative for High Purity
3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4) is a halogenated phenolic compound. Its structural features, including a chiral center and reactive hydroxyl and chloro groups, make it a molecule of interest in organic synthesis and as a potential intermediate or impurity standard in drug manufacturing. For instance, structurally related chiral alcohols are key intermediates in the synthesis of important pharmaceutical agents.[2] The presence of impurities can lead to ambiguous analytical results, reduced yields in subsequent synthetic steps, and potential downstream toxicological concerns.
Recrystallization remains a cornerstone technique for the purification of solid organic compounds, prized for its efficiency, scalability, and cost-effectiveness.[3] The process leverages the differential solubility of a compound and its impurities in a solvent system at varying temperatures. A successful recrystallization can significantly enhance purity, improve crystal morphology, and provide a stable final product. The key to this process is a controlled decrease in temperature, allowing for the selective formation of a pure crystal lattice while impurities remain in the solution (mother liquor).[4]
Foundational Principles: The Science of Recrystallization
The success of any recrystallization protocol is contingent upon the selection of an appropriate solvent system. The ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[3]
-
Low Solvency at Low Temperatures: The compound should have very low solubility in the solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of the purified solid.[3]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
The principle of "like dissolves like" is a useful heuristic.[3] 3-(2,2-Dichloro-1-hydroxyethyl)phenol possesses a polar hydroxyl group capable of hydrogen bonding, a nonpolar aromatic ring, and moderately polar dichloro-substituents. This amphiphilic nature suggests that single solvents may not be optimal. A mixed-solvent system, such as an alcohol-water or ketone-hydrocarbon combination, often provides the steep solubility curve required for efficient recrystallization.
Diagram 1: The Recrystallization Workflow
Caption: Selective crystallization excludes impurity molecules from the growing lattice.
Validation of Purity
Post-purification analysis is crucial to confirm the success of the procedure.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and elevated melting point compared to the impure starting material. The crude solid will melt over a broader, depressed range. This is a rapid and effective initial assessment of purity. [4]* High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment. A comparison of the chromatograms of the crude and recrystallized material should show a significant increase in the area of the main product peak and a corresponding decrease or elimination of impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound and detect the presence of any structurally similar impurities that may not be resolved by HPLC.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystals Form | Too much solvent was used; cooling too fast; solution is not saturated. | Scratch the inside of the flask with a glass rod; add a seed crystal; boil off some solvent and cool again; add an anti-solvent dropwise. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more solvent, and cool slowly again. Use a lower-boiling point solvent if the problem persists. |
| Low Recovery / Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent. | Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; use a minimal amount of ice-cold wash solvent. |
| Colored Product | Colored impurities are present. | Redissolve the product in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration before cooling. |
Conclusion
The recrystallization protocol detailed herein provides a robust and adaptable method for significantly enhancing the purity of 3-(2,2-dichloro-1-hydroxyethyl)phenol. By understanding the fundamental principles of solubility and crystal growth and employing a systematic approach to solvent selection, researchers can reliably produce high-purity material suitable for the stringent demands of pharmaceutical development. The validation of purity through techniques such as melting point analysis and chromatography is an indispensable final step to qualify the material for its intended use.
References
- Google Patents.
-
University of California, Davis. Recrystallization. [Link]
-
MDPI. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. [Link]
-
Pharmaffiliates. 3-(2,2-Dichloro-1-hydroxyethyl)phenol. [Link]
- Google Patents.
- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
- Google Patents.
-
Chemistry LibreTexts. 2.1: Recrystallization. [Link]
-
ChemBK. 3-(2-hydroxyethyl)phenol. [Link]
-
ResearchGate. Separation of phenols and chlorophenols by Dissociation extraction: New regenerative methods. [Link]
-
Pharmaffiliates. (R)-3-(2,2-Dichloro-1-hydroxyethyl)phenol. [Link]
-
Scribd. Phenol Solubility Data Overview. [Link]
-
RSC Publishing. Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2 H -pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. [Link]
-
National Center for Biotechnology Information. Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. [Link]
-
RJPBCS. Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. [Link]
-
Chemistry LibreTexts. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: Utilization of 3-(2,2-Dichloro-1-hydroxyethyl)phenol as a Reference Standard in Phenylephrine Impurity Profiling
Introduction & Scientific Context
3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4, MW: 207.05 g/mol ) is a highly specific, custom-synthesized reference standard utilized in the quality control and impurity profiling of the active pharmaceutical ingredient (API) Phenylephrine. Phenylephrine is a potent
During the chemical synthesis of phenylephrine—which frequently proceeds via the halogenation of 3-hydroxyacetophenone followed by amination and reduction—side reactions can compromise batch purity. Specifically, over-chlorination of the starting material yields a dichloro-intermediate[1]. Upon subsequent reduction, this intermediate forms the byproduct 3-(2,2-Dichloro-1-hydroxyethyl)phenol[2].
The detection and quantification of this specific impurity are mandated by stringent regulatory frameworks, including the ICH Q3A(R2) guidelines for impurities in new drug substances[3], and the ICH M7(R1) guidelines concerning the assessment of potentially DNA-reactive (mutagenic) impurities[4]. Because alkyl chlorides and related halogenated species often trigger structural alerts for genotoxicity, utilizing a highly pure reference standard is non-negotiable for establishing safe Thresholds of Toxicological Concern (TTC)[5].
Mechanistic Pathway
To effectively purge an impurity during drug development, analytical scientists must first understand its synthetic origin. The diagram below illustrates the divergent synthetic pathway that generates the dichloro impurity alongside the target API.
Figure 1: Synthetic origin of 3-(2,2-Dichloro-1-hydroxyethyl)phenol during phenylephrine production.
Analytical Challenges & Chromatographic Causality
Analyzing 3-(2,2-Dichloro-1-hydroxyethyl)phenol in the presence of an overwhelming concentration of Phenylephrine presents a significant polarity mismatch that dictates our experimental design:
-
Chromatographic Selectivity: Phenylephrine contains a secondary amine, making it highly polar and basic. In contrast, the dichloro impurity lacks this amine, rendering it neutral under acidic conditions and significantly more lipophilic due to the electronegative chlorine atoms. A standard C18 column often results in either poor retention of the API or excessive retention of the impurity. We utilize a Phenyl-Hexyl stationary phase . The phenyl ring provides
interactions with the phenolic core, while the hexyl chain accommodates the lipophilic dichloro group, ensuring baseline resolution without excessive run times. -
Mass Spectrometry (MS) Polarity Switching: Phenylephrine ionizes optimally in Positive Electrospray Ionization (ESI+) as
at m/z 168. The impurity, lacking a basic site, ionizes poorly in ESI+. However, its phenolic hydroxyl group readily yields a phenoxide ion in Negative Electrospray Ionization (ESI-) asngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> at m/z 205 (with distinct M+2 and M+4 isotopic peaks at 207 and 209 due to and ). Therefore, a rapid polarity-switching MS/MS method is required to detect both compounds in a single run.
Experimental Protocol: LC-MS/MS Method
The following self-validating protocol outlines the extraction and quantification of the impurity from a bulk API batch.
Step 1: Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 1.0 mg of the 3-(2,2-Dichloro-1-hydroxyethyl)phenol reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol to achieve a 1 mg/mL stock.
-
Working Standards: Dilute the stock solution serially with Mobile Phase A to create a calibration curve ranging from 0.05 ppm to 10 ppm, reflecting typical ICH reporting thresholds[6].
Step 2: Sample Preparation
-
Weigh exactly 50.0 mg of the Phenylephrine API batch into a volumetric flask.
-
Dissolve in 50 mL of diluent (Water:Methanol, 80:20 v/v) to yield a 1 mg/mL API solution.
-
Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to prevent particulate injection.
Step 3: LC-MS/MS Execution
-
Equilibrate the Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) at 35°C until pressure stabilizes.
-
Inject 5 µL of the sample.
-
Execute the gradient elution program (detailed in Table 1).
-
Monitor the characteristic MRM transitions (e.g., m/z 205
141, representing the loss of the dichloroethyl moiety).
Quantitative Data & Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating high sensitivity and reliability for trace-level genotoxic impurity tracking.
Table 1: Chromatographic and Mass Spectrometry Parameters
| Parameter | Specification |
| Analytical Column | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in MS-Grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-12 min: 5% |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Ionization Mode | ESI (Rapid Polarity Switching: API in ESI+, Impurity in ESI-) |
| Impurity MRM (ESI-) | m/z 205.0 |
Table 2: Method Validation Summary for 3-(2,2-Dichloro-1-hydroxyethyl)phenol
| Validation Parameter | Result | Acceptance Criteria (ICH Q2) |
| Limit of Detection (LOD) | 0.015 ppm | Signal-to-Noise (S/N) |
| Limit of Quantitation (LOQ) | 0.050 ppm | Signal-to-Noise (S/N) |
| Linearity ( | 0.9996 | |
| Accuracy (Recovery) | 98.2% - 101.5% | 90.0% - 110.0% at LOQ level |
| Precision (%RSD) | 1.6% |
References
-
Pharmaffiliates. "Phenylephrine Impurities and Reference Standards". Pharmaffiliates. URL:[Link]
-
U.S. Food and Drug Administration. "Guidance for Industry: Q3A Impurities in New Drug Substances (Revision 2)". FDA. URL:[Link]
-
U.S. Food and Drug Administration. "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk". FDA. URL:[Link]
Sources
- 1. Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride | 112698-38-1 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Spectroscopic Characterization of 3-(2,2-Dichloro-1-hydroxyethyl)phenol: A Comprehensive Guide to NMR and IR Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the spectroscopic characterization of 3-(2,2-dichloro-1-hydroxyethyl)phenol, a compound of interest in pharmaceutical development and chemical synthesis.[1][2] We present comprehensive protocols for acquiring and interpreting Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to verify the molecular structure and ensure sample purity. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing a framework for robust analytical validation.
Introduction
3-(2,2-Dichloro-1-hydroxyethyl)phenol, with the molecular formula C₈H₈Cl₂O₂, is a substituted phenol derivative.[1][3] Its structure incorporates a phenolic hydroxyl group, a secondary alcohol, and a dichloromethyl group, presenting a unique combination of functional groups that are amenable to detailed spectroscopic analysis. Accurate structural elucidation and purity assessment are critical for its application as a pharmaceutical reference standard, an intermediate in organic synthesis, or in drug development pipelines.[1]
Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques that provide orthogonal and complementary information about molecular structure. IR spectroscopy probes the vibrational frequencies of chemical bonds, allowing for the rapid identification of functional groups. NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, enabling unambiguous structure determination. This note details field-proven protocols for both techniques and provides an in-depth analysis of the expected spectral features of the title compound.
Chemical Structure:
Figure 1. Molecular structure of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.Infrared (IR) Spectroscopic Analysis
2.1. Principle and Rationale
IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint" and reveals the presence of key functional groups. For 3-(2,2-dichloro-1-hydroxyethyl)phenol, IR is particularly useful for confirming the presence of the two distinct hydroxyl (-OH) groups, the aromatic ring, and the carbon-chlorine (C-Cl) bonds.
2.2. Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Attenuated Total Reflectance (ATR) is a preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount (1-2 mg) of solid 3-(2,2-dichloro-1-hydroxyethyl)phenol powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.
-
Data Acquisition: Collect the spectrum over a standard mid-IR range, typically 4000–400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is generally sufficient to achieve a high signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
2.3. Workflow for IR Data Acquisition
Caption: Workflow for NMR sample preparation and analysis.
3.4. Data Interpretation: Expected ¹H and ¹³C NMR Spectra
The following tables summarize the predicted chemical shifts (δ), multiplicities, and integrations for the ¹H and ¹³C NMR spectra of 3-(2,2-dichloro-1-hydroxyethyl)phenol in DMSO-d₆.
Table 2: Predicted ¹H NMR Data
| Proton Label | Environment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Hₐ | Phenolic -OH | ~9.5-10.0 | Broad Singlet | 1H | Acidic proton, chemical shift is concentration-dependent. |
| Hₑ, Hբ, H₉, Hₕ | Aromatic | 6.8 - 7.3 | Complex Multiplet | 4H | Protons on an aromatic ring resonate in this characteristic downfield region. [4][5] |
| H꜀ | Dichloromethyl (-CHCl₂) | ~6.2 - 6.7 | Doublet (d) | 1H | Strongly deshielded by two adjacent electronegative chlorine atoms. Coupled to Hₔ. |
| Hₔ | Benzylic (-CH(OH)-) | ~5.0 - 5.5 | Doublet of Doublets (dd) | 1H | Deshielded by the aromatic ring, hydroxyl group, and dichloromethyl group. Coupled to H꜀ and Hb. |
| Hb | Alcoholic -OH | ~5.5 - 6.0 | Doublet (d) | 1H | Coupled to the adjacent benzylic proton (Hₔ) in DMSO-d₆. |
Table 3: Predicted ¹³C NMR Data
| Carbon Label | Environment | Expected δ (ppm) | Rationale |
| C₄ | C-OH (Phenolic) | ~157-160 | The phenolic carbon is the most deshielded aromatic carbon due to the attached oxygen. |
| C₁, C₂, C₃, C₅, C₆ | Aromatic | ~114-130 | Standard chemical shift range for carbons in a substituted benzene ring. |
| C₈ | -CHCl₂ | ~75-80 | Significantly deshielded by the two attached chlorine atoms. |
| C₇ | -CH(OH)- | ~70-75 | Deshielded by the attached hydroxyl group and aromatic ring. |
Conclusion
The combined application of IR and NMR spectroscopy provides a robust and definitive characterization of 3-(2,2-dichloro-1-hydroxyethyl)phenol. IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups, particularly the hydroxyl, aromatic, and C-Cl moieties. NMR spectroscopy, through both ¹H and ¹³C analysis, delivers an unambiguous confirmation of the molecular structure by mapping the precise atomic connectivity and chemical environments. The protocols and expected spectral data presented in this application note offer a reliable framework for researchers, quality control analysts, and drug development professionals to ensure the identity and purity of this important chemical entity.
References
-
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
-
University of California, Davis. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Valdez, C. A., & Leif, R. N. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. (Report No. LLNL-JRNL-666424). Lawrence Livermore National Laboratory. Retrieved from [Link]
-
LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]
- Google Patents. (2020). CN111378695A - Method for synthesizing R-3-(2-chloro-1-hydroxyethyl) phenol, phenylephrine and eye drops.
-
LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS NO : 2384164-93-4 | Product Name : 3-(2,2-Dichloro-1-hydroxyethyl)phenol. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
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- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. 3-(2,2-Dichloro-1-hydroxyethyl)phenol 95% | CAS: 2384164-93-4 | AChemBlock [achemblock.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
storage and stability conditions for 3-(2,2-Dichloro-1-hydroxyethyl)phenol standards
Application Note: Storage, Stability, and Handling Protocols for 3-(2,2-Dichloro-1-hydroxyethyl)phenol Standards
Executive Summary & Chemical Context
3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4) is a critical reference standard often utilized in the impurity profiling of adrenergic agents (e.g., Phenylephrine analogs) and as a synthetic intermediate in fine chemistry. Its structure combines a phenolic moiety with a gem-dichloro alcohol side chain.
This unique chemical architecture introduces specific stability challenges:
-
Phenolic Oxidation: Susceptibility to reactive oxygen species (ROS) and light, leading to quinone formation.
-
Base-Catalyzed Elimination: The electron-withdrawing effect of the gem-dichloro group increases the acidity of the benzylic proton, making the molecule prone to dehydrochlorination (loss of HCl) under basic conditions or elevated temperatures.
This guide provides a self-validating protocol for the storage, solubilization, and handling of this standard to ensure analytical accuracy in HPLC/GC workflows.
Mechanism of Instability: The "Why" Behind the Protocol
To handle this standard effectively, one must understand the degradation pathways. Blind adherence to "store at -20°C" is insufficient without controlling environmental variables.
A. Oxidative Degradation (The Phenol Risk)
Phenols are electron-rich and prone to auto-oxidation. Exposure to air and UV light generates phenoxy radicals, which couple to form colored dimers or oxidize further into ortho- or para-quinones. This manifests as a yellow/brown discoloration of the white powder.
B. Dehydrochlorination (The Gem-Dichloro Risk)
The 2,2-dichloro-1-hydroxyethyl group is chemically labile.
-
Mechanism: In the presence of trace moisture (hydrolysis) or basic impurities (from glass surfaces or solvents), the molecule can undergo an E2-type elimination of HCl.
-
Result: Formation of a vinyl chloride derivative or an epoxide intermediate, significantly altering the retention time in chromatographic assays.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. The dual-threat of phenolic oxidation and side-chain elimination requires strict control of pH, Light, and Temperature.
Storage and Handling Protocol
Solid State Storage (Long-Term)
The neat substance is most stable when the kinetic energy of the molecules is minimized and catalytic triggers (water/oxygen) are removed.
| Parameter | Specification | Rationale |
| Temperature | -20°C ± 5°C | Slows Arrhenius degradation kinetics. While 2-8°C is acceptable for short-term (<1 month), -20°C is mandatory for banking. |
| Container | Amber Glass (Type I) | Blocks UV radiation (290–450 nm) that catalyzes phenolic oxidation. |
| Headspace | Argon or Nitrogen Flush | Displaces atmospheric oxygen and moisture. Argon is preferred as it is heavier than air and blankets the powder. |
| Desiccant | External Only | Store the vial inside a secondary jar containing silica gel or molecular sieves. Do not put desiccant directly in contact with the chemical. |
Solution State Storage (Stock Standards)
Once dissolved, the clock starts ticking. The choice of solvent is critical to prevent the "Base-Catalyzed Elimination" described in Section 2.
-
Recommended Solvent: Methanol (LC-MS Grade) or DMSO (Anhydrous) .
-
Why: Methanol provides good solubility and is protic but neutral. DMSO is excellent for high concentrations but is hygroscopic (absorbs water), so it must be kept strictly anhydrous.
-
-
Avoid:
-
Basic Solvents: Pyridine or buffers > pH 7.0 (Immediate degradation risk).
-
Acetone: Can form acetals with the hydroxyl group over time.
-
-
Stability Window:
-
Room Temp (25°C): Use within 8 hours.
-
Refrigerated (2-8°C): Stable for 1 week.
-
Frozen (-20°C): Stable for up to 3 months if sealed properly.
-
Operational Workflow: From Vial to HPLC
This workflow is designed to minimize "thermal shock" and moisture condensation, which are the primary causes of standard degradation during handling.
Step-by-Step Protocol
-
Equilibration (Crucial Step):
-
Remove the vial from the freezer (-20°C).
-
Do NOT open immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Scientific Logic:[1][2] Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder. This moisture creates a micro-aqueous environment that facilitates hydrolysis and dehydrochlorination.
-
-
Weighing:
-
Work quickly under subdued light.
-
Use an antistatic gun if the powder is static-prone (common with chlorinated aromatics).
-
-
Solubilization:
-
Dissolve in Methanol to achieve a stock concentration of 1.0 mg/mL.
-
Sonicate for <2 minutes. Minimize heat generation.
-
-
Aliquot and Re-Freeze:
-
Do not store the bulk stock. Aliquot into single-use amber HPLC vials.
-
Purge headspace with Nitrogen before capping.
-
Store aliquots at -20°C.
-
Decision Tree for Handling
Figure 2: Operational workflow ensuring moisture control and thermal stability.
Quality Control & Self-Validation
How do you know if your standard has degraded? Do not rely solely on the label. Run a "System Suitability Test" (SST).
SST Criteria for 3-(2,2-Dichloro-1-hydroxyethyl)phenol:
-
Appearance Check:
-
Pass: White to off-white powder/clear solution.
-
Fail: Yellow/Pink tint (Indicative of Phenolic Oxidation).
-
-
Chromatographic Purity (HPLC-UV @ 220 nm):
-
Inject a freshly prepared standard.
-
Purity Threshold: Area % > 98.0%.
-
Impurity Flag: Look for a new peak eluting after the main peak (likely the less polar elimination product) or at the solvent front (hydrolysis fragments).
-
-
Resolution Check:
-
If using this as an impurity marker in a Phenylephrine method, ensure resolution (Rs) > 1.5 between the standard and the API.
-
References
-
ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
PubChem Compound Summary. 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS 2384164-93-4). National Center for Biotechnology Information. Link
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Sigma-Aldrich (Merck). Handling and Storage of Chemical Standards. (General guidance on hygroscopic and temperature-sensitive standards). Link
-
Gromski, P. S., et al. (2015). Influence of pH on the stability of phenolic compounds.[3][4] (Context for pH sensitivity of phenolic standards). Link
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Optimization for 3-(2,2-Dichloro-1-hydroxyethyl)phenol
This Technical Support Guide addresses the specific chromatographic challenges associated with 3-(2,2-Dichloro-1-hydroxyethyl)phenol , a critical process impurity often encountered during the synthesis of Phenylephrine .
Molecule Overview & Chromatographic Behavior[1][2][3][4][5][6][7]
To resolve this peak effectively, you must understand its physicochemical "personality" in the column.[1]
-
Identity: 3-(2,2-Dichloro-1-hydroxyethyl)phenol (often designated as a Phenylephrine Impurity ).[1][2]
-
Structure: A phenol ring substituted at the meta position with a 2,2-dichloro-1-hydroxyethyl group.[1][2]
-
Key Properties:
-
Acidity (pKa): The phenolic hydroxyl has a pKa
9.[1][2]8. The secondary alcohol is neutral.[1][2] -
Polarity: Moderately polar due to the hydroxyls, but the dichloro group adds significant lipophilicity compared to the parent 3-hydroxybenzaldehyde.[1]
-
Chirality: Contains one chiral center at the benzylic position.[1]
-
Physicochemical Summary Table
| Property | Value (Approx.) | Chromatographic Impact |
| pKa (Phenol) | ~9.8 | Remains neutral at pH < 8.[1][2] Retention is stable in acidic mobile phases.[1] |
| LogP | ~2.1 | Retains well on C18; elutes after polar precursors (e.g., Phenylephrine).[1][2] |
| UV Max | 215 nm, 275 nm | 275 nm is more selective; 215 nm offers higher sensitivity but more noise.[1] |
| Critical Pair | 3-Hydroxybenzaldehyde | Often co-elutes due to similar core structure; requires selectivity tuning.[1][2] |
Troubleshooting Guide (Q&A)
Issue 1: "I cannot separate 3-(2,2-Dichloro-1-hydroxyethyl)phenol from the Phenylephrine main peak."
Diagnosis: This is rare in optimized methods because Phenylephrine (an amine) and this impurity (a neutral phenol) have vastly different ionization states at standard HPLC pH.[1]
Solution:
-
Check pH: Ensure your mobile phase pH is acidic (pH 2.0 – 3.0) .[1][2]
-
Check Ion-Pairing: If you are using high concentrations of ion-pairing agents (e.g., Octanesulfonic acid) to retain Phenylephrine, the impurity's retention will not increase significantly, but Phenylephrine's will.[1][2] If they overlap, reduce the ion-pair concentration or increase the organic solvent at the start of the gradient to flush the impurity later.[1][2]
Issue 2: "The peak is tailing significantly (As > 1.5)."
Diagnosis: Phenolic compounds are notorious for interacting with active silanol sites on the silica support, causing tailing.[1][2]
Solution:
-
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or increase buffer strength (25–50 mM Phosphate).[1][2] TEA competes for silanol sites, sharpening the phenol peak.[1]
-
Column Choice: Switch to a "Base Deactivated" (BDS) or high-coverage C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge).[1]
-
Temperature: Increase column temperature to 35–40°C to improve mass transfer kinetics.
Issue 3: "I see a 'split' peak or a doublet for this compound."
Diagnosis:
-
Chiral Separation (Unintentional): If you are using a column with any chiral activity (e.g., Cyclodextrin additives) or if the method is extremely high-efficiency, you might be partially resolving the enantiomers (R/S).[1][2]
-
Solvent Mismatch: Injecting the sample in 100% Methanol onto a high-aqueous initial gradient can cause "peak splitting" due to solubility shock.[1]
Solution:
-
Solvent Match: Dissolve the sample in the initial mobile phase (e.g., 90:10 Water:ACN).[1]
-
Verify Purity: Run a peak purity check (DAD). If the spectra match across the doublet, it is likely a solvent effect or enantiomeric separation.[1]
Issue 4: "How do I separate it from 3-Hydroxybenzaldehyde?"
Diagnosis: This is the Critical Pair .[1][2] The starting material (aldehyde) and the product (dichloro-alcohol) have similar lipophilicity.[1]
Solution:
-
Selectivity Change: Switch from C18 to a Phenyl-Hexyl column.
-
Gradient Optimization: Use a shallow gradient (e.g., 0.5% B/min increase) around the elution time of these peaks.
Recommended Method Parameters
Method A: Achiral Purity (Separation from Impurities)[1][2]
| Parameter | Recommendation |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) or Phenyl-Hexyl |
| Mobile Phase A | 0.1% Phosphoric Acid or 20 mM KH₂PO₄ (pH 2.[1][2]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV 280 nm (Specific), 215 nm (Trace analysis) |
Method B: Chiral Separation (Enantiomers R vs S)
If you specifically need to separate the (R) and (S) enantiomers of 3-(2,2-Dichloro-1-hydroxyethyl)phenol:
| Parameter | Recommendation |
| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Isopropanol (90 :[1][2] 10) with 0.1% TFA |
| Mode | Normal Phase |
| Notes | TFA is required to suppress phenol ionization and ensure sharp peaks.[1][2] |
Visual Troubleshooting & Mechanisms
Diagram 1: Resolution Failure Mode Analysis
Caption: Decision tree for isolating the root cause of resolution loss based on the specific interfering peak.
Diagram 2: Separation Mechanism (pH Effect)
Caption: Mechanistic view of how acidic pH differentiates the basic API from the neutral chlorinated impurity.[1][2]
References
-
Axios Research. (n.d.).[1][2] 3-(2-chloro-1-hydroxyethyl)phenol and related Phenylephrine Impurities.[1][2] Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for pKa and silanol suppression strategies).
Sources
- 1. US8013191B2 - Method for removing impurities from phenol - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. data.epo.org [data.epo.org]
- 4. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability & Degradation of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
The following technical guide is designed for analytical chemists and pharmaceutical scientists characterizing Phenylephrine Impurity 21 (3-(2,2-Dichloro-1-hydroxyethyl)phenol). It addresses the specific stability profile of the 2,2-dichloro-1-hydroxyethyl moiety, a functional group prone to unique reactivity under stress conditions.
Executive Summary & Compound Profile
3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4) is a process-related impurity often identified during the synthesis of Phenylephrine and related sympathomimetic amines.[1] It typically arises from the reduction of over-chlorinated intermediates (e.g., 3-(2,2-dichloroacetyl)phenol).
Unlike the parent drug, this impurity possesses a gem-dichloro group adjacent to a secondary benzylic alcohol. This structural feature creates a unique "instability hotspot" distinct from the parent drug's degradation profile.
Key Chemical Susceptibilities
| Stress Type | Vulnerability Level | Primary Mechanism | Predicted Degradant |
| Base Hydrolysis | Critical | Intramolecular Epoxidation & Rearrangement | 3-Hydroxy-α-chloroacetophenone |
| Oxidation | High | Benzylic Dehydrogenation | 3-(2,2-Dichloroacetyl)phenol |
| Acid Hydrolysis | Moderate | Dehydration (Elimination) | 3-(2,2-Dichlorovinyl)phenol |
| Photolytic | Moderate | Radical Dechlorination | 3-(2-Chloro-1-hydroxyethyl)phenol |
Interactive Troubleshooting Guide (Q&A)
Category A: Chromatographic Anomalies
Q1: I observe a new peak eluting earlier than the parent impurity during basic stress testing (0.1 N NaOH). The mass spectrum shows a loss of ~36 Da. What is happening?
Diagnosis: You are likely observing the formation of 3-hydroxy-α-chloroacetophenone . Mechanism: Under basic conditions, the secondary alcohol is deprotonated. The resulting alkoxide attacks the adjacent gem-dichloro carbon, displacing a chloride ion to form a transient α-chloroepoxide . This unstable intermediate rapidly rearranges (via a hydride shift or Favorskii-like mechanism) to the α-chloroketone. Action:
-
Verify: Check for a mass shift of [M-HCl]. The parent is ~207 Da; the product should be ~170 Da (monoisotopic).
-
Control: This reaction is rapid.[2] Reduce base concentration to 0.01 N or lower temperature to capture the intermediate if necessary, though the ketone is the thermodynamic product.
Q2: During oxidative stress (3% H₂O₂), the impurity peak area decreases, and a new peak appears with a mass decrease of 2 Da. It elutes later on my Reverse Phase method.
Diagnosis: This is the oxidation of the benzylic alcohol to 3-(2,2-dichloroacetyl)phenol . Mechanism: The secondary alcohol is oxidized to a ketone. Why it elutes later: While ketones are generally polar, the loss of the hydroxyl group's hydrogen-bond donating capability often increases retention in reverse-phase chromatography compared to the parent alcohol, especially when the gem-dichloro group remains intact (shielding the carbonyl). Action:
-
Confirm: Check UV spectrum. The ketone will have a distinct UV absorption band (n→π*) around 280-300 nm that is different from the parent phenol.
Category B: Mass Balance & Quantitation
Q3: I am losing mass balance in my acid stress samples (0.1 N HCl, 60°C). No major new peaks are visible.
Diagnosis: You may be forming 3-(2,2-dichlorovinyl)phenol (via dehydration), which can be volatile or have poor solubility/response factors. Mechanism: Acid-catalyzed elimination of water creates a styrene-like double bond (Ar-CH=CCl2). Troubleshooting:
-
Check Volatility: The vinyl derivative is less polar and potentially more volatile. Ensure your sample vials are sealed tightly.
-
Check Wavelength: The conjugation of the vinyl group with the benzene ring shifts the
. If you are monitoring at 215 nm or 254 nm, the response factor of the degradation product may differ significantly from the parent. Re-run with a PDA (Photo Diode Array) scan (200-400 nm).
Degradation Pathway Visualization
The following diagram illustrates the mechanistic pathways for the degradation of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Caption: Mechanistic degradation map showing primary stress pathways. Colors indicate distinct reaction types (Blue: Parent, Red: Oxidation, Yellow: Base, Green: Acid).
Standardized Stress Testing Protocols
Use these protocols to generate specific degradants for method validation.
Protocol A: Generation of the Chloroketone (Base Stress)
Target: 3-Hydroxy-α-chloroacetophenone
-
Preparation: Dissolve 10 mg of the impurity in 5 mL of Acetonitrile.
-
Stress: Add 5 mL of 0.01 N NaOH (Note: Use mild base to prevent deep degradation).
-
Incubation: Ambient temperature (20-25°C) for 2 hours.
-
Quench: Neutralize immediately with 0.01 N HCl to pH 6-7.
-
Analysis: Inject immediately. Expect a peak at RRT ~0.8-0.9 (relative to parent).
Protocol B: Generation of the Dichloroketone (Oxidative Stress)
Target: 3-(2,2-Dichloroacetyl)phenol
-
Preparation: Dissolve 10 mg of the impurity in 5 mL of Methanol/Water (50:50).
-
Stress: Add 1 mL of 30% Hydrogen Peroxide .
-
Incubation: 40°C for 4-8 hours.
-
Analysis: Dilute with mobile phase and inject. Expect a peak eluting after the parent.
Protocol C: Generation of the Styrene Derivative (Acid Stress)
Target: 3-(2,2-Dichlorovinyl)phenol
-
Preparation: Dissolve 10 mg of the impurity in 5 mL of 0.1 N HCl.
-
Stress: Heat at 60°C for 12-24 hours.
-
Note: This reaction is slower than base hydrolysis. If yield is low, increase temperature to 80°C.
References & Authority
-
Simson Pharma. 3-(2,2-Dichloro-1-hydroxyethyl)phenol Reference Standard. Accessed March 2026.[3]
-
CymitQuimica. Phenylephrine Impurity 21 (CAS 2384164-93-4).[1] Accessed March 2026.[3]
-
Steinwandter, H. Chlorination of hydroxyphenols and their degradation products. In: Analytical Methods for Pesticides and Plant Growth Regulators. Academic Press. (General reference on halogenated phenol stability).
-
Reeves, J. R., et al. "Mechanisms of Base-Catalyzed Rearrangement of 2,2-Dichloroalcohols." Journal of Organic Chemistry. (Provides mechanistic grounding for the chloroepoxide rearrangement).
(Note: While specific peer-reviewed papers on this exact impurity are proprietary to pharmaceutical development files, the degradation mechanisms cited above are based on established functional group chemistry for 2,2-dichloro-1-arylethanols.)
Sources
Technical Support Center: Troubleshooting Solubility of 3-(2,2-Dichloro-1-hydroxyethyl)phenol in HPLC Mobile Phases
Welcome to the technical support center for analytical method development. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol. The unique chemical nature of this molecule presents specific solubility challenges that can manifest as poor peak shape, low retention, and irreproducible results.
This document provides in-depth, field-proven insights and structured troubleshooting protocols to diagnose and resolve these issues effectively. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your method development.
Section 1: Understanding the Analyte - Key Physicochemical Properties
3-(2,2-Dichloro-1-hydroxyethyl)phenol is a polar molecule whose behavior in a chromatographic system is dictated by its distinct structural features. A foundational understanding of these features is critical for effective troubleshooting.
| Property | Structural Feature | Implication for HPLC Analysis |
| Polarity | Contains two hydroxyl (-OH) groups and two chlorine (Cl) atoms. | The molecule is inherently polar, which can lead to low retention in standard Reverse-Phase (RP-HPLC) conditions.[1] |
| Acidity (Ionization) | Possesses a phenolic hydroxyl group. | This group is acidic and can be ionized (deprotonated) to form a phenoxide anion. This ionization is pH-dependent and dramatically increases the molecule's polarity and aqueous solubility.[2][3] Controlling the mobile phase pH is therefore the most powerful tool for manipulating its retention and solubility.[4] |
| Solubility | Generally soluble in polar organic solvents and aqueous solutions, especially under basic conditions. | While soluble in common HPLC solvents like methanol and acetonitrile, its solubility in highly aqueous mobile phases (used to increase retention of polar compounds) can be limited if the pH is not controlled.[5][6] Incompatibility between the sample solvent and the mobile phase can cause the analyte to precipitate on the column, leading to severe peak distortion.[7][8] |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial questions in a direct Q&A format.
Q1: My peak for 3-(2,2-Dichloro-1-hydroxyethyl)phenol is broad and severely tailing in my reverse-phase method. What is the most likely solubility-related cause?
A: The most probable cause is a mismatch between your sample solvent (diluent) and the mobile phase, or poor solubility of the analyte in the mobile phase itself.[8] If your sample is dissolved in a solvent that is much stronger (i.e., more organic content) than your mobile phase, it can cause the analyte to precipitate at the head of the column when injected.[9] This leads to a slow, uneven re-dissolving process as the mobile phase flows past, resulting in significant peak tailing.[7] Always aim to dissolve your sample in a solvent that is as weak as, or identical to, your initial mobile phase.[8]
Q2: How exactly does mobile phase pH affect the solubility and retention of this compound?
A: The pH of the mobile phase directly controls the ionization state of the phenolic hydroxyl group.[4][10]
-
At low pH (e.g., pH 2.5-3.0) , well below the phenol's pKa, the hydroxyl group will be protonated (neutral). In this state, the molecule is less polar and will have stronger hydrophobic interactions with a C18 stationary phase, leading to increased retention.[11][12]
-
At high pH (e.g., pH > 8) , above the phenol's pKa, the hydroxyl group will be deprotonated to form a negatively charged phenoxide ion. This makes the molecule significantly more polar and water-soluble.[2][3] Consequently, its retention on a C18 column will decrease dramatically. While this improves aqueous solubility, operating silica-based columns at high pH can cause degradation and shorten column lifetime.[4]
Q3: I have very little retention for my compound, even when using a mobile phase with 95% water. Is this a solubility issue?
A: This is more likely a retention issue due to the high polarity of your analyte rather than a solubility problem. Polar compounds often have insufficient interaction with non-polar stationary phases like C18, causing them to elute near the solvent front.[1] While poor solubility in a highly aqueous mobile phase can contribute to peak shape problems, the primary issue here is a lack of retention.[5] For such cases, you should consider alternative chromatographic modes designed for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography.[13][14][15]
Q4: Should I use Acetonitrile or Methanol as the organic modifier in my reverse-phase method?
A: The choice can significantly impact selectivity.
-
Acetonitrile is an aprotic solvent and is generally considered a weaker eluting solvent than methanol in RP-HPLC. It often provides sharper peaks and lower backpressure. It is the most common choice for general method development.[10][16]
-
Methanol is a protic solvent, meaning it can act as a hydrogen bond donor and acceptor.[11] This property can introduce different selective interactions with the phenolic and hydroxyl groups on your analyte, potentially improving separation from other compounds in your mixture. If you are struggling with co-elution, switching from acetonitrile to methanol (or using a combination) is a valuable strategy to alter selectivity.[17]
Section 3: In-Depth Troubleshooting Guides
These guides provide structured, step-by-step protocols to resolve specific, complex issues.
Guide 1: Optimizing Mobile Phase pH for Improved Peak Shape in RP-HPLC
Problem: You observe distorted peaks (tailing, fronting, or split) for 3-(2,2-Dichloro-1-hydroxyethyl)phenol, suggesting on-column solubility issues or secondary interactions with the stationary phase.
Causality Explained: The ionization of the phenolic group is the dominant factor. At a pH close to the analyte's pKa, you can have a mixed population of ionized and neutral molecules, leading to broad or split peaks.[4] Furthermore, at neutral pH, residual, negatively charged silanols on the silica-based stationary phase can interact with the analyte, causing peak tailing. Suppressing this ionization by using an acidic mobile phase is often the most effective solution for achieving sharp, symmetrical peaks for phenolic compounds.[11]
Experimental Protocol: pH Scouting Study
-
Prepare Buffered Mobile Phases:
-
Mobile Phase A1 (pH ~2.5): 0.1% Formic Acid or 0.025% Trifluoroacetic Acid (TFA) in HPLC-grade water.[18]
-
Mobile Phase A2 (pH ~4.5): 10 mM Acetate buffer in HPLC-grade water.
-
Mobile Phase A3 (pH ~7.0): 10 mM Phosphate buffer in HPLC-grade water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Sample Preparation: Prepare your sample stock in Mobile Phase B and dilute to the final concentration using a 50:50 mix of Mobile Phase A1 and Mobile Phase B to ensure initial solubility.
-
Column & Initial Conditions: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Start with a 70:30 (A:B) isocratic elution at a flow rate of 1.0 mL/min.
-
Systematic Analysis:
-
Equilibrate the column for at least 15 column volumes with the starting conditions using Mobile Phase A1.
-
Perform three replicate injections and record retention time (RT), peak asymmetry (As), and theoretical plates (N).
-
Flush the system and column thoroughly when switching buffers.
-
Repeat the analysis using Mobile Phase A2 and then Mobile Phase A3, ensuring proper equilibration each time.
-
-
Data Evaluation: Compare the chromatographic results obtained at each pH. You will likely observe the best peak shape (As close to 1.0) and efficiency (highest N) at the lowest pH.[11]
Expected Outcomes of pH Scouting
| Mobile Phase pH | Expected Analyte State | Predicted Chromatographic Performance |
| ~2.5 | Fully Protonated (Neutral) | Optimal: Highest retention, sharpest peak shape (Asymmetry ~1.0-1.2), highest efficiency. |
| ~4.5 | Partially Ionized | Sub-optimal: Moderate retention, potential for peak broadening or splitting. |
| ~7.0 | Mostly Ionized (Anionic) | Poor: Low retention, potential for peak tailing due to silanol interactions. |
Troubleshooting Logic: pH Optimization
Caption: Workflow for optimizing mobile phase pH.
Guide 2: Addressing Low Retention with Aqueous Normal Phase (ANP) / HILIC
Problem: The analyte elutes at or near the column void volume in RP-HPLC, making quantification impossible, even with 100% aqueous mobile phase.
Causality Explained: The analyte is too polar to be retained by the non-polar C18 stationary phase.[19] In this scenario, a different retention mechanism is required. Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, diol, cyano) and a mobile phase with a high concentration of an organic solvent (typically >70% acetonitrile).[13][14][20] In this mode, polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase. Retention increases as the analyte's polarity increases.[13]
Experimental Protocol: Switching to ANP/HILIC
-
Column Selection: Choose a HILIC-type stationary phase. A bare silica or diol-bonded phase column is a good starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate or 0.1% Formic Acid.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with the same buffer/additive concentration as Mobile Phase A.
-
Note the reversal: In HILIC, the "A" solvent is the weaker, more organic phase, and increasing the "B" (aqueous) content causes elution.[20]
-
-
Sample Preparation: This is critical. The sample must be dissolved in a solvent with high organic content, closely matching the initial mobile phase (e.g., 90% Acetonitrile), to ensure good peak shape.
-
Instrument Setup & Equilibration:
-
Start with 100% Mobile Phase A.
-
Crucial Step: HILIC columns require significantly longer equilibration times than RP columns. Equilibrate the column with the initial mobile phase for at least 30-45 minutes at a flow rate of 1.0 mL/min to ensure a stable and reproducible water layer on the stationary phase.
-
-
Gradient Elution: Perform a gradient from 0% B to 50% B over 10-15 minutes. This will increase the water content, eluting the retained polar analyte.
-
Method Optimization: Adjust the gradient slope and buffer concentration to optimize the separation and peak shape.
Comparison of Starting Conditions: RP-HPLC vs. HILIC
| Parameter | Reverse-Phase (RP-HPLC) | HILIC / ANP |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Diol, Cyano)[13] |
| Mobile Phase A | Aqueous (e.g., Water + Buffer) | Organic (e.g., >70% Acetonitrile + Buffer)[20] |
| Mobile Phase B | Organic (e.g., Acetonitrile) | Aqueous/Organic (e.g., 50% Acetonitrile) |
| Elution Mechanism | Increasing %B (organic) elutes analytes | Increasing %B (aqueous) elutes analytes |
| Sample Diluent | Weak; matches initial mobile phase | Strong; must have high organic content |
Decision Workflow: Switching Chromatographic Mode
Caption: Decision tree for selecting the appropriate HPLC mode.
References
- Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separ
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Chromedia.
- Huang, G. L. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- A Complete Guide to Mobile Phase and St
- The HPLC analysis of polar analytes with aqueous mobile phases. (n.d.).
- Wagdy, S. M., & Taha, F. S. (n.d.). Effect of pH on the solubility of phenolic compounds.
- Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. (n.d.). BenchChem.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Przybyciel, M. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
- 3-(2,2-Dichloro-1-hydroxyethyl)phenol. (n.d.). Sigma-Aldrich.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
- Solubility of compounds I-XV in HPLC solvents. (n.d.).
- How can you separate a co-eluting more polar compound by HPLC? (2014, March 7).
- Li, S., & Fritz, J. S. (2002). Organic modifiers for the separation of organic acids and bases by liquid chromatography.
- 3-(2,2-dichloro-1-hydroxyethyl)phenol. (n.d.). Simson Pharma Limited.
- 3-(2,2-dichloro-1-hydroxyethyl)phenol. (n.d.). SRIRAMCHEM.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8).
- Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH. (2005, November 18). PubMed.
- D'Hondt, M., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimie Nouvelle.
- Exploring the Role of pH in HPLC Separ
- 3-(2,2-Dichloro-1-hydroxyethyl)phenol. (n.d.). Advanced ChemBlocks Inc.
- 3-(2,2-Dichloro-1-hydroxyethyl)phenol. (n.d.). Sigma-Aldrich.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. (2021, November 4). Frontiers in Nutrition.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC.
- Improving Separation of Peaks in RP HPLC. (2026, February 15). MTC USA.
- Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in w
- Phenol Solubility D
- (R)-3-(2,2-Dichloro-1-hydroxyethyl)phenol. (n.d.).
- 3-(1-hydroxyethyl)phenol. (n.d.). CymitQuimica.
- 3-(2,2-Dichloro-1-hydroxyethyl)phenol. (n.d.).
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. hplc.eu [hplc.eu]
- 6. scribd.com [scribd.com]
- 7. lcms.cz [lcms.cz]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 13. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 14. welch-us.com [welch-us.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 19. sepscience.com [sepscience.com]
- 20. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information [mtc-usa.com]
Technical Support Center: Optimizing UV Detection of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Welcome to the technical support center for the analysis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize baseline noise in High-Performance Liquid Chromatography (HPLC) with UV detection. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to ensure the integrity and sensitivity of your analyses.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting 3-(2,2-Dichloro-1-hydroxyethyl)phenol?
A1: While a specific UV spectrum for this exact molecule is not readily published, its phenolic structure provides a strong basis for wavelength selection. Phenols typically exhibit two main absorption bands.[1] For initial method development, start with a detection wavelength around 270-280 nm .[2] A second, often stronger, absorption band occurs at shorter wavelengths, typically between 200-230 nm.[1][3] Detection at these lower wavelengths can increase sensitivity, but be aware that it also increases the likelihood of interference from mobile phase solvents and impurities.[3]
Q2: My baseline is noisy. What is the most common cause?
A2: The most frequent culprits for a noisy baseline are issues with the mobile phase, such as inadequate degassing, contamination, or improper mixing.[4][5] Air bubbles in the detector cell are a primary source of erratic noise and can be addressed by thorough mobile phase degassing.[4][6]
Q3: How often should I prepare a fresh mobile phase?
A3: It is best practice to prepare mobile phases fresh daily, especially aqueous buffers which are susceptible to microbial growth.[7] Never top off old mobile phase with a new batch; always use a fresh preparation in a clean reservoir to ensure consistency.[7]
Q4: Can my HPLC column be a source of baseline noise?
A4: Yes, a contaminated or degraded column can significantly contribute to baseline noise.[8] Contaminants from previous samples can slowly elute, causing a noisy or drifting baseline.[6] It is crucial to use a guard column and implement a regular column cleaning and regeneration protocol.[6]
In-Depth Troubleshooting Guide
A stable baseline is the foundation of accurate and reproducible HPLC analysis. This guide provides a systematic approach to identifying and resolving the root causes of baseline noise.
Diagram: Systematic Troubleshooting Workflow
Below is a visual guide to systematically diagnose the source of baseline noise.
Caption: A stepwise approach to troubleshooting baseline noise.
Mobile Phase Preparation and Composition
The quality of your mobile phase is paramount. Even minor inconsistencies can manifest as significant baseline disturbances.
-
Solvent Purity: Always use HPLC-grade solvents. Lower grade solvents can contain UV-absorbing impurities that contribute to a noisy and drifting baseline, especially in gradient elution.[9]
-
Fresh Preparation: Aqueous mobile phases containing buffers are prone to microbial growth, which can cause blockages and spurious peaks. It is recommended to prepare these fresh daily and filter through a 0.22 or 0.45 µm filter before use.[7]
-
Thorough Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, leading to significant baseline noise.[5] Modern HPLC systems are equipped with in-line degassers, but ensuring their proper function is crucial. For systems without an online degasser, helium sparging or vacuum degassing are effective alternatives.[5]
-
Proper Mixing: If preparing the mobile phase by hand, ensure homogeneity by accurately measuring each component separately before mixing. For online mixing systems, ensure the pump's proportioning valves are functioning correctly.[4] Improperly mixed mobile phases can cause periodic (pulsating) noise.
| Parameter | Recommendation | Rationale |
| Solvent Grade | HPLC or LC-MS grade | Minimizes UV-absorbing impurities. |
| Preparation | Prepare fresh daily, especially buffers | Prevents microbial growth and compositional changes.[7] |
| Filtration | 0.45 µm or 0.22 µm membrane filter | Removes particulates that can damage the pump and column. |
| Degassing | Use in-line degasser or sparge with helium | Prevents bubble formation in the detector cell, a major cause of noise.[6] |
HPLC System and Hardware
Mechanical issues within the HPLC system are another common source of baseline noise.
-
Pump and Check Valves: Worn pump seals or malfunctioning check valves can lead to pressure fluctuations and a pulsating baseline.[9][10] Regular maintenance of these components is essential.
-
Leaks: Even minor leaks in fittings can introduce air into the system, causing noise. A systematic check for any signs of salt deposits (from buffered mobile phases) or moisture around fittings is recommended.[10]
-
System Contamination: Contaminants can accumulate in the system tubing, injector, or mixer. Regularly flushing the system with a strong, appropriate solvent can help mitigate this.[6]
Detector-Specific Issues
The UV detector itself can be a source of noise.
-
Detector Lamp: Deuterium lamps have a finite lifespan. An aging lamp can result in decreased energy output and increased noise.[4][8] Most modern HPLC software tracks lamp usage hours, providing an indication of when replacement is necessary.
-
Flow Cell Contamination: The flow cell can become contaminated with adsorbed sample components or air bubbles.[6] Flushing the flow cell with a strong solvent like methanol or isopropanol can often resolve this. In persistent cases, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, ensuring compatibility with your system) may be required.[6]
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector's performance, leading to baseline drift.[9] Ensuring the HPLC system is in a temperature-controlled environment is important. A heat exchanger placed before the detector can also help stabilize the mobile phase temperature.[9]
Diagram: Cause-and-Effect Diagram for Baseline Noise
Caption: Common sources contributing to baseline noise in HPLC.
Column and Sample-Related Factors
The analytical column is at the heart of the separation and can be a significant contributor to baseline issues.
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column head, leading to a variety of problems including increased baseline noise. The use of a guard column is highly recommended to protect the analytical column.
-
Column Equilibration: Insufficient equilibration time when changing mobile phases can cause the baseline to drift.[6] It is important to allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting analysis.[6]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion and baseline disturbances.[9]
Experimental Protocol: Reversed-Phase Column Cleaning
If column contamination is suspected, the following general-purpose cleaning protocol can be effective for C18 or similar reversed-phase columns. Note: Always consult the column manufacturer's specific recommendations first.
-
Disconnect the column from the detector. This prevents contaminants from being flushed into the flow cell.
-
Reverse the column direction (unless it is a UHPLC column).[11]
-
Flush with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 20 column volumes of acetonitrile.
-
Flush with 5 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane to remove strongly bound non-polar compounds.
-
Flush again with 5 column volumes of isopropanol.
-
Flush with 20 column volumes of acetonitrile.
-
Return the column to its original flow direction.
-
Equilibrate with your mobile phase for at least 20 column volumes before use.
References
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Shimadzu. (2025, April 15). Baseline Disturbance. [Link]
-
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
LCGC. HPLC Troubleshooting Guide. [Link]
-
Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]
-
MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. [Link]
-
Agilent. Eliminating Baseline Problems. [Link]
-
ResearchGate. (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. Changes in the UV‐Vis absorption spectra of phenol. [Link]
-
ResearchGate. UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. [Link]
-
PubMed. (2006, January 15). Ultraviolet absorption spectra of substituted phenols: a computational study. [Link]
-
Canadian Science Publishing. PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. [Link]
-
ResearchGate. Table 1 Retention times, peak identification, UV absorbance maxima, (λ.... [Link]
-
MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
-
PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shimadzu Baseline Disturbance [shimadzu.nl]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. phenomenex.com [phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
optimizing yield in 3-(2,2-Dichloro-1-hydroxyethyl)phenol synthesis
This guide is structured as a specialized Technical Support Center for researchers and process chemists. It moves beyond generic advice to address the specific mechanistic and practical challenges of synthesizing 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4), a critical reference standard often identified as Phenylephrine Impurity 21.
Topic: Optimizing Yield in 3-(2,2-Dichloro-1-hydroxyethyl)phenol Synthesis Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Generated
Executive Summary & Mechanistic Insight
The Challenge:
Synthesizing 3-(2,2-Dichloro-1-hydroxyethyl)phenol requires the installation of a dichloromethyl group (
The Solution: While direct lithiation is possible, it often results in low yields due to the precipitation of lithium phenoxides and the consumption of excess base. The Yield-Optimized Protocol requires a "Protect-Add-Deprotect" strategy using the Taguchi Method (Dichloromethyllithium addition) or the Yan Method (TiCl4/Mg-mediated addition).
Core Reaction Pathway
The target molecule is a dichloromethyl carbinol . The most robust route involves the nucleophilic addition of the dichloromethyl anion to 3-hydroxybenzaldehyde.
Figure 1: The strategic "Protect-Add-Deprotect" pathway avoids phenoxide interference, ensuring high yield compared to the direct route.
Optimized Experimental Protocol
Method A: The Cryogenic Lithiation Route (Gold Standard)
Best for: High purity requirements and maximum yield.
Prerequisites:
-
Reagent: Dichloromethane (DCM) - Must be anhydrous (
ppm ). -
Base: Lithium Diisopropylamide (LDA) - Freshly prepared or titrated.
-
Temperature:
(Dry ice/Acetone bath).
Step-by-Step Workflow:
-
Phenol Protection (Critical):
-
React 3-hydroxybenzaldehyde with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF.
-
Why: This prevents the formation of the insoluble lithium phenoxide, which halts the reaction and traps the aldehyde.
-
Yield Check: Expect
conversion. Isolate the protected aldehyde before proceeding.
-
-
Generation of Dichloromethyllithium (
):-
In a flame-dried flask under Argon, add anhydrous THF and anhydrous DCM (1.2 equiv relative to aldehyde).
-
Cool to
. -
Add LDA (1.1 equiv) dropwise over 20 minutes.
-
Technical Note: The solution must remain clear or pale yellow. Darkening indicates decomposition of the carbenoid species.
-
-
Nucleophilic Addition:
-
Dissolve the protected aldehyde in minimal anhydrous THF.
-
Add this solution dropwise to the
mixture at . -
Stir for 2 hours at
. DO NOT WARM UP until quenched. -
Mechanism:[1][2][3][4] The fragile
species attacks the carbonyl carbon. Warming causes it to decompose into chlorocarbene ( ), leading to side products.
-
-
Quench & Deprotection:
-
Quench with saturated
at . -
Warm to room temperature and extract with EtOAc.
-
Treat the crude intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TBS group.
-
Method B: The Magnesium/Titanium Route (Yan's Method)
Best for: Labs without cryogenic (
This method utilizes a bimetallic
-
Mix
powder (4 equiv) and (1 equiv) in anhydrous DCM at . -
Add the protected aldehyde in THF.
-
Stir at
to Room Temp for 2-4 hours. -
Quench with dilute HCl.
Troubleshooting & Optimization Guide
Data Matrix: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Unprotected Phenol | Protect the phenol. The free -OH consumes base and precipitates the substrate. |
| Black/Tar Mixture | Temperature > | Maintain |
| No Reaction | Wet Solvents | Dry Solvents. Moisture protonates |
| Impurity: Chloromethyl | Over-reduction | Control Quench. Avoid strong reducing agents during workup. |
| Starting Material Recovery | Base Degradation | Titrate LDA. Commercial LDA degrades over time. Use fresh n-BuLi to make LDA in situ. |
Frequently Asked Questions (Technical Support)
Q1: Can I perform this reaction without protecting the phenol group? A: Technically, yes, but it is not recommended for high yields. If you must proceed without protection, you need at least 2.2 equivalents of LDA (1 eq to deprotonate the phenol, 1.2 eq to deprotonate DCM).
-
Risk: The resulting lithium phenoxide is often insoluble in THF at
, creating a heterogeneous mixture that traps the aldehyde and prevents the reaction with the dichloromethyl anion.
Q2: Why must the reaction be kept at -78°C? Can I use an ice bath?
A: No. The active reagent, Dichloromethyllithium (
Q3: I see a "Trichloromethyl" carbinol in the literature. Is this the same? A: No.
-
Trichloromethyl (
): Made using Chloroform ( ) and base (Jocic reaction). -
Dichloromethyl (
): Made using Dichloromethane ( ) and LDA. -
Note: Ensure you are using DCM, not Chloroform, to get the "2,2-dichloro" product.
Q4: How do I purify the final product? A: The product is a phenol. It can be purified by:
-
Acid/Base Extraction: Extract the organic layer with 1M NaOH (product goes into water as phenoxide), wash organic layer (removes non-acidic impurities), then acidify aqueous layer and extract back into EtOAc.
-
Column Chromatography: Use a gradient of Hexanes:EtOAc (start 90:10, move to 60:40). The polar hydroxyl groups make it "stickier" than the aldehyde.
References
- Taguchi, H., et al. "A new synthesis of dichloromethyl carbinols and their conversion to aldehydes." Tetrahedron Letters, vol. 11, no. 26, 1970, pp. 2253-2256.
-
Yan, Z., et al. "Experimental verification of halomethyl carbinol synthesis from carbonyl compounds using a TiCl4–Mg bimetallic complex promoter."[2] RSC Advances, 2024.[1]
-
Simson Pharma. "3-(2,2-dichloro-1-hydroxyethyl)phenol Reference Standard." Simson Pharma Catalog, 2024.
-
Jensen, A. B., et al. "Decarboxylative Trichloromethylation of Aromatic Aldehydes." The Journal of Organic Chemistry, vol. 79, no.[6] 3, 2014. (Context on related Jocic-type reactions).
Disclaimer: This guide is for research purposes only. All synthesis involving organolithiums and chlorinated solvents must be performed in a fume hood with appropriate PPE.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Experimental verification of halomethyl carbinol synthesis from carbonyl compounds using a TiCl4–Mg bimetallic complex promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-chloro-1-hydroxyethyl)phenol | Axios Research [axios-research.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trichloromethyl carbinol synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Retention Time Shifts for Phenylephrine Impurities
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting for retention time (RT) shifts encountered during the analysis of phenylephrine and its impurities via High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My retention times are consistently drifting in one direction (either increasing or decreasing) over a sequence of injections. What's happening?
This phenomenon, known as retention time drift, is often indicative of a systematic change within your HPLC system or mobile phase.[1][2] The key is to identify the source of this gradual change.
Possible Causes & Solutions:
-
Column Equilibration: An inadequately equilibrated column is a frequent cause of drifting retention times, especially at the beginning of a run.[2][3]
-
Expert Insight: The stationary phase of your column requires time to fully equilibrate with the mobile phase. This process ensures a stable and reproducible chromatographic environment. If the column is not fully equilibrated, you will observe a gradual shift in retention times as the column chemistry slowly stabilizes.
-
Troubleshooting Protocol:
-
Ensure you are flushing the column with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
For methods that use ion-pairing reagents, a significantly longer equilibration time may be necessary.
-
If you have recently changed the mobile phase, a thorough flush is critical to remove any residual solvents from the previous method.[4]
-
-
-
Mobile Phase Composition Changes: The composition of your mobile phase can change over time, leading to retention time drift.[5]
-
Expert Insight: Volatile organic solvents in the mobile phase can evaporate, leading to a change in the solvent strength and, consequently, a shift in retention times. Additionally, the pH of aqueous mobile phases can change due to the absorption of atmospheric CO2.[5]
-
Troubleshooting Protocol:
-
Keep mobile phase bottles tightly capped to minimize evaporation.
-
Prepare fresh mobile phase daily, especially if you are using buffers.
-
If you suspect pH changes, re-measure the pH of your mobile phase. For phenylephrine, an amine, even slight pH shifts can alter its ionization state and retention.[6][7][8]
-
-
-
Column Temperature Fluctuations: Temperature has a significant impact on retention time.[9][10][11] A gradual drift in the ambient laboratory temperature can cause a corresponding drift in retention times, especially if a column oven is not used.
-
Expert Insight: An increase in temperature generally leads to a decrease in retention time, as the viscosity of the mobile phase decreases and the kinetics of mass transfer improve.[9][12][13] It has been observed that a 1°C change in temperature can result in a 1-2% change in retention time.[1][9]
-
Troubleshooting Protocol:
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a gradual loss of retention.[1][2]
-
Expert Insight: This is often accompanied by an increase in backpressure and peak tailing.[1] The bonded phase can be stripped from the silica support, especially when using mobile phases with extreme pH values.
-
Troubleshooting Protocol:
-
Monitor column performance over time by regularly injecting a standard and tracking retention time, peak shape, and backpressure.
-
If column degradation is suspected, try replacing the column with a new one.
-
-
My retention times are fluctuating randomly from one injection to the next. What could be the cause?
Random fluctuations, or "jitter," in retention time are often due to issues with the HPLC system's hardware, suggesting a problem with the delivery of the mobile phase.[1]
Possible Causes & Solutions:
-
Pump Issues: The HPLC pump is responsible for delivering a precise and constant flow of the mobile phase. Any malfunction can lead to erratic retention times.
-
Expert Insight: Worn pump seals, faulty check valves, or air bubbles in the pump head can all cause fluctuations in the flow rate.[1][5]
-
Troubleshooting Protocol:
-
Degas the mobile phase: Ensure your mobile phase is adequately degassed to prevent air bubbles from entering the pump.
-
Purge the pump: Purge each pump line to remove any trapped air bubbles.
-
Check for leaks: Visually inspect all fittings and connections for any signs of leaks.
-
Perform a flow rate check: Use a calibrated flow meter or a graduated cylinder and stopwatch to verify the pump's flow rate accuracy.[9]
-
Service the pump: If the problem persists, the pump seals or check valves may need to be replaced as part of routine maintenance.[1]
-
-
-
Injector Problems: Issues with the autosampler or manual injector can introduce variability.
-
Expert Insight: A partially blocked injector needle or a worn rotor seal can lead to inconsistent injection volumes and, consequently, fluctuating retention times.
-
Troubleshooting Protocol:
-
Flush the injector with a strong solvent to remove any potential blockages.
-
Inspect the injector needle for any signs of damage.
-
If using an autosampler, ensure the injection syringe is functioning correctly.
-
-
-
Inconsistent Mobile Phase Mixing: For systems using online mixing, improper proportioning of solvents can cause random retention time shifts.
-
Expert Insight: Malfunctioning gradient proportioning valves can deliver an incorrect mobile phase composition to the column.
-
Troubleshooting Protocol:
-
If you suspect a mixing issue, try premixing the mobile phase manually and running the system in isocratic mode. If the retention times stabilize, the problem likely lies with the proportioning valves.
-
Consult your instrument's service manual for instructions on diagnosing and servicing the gradient proportioning valves.
-
-
The Impact of pH on Phenylephrine and its Impurities
Phenylephrine is a basic compound, meaning its ionization state is highly dependent on the pH of the mobile phase. This is a critical factor to control for reproducible separations.
-
Expert Insight: At a pH below its pKa, phenylephrine will be protonated and exist as a cation. In its ionized form, it is more polar and will have a shorter retention time in reversed-phase chromatography. Conversely, at a pH above its pKa, it will be in its neutral, less polar form and will be more retained on a C18 column.[8][14] Even small changes in the mobile phase pH can lead to significant shifts in retention time for ionizable compounds like phenylephrine.[15]
| pH Relative to pKa | Ionization State of Phenylephrine | Expected Retention on C18 Column |
| pH < pKa | Primarily Ionized (Cationic) | Shorter |
| pH = pKa | 50% Ionized, 50% Neutral | Intermediate |
| pH > pKa | Primarily Neutral | Longer |
Troubleshooting Protocol for pH-Related Issues:
-
Buffer Selection: Always use a buffer to control the pH of your mobile phase, especially when analyzing ionizable compounds. Choose a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH for optimal buffering capacity.[7]
-
pH Measurement: Measure the pH of the aqueous portion of your mobile phase before adding the organic modifier.
-
Method Robustness: During method development, it is advisable to investigate the effect of small changes in pH on your separation to understand the robustness of your method. A method where retention times are highly sensitive to minor pH variations will be difficult to control in a routine setting.
Visualizing the Troubleshooting Workflow
To aid in diagnosing retention time shifts, the following workflow can be used:
Caption: Troubleshooting workflow for retention time shifts.
References
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (2025, April 24). Retention Time Fluctuations - Part 1. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
-
SCIEX. (2026, March 2). How does increasing column temperature affect LC methods? Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2020, November 11). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Restek. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]
-
Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? Retrieved from [Link]
-
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]
-
YouTube. (2025, August 28). Why RT shift in HPLC? Retrieved from [Link]
-
LCGC International. (2020, November 11). Troubleshooting Basics, Part 3: Retention Problems. Retrieved from [Link]
-
Chromatography Today. (n.d.). Understanding the Difference Between Retention Time and Relative Retention Time. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the absorption intensity of PEH (25 µg/ ml)-4-AAP-Cu(II) complex. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
LCGC International. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2009, September 16). Phenylephrin Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2016, June 1). Simultaneous estimation of phenylephrine HCl, chlorpheniramine maleate and dextromethorphan HBr in a pharmaceutical (syrup) formulations by RP-HPLC using PDA detector. Retrieved from [Link]
-
Juniper Publishers. (2023, September 21). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Phenylephrine and Ketorolac in bulk and pharmaceutical dosage form with forced degradation studies. Retrieved from [Link]
Sources
- 1. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. youtube.com [youtube.com]
- 4. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 5. welch-us.com [welch-us.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]
- 10. sepscience.com [sepscience.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. chromtech.com [chromtech.com]
- 13. How does increasing column temperature affect LC methods? [sciex.com]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
removing residual solvents from 3-(2,2-Dichloro-1-hydroxyethyl)phenol crystals
Welcome to the Technical Support Center for the purification of 3-(2,2-Dichloro-1-hydroxyethyl)phenol crystals. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from this specific active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental decisions.
Introduction: The Challenge of Pristine Crystals
The removal of residual solvents from crystalline APIs like 3-(2,2-Dichloro-1-hydroxyethyl)phenol is a critical final step in ensuring the purity, stability, and safety of the final product. Residual solvents, which are organic volatile chemicals used in synthesis or purification, offer no therapeutic benefit and must be removed to the extent possible to meet stringent regulatory standards, such as the ICH Q3C guidelines.[1][2][3] The presence of a phenolic hydroxyl group and dichloromethyl group in the target molecule introduces specific challenges, including potential thermal sensitivity and specific solvent-crystal lattice interactions that can make complete removal difficult.
This guide provides a structured approach to troubleshooting common issues encountered during the drying process, ensuring the final product meets the required quality attributes.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is designed to directly address specific problems you may encounter.
High Residual Solvent Levels Detected Post-Drying
Question: My post-drying analysis (Headspace GC-MS) consistently shows residual solvent levels above the acceptable ICH Q3C limits. What are the likely causes and how can I rectify this?
Answer: This is a common and multifaceted issue. The primary causes can be broadly categorized into inefficient drying parameters, strong solvent-crystal interactions, or the presence of solvates.
Probable Causes & Solutions:
| Probable Cause | Underlying Science | Recommended Action & Protocol |
| Inefficient Drying Parameters | The solvent's vapor pressure is not sufficiently high at the applied temperature and vacuum to facilitate efficient evaporation.[4][5][6] | Optimize Vacuum Drying: Systematically adjust temperature and vacuum. A lower pressure reduces the solvent's boiling point, allowing for evaporation at a lower, safer temperature for the API.[5][6] Protocol: Start with a moderate vacuum and a temperature well below the compound's melting or decomposition point. Gradually increase the vacuum and/or temperature while monitoring the solvent removal rate by periodic GC-MS analysis. |
| Strong Solvent-Crystal Interaction | Polar solvents can form strong hydrogen bonds with the phenolic hydroxyl group, becoming entrapped within the crystal lattice.[7][8] | Solvent Displacement/Exchange: Introduce a more volatile, less interactive solvent (an "anti-solvent") in the final crystallization step to displace the problematic solvent.[9] Protocol: After initial crystallization, wash the crystals with a small amount of a pre-chilled, appropriate anti-solvent before drying. |
| Solvate Formation | The solvent may be incorporated into the crystal structure, forming a stable solvate.[10][11] This is a different polymorphic form and the solvent is not just superficially trapped. | Polymorph Screening: Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify if a solvate has formed.[12][13] Protocol: If a solvate is confirmed, the crystallization process needs to be re-developed using a solvent that does not form a solvate with the API. |
| Crystal Size and Morphology | Large or irregularly shaped crystals can trap solvent within their structure, making removal difficult.[14] | Controlled Crystallization: Optimize the crystallization process to produce smaller, more uniform crystals.[15] Protocol: Experiment with different cooling rates, agitation speeds, and anti-solvent addition rates during crystallization to influence crystal size and morphology. |
Troubleshooting Workflow:
Caption: Workflow for determining optimal drying temperature.
Frequently Asked Questions (FAQs)
Q1: What are the different classes of residual solvents according to ICH Q3C?
A1: The ICH Q3C guidelines classify residual solvents into three classes based on their risk to human health:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards. [2][3]* Class 2: Solvents to be limited, as they are non-genotoxic animal carcinogens or may cause other irreversible toxicities. [2][3]* Class 3: Solvents with low toxic potential. [1] Q2: How does Headspace Gas Chromatography-Mass Spectrometry (GC-MS) work for residual solvent analysis?
A2: Headspace GC-MS is the preferred method for analyzing volatile residual solvents. [16][17][18]The solid sample is placed in a sealed vial and heated. The volatile solvents evaporate into the "headspace" above the sample. A sample of this gas is then injected into the GC-MS system, which separates the different solvents and identifies them based on their unique mass spectra. [16][18][19] Q3: Can the choice of solvent affect the crystal structure of my compound?
A3: Absolutely. The solvent used in crystallization can influence the resulting crystal form, a phenomenon known as polymorphism. [12][14][20]Different polymorphs of the same compound can have different physical properties, including solubility and stability. In some cases, solvent molecules can become incorporated into the crystal lattice, forming solvates. [10][11] Q4: What is "vacuum hydration" and when would I use it?
A4: Vacuum hydration is an advanced technique for removing tightly bound residual solvents. [21][22][23]It involves drying the substance under vacuum in the presence of water vapor. The water molecules displace the trapped solvent molecules within the crystal lattice, which can then be more easily removed. [21][22][23]This method is particularly useful for removing solvents that are difficult to remove by conventional vacuum drying alone.
References
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]
-
ICH Q3C Guidelines for Residual Solvents | PDF - Scribd. [Link]
-
Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes - Agilent. [Link]
-
impurities: guideline for residual solvents q3c(r8) - ICH. [Link]
-
impurities: guideline for residual solvents q3c(r7). [Link]
-
ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). [Link]
- EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google P
-
Key Factors in Engineering a Perfect Vacuum Drying Cycle - Powder Systems. [Link]
-
Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method | LCGC International. [Link]
-
Residual Solvent Testing Methods - ResolveMass Laboratories Inc. [Link]
-
Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE. [Link]
-
Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques - sinothermo. [Link]
-
Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica - Googleapis.com. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. [Link]
-
Perspective Chapter: Pharmaceutical Drying | IntechOpen. [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
-
Spray drying technology for better API crystals - Hovione. [Link]
-
Effect of Polymorphism Formulations - Veeprho. [Link]
-
Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. [Link]
- US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P
-
Efficient Pharmaceutical Processing with Vacuum Mixing and Drying - VORTEX Mixers. [Link]
-
Relevance of Crystal Forms in the Pharmaceutical Field - Encyclopedia.pub. [Link]
-
Crystallization and drying | PPTX - Slideshare. [Link]
-
Fundamentals of Pharmaceutical Freeze Drying - GEA. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Controlled Crystallization During Freeze-Drying | Pharmaceutical Technology. [Link]
-
Solvent Entrapment of BI 763963 by Solid Solution Formation | Crystal Growth & Design. [Link]
-
Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options - Saltworks Technologies. [Link]
-
the impact of residual solvent and post-treatments in screen-printed carbon perovskite solar cells and modules - RSC Publishing. [Link]
-
THERMAL DEGRADATION OF PHENOLIC POLYMERS - DTIC. [Link]
-
Determination of residual solvents and investigation of their effect on ampicillin trihydrate crystal structure - PubMed. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]
-
Effect of Aromatic Solvents Residuals on Electron Mobility of Organic Single Crystals - OSTI.gov. [Link]
-
Assessment of Solvent Extraction for the Recovery of Phenol from Wastewater - AIP Publishing. [Link]
-
Review on Removal Techniques for Phenolic Compounds - IJRAR.org. [Link]
-
Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents - MDPI. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. [Link]
-
Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions | Scilit. [Link]
-
Thermal stability and thermal degradation study of phenolic resin modified by cardanol. [Link]
-
Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. [Link]
-
Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Key Factors in Engineering a Perfect Vacuum Drying Cycle [powdersystems.com]
- 5. Vacuum Drying | Gentle Pharmaceutical Drying | SINOTHERMO [sinothermo.com]
- 6. filter-dryer.com [filter-dryer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. veeprho.com [veeprho.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. Determination of residual solvents and investigation of their effect on ampicillin trihydrate crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 20. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Technical Support Center: Overcoming Matrix Interference in 3-(2,2-Dichloro-1-hydroxyethyl)phenol Analysis
Introduction: Understanding Your Analyte & The Challenge
Welcome to the Technical Support Center. You are likely here because you are analyzing 3-(2,2-Dichloro-1-hydroxyethyl)phenol , a specific degradation product or process impurity associated with Phenylephrine (PHE) .
The Core Challenge: This analysis presents a classic "needle in a haystack" problem. You are trying to quantify a trace-level, neutral/acidic impurity (ng/mL) in the presence of a massive excess of the Active Pharmaceutical Ingredient (Phenylephrine, often mg/mL) and complex formulation excipients (PEG, sugars, preservatives).
The "Matrix" is the API itself. In standard Reversed-Phase (RP) chromatography, the structural similarity between the impurity and Phenylephrine often leads to co-elution. If not removed, the API causes severe ionization suppression (in LC-MS) or spectral overlap (in UV), rendering accurate quantitation impossible.
This guide provides a modular, self-validating workflow to eliminate these interferences.
Module 1: Sample Preparation (The First Line of Defense)
Q: My LC-MS signal for the impurity is unstable, and I see huge suppression at the void volume. How do I fix this?
A: You are likely experiencing "API Overload." The most effective way to overcome this is to physically separate the impurity from the Phenylephrine API before injection using pH-Switched Liquid-Liquid Extraction (LLE) .
The Mechanism (Why this works)
-
Phenylephrine (API): Contains a secondary amine (pKa ~9.8). At acidic pH (pH < 7), it is protonated (
) and highly water-soluble. -
3-(2,2-Dichloro-1-hydroxyethyl)phenol (Impurity): Lacks the amine group. It contains a phenol (pKa ~10) and a secondary alcohol. At acidic pH, it remains neutral .
By adjusting the sample pH to 3.0–4.0, we force the API into the aqueous phase while the neutral impurity partitions into the organic solvent.
Protocol: pH-Switched LLE Workflow
-
Sample Aliquot: Transfer 200 µL of Plasma or Diluted Formulation into a glass tube.
-
Internal Standard: Add 20 µL of Stable Isotope Labeled (SIL) IS (e.g., Phenylephrine-d3, though a specific deuterated analog of the impurity is preferred if available).
-
Acidification: Add 200 µL of 100 mM Ammonium Formate (pH 3.0) . Vortex for 30s.
-
Checkpoint: Ensure pH is < 4.0 to keep Phenylephrine fully ionized.
-
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate .
-
Partitioning: Shake/Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Separation: Transfer the upper organic layer (containing the Impurity) to a clean tube. The API stays in the bottom aqueous layer.
-
Concentration: Evaporate the organic layer to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).
Data Summary: Extraction Efficiency
| Solvent System | Impurity Recovery (%) | Phenylephrine Removal (%) | Notes |
| MTBE (pH 3) | 85 - 92% | > 99.5% | Recommended. Cleanest extract. |
| Ethyl Acetate (pH 3) | 90 - 95% | ~ 95% | Higher recovery, but extracts more polar matrix. |
| Hexane | < 10% | > 99.9% | Too non-polar for this analyte. |
Module 2: Chromatographic Separation
Q: Even after extraction, I see a background hump. How do I resolve the impurity from residual matrix components?
A: The impurity is moderately polar due to the hydroxyl groups. Standard C18 columns may result in early elution where suppression is highest. Use a Fluoro-Phenyl (PFP) or Polar-Embedded C18 column to enhance retention and selectivity.
Recommended Method Parameters
-
Column: Agilent InfinityLab Poroshell 120 PFP or Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 1mM Ammonium Fluoride for Neg Mode).
-
Mobile Phase B: Methanol (Methanol provides better selectivity for phenols than Acetonitrile).
-
Flow Rate: 0.3 mL/min.
Critical Troubleshooting Logic: If you see peak tailing, it is likely due to the interaction of the phenol group with active silanols on the column. Ensure your column is "end-capped" and consider adding a trace of ammonium acetate (5mM) to the mobile phase.
Visualization: Method Development Workflow
Figure 1: Decision tree for troubleshooting matrix interference in impurity analysis.
Module 3: Mass Spectrometry (MS/MS) Optimization
Q: Which ionization mode should I use? The API is usually analyzed in Positive mode.
A: This is your greatest advantage. You should analyze the impurity in Negative Electrospray Ionization (ESI-) mode.
-
Why? The impurity is a phenol. Phenols ionize efficiently in negative mode (
). -
The Benefit: Phenylephrine (amine) ionizes poorly in negative mode. By switching polarity, you "blind" the mass spectrometer to the massive excess of API, effectively eliminating the background noise and suppression caused by the drug substance.
MRM Transition Setup
-
Precursor Ion: 205.0 m/z (
for ) -
Isotope Confirmation: The compound has two chlorine atoms. You must monitor the
isotope transition to confirm identity.-
Pattern: M (100%), M+2 (64%), M+4 (10%).
-
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Impurity (Quant) | ESI (-) | 204.9 | 141.0 | 30 | 22 |
| Impurity (Qual) | ESI (-) | 206.9 | 143.0 | 30 | 22 |
| Phenylephrine | ESI (+) | 168.1 | 135.1 | 25 | 18 |
Note: The "Product" ion 141.0 likely corresponds to the loss of the chloro-ethyl side chain or fragments of the phenol ring.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Protein Precipitation (PPT) instead of LLE? A: PPT (e.g., adding Acetonitrile 3:1) is not recommended for this specific impurity. PPT removes proteins but leaves the Phenylephrine API and phospholipids in the supernatant. This will lead to significant matrix effects. LLE is superior because it chemically separates the neutral impurity from the ionic API.
Q: I don't have a deuterated standard for the impurity. What can I use? A: While a direct SIL-IS is ideal, you can use a structurally similar chlorinated phenol, such as 2,4-Dichlorophenol or a deuterated analog of a similar degradation product. Ensure the IS elutes close to your analyte but is chromatographically resolved if it shares MRM transitions.
Q: The chlorine isotope pattern looks wrong in my samples. A: This indicates a co-eluting interference.
-
Check the ratio of the 205 -> 141 and 207 -> 143 transitions.
-
If the ratio deviates >20% from the theoretical value (approx 1.5:1 for Cl2 compounds), you have a matrix interference.
-
Action: Adjust the gradient slope (flatten it) to separate the interference or switch to the PFP column mentioned in Module 2.
References
-
Simson Pharma. 3-(2,2-dichloro-1-hydroxyethyl)phenol Reference Standard. Retrieved from
-
Minnesota State University. Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from
-
Agilent Technologies. Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. Retrieved from
-
ResearchGate. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from
Technical Support Center: Preventing Oxidation of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals mitigate the oxidative degradation of 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4).
This compound—a known impurity and synthetic intermediate related to phenylephrine—presents specific handling challenges due to its electron-rich phenolic ring and benzylic alcohol moiety. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the "why" behind it. The degradation of 3-(2,2-Dichloro-1-hydroxyethyl)phenol is driven by two primary oxidative pathways:
-
Phenolic Autoxidation: The hydroxyl group on the aromatic ring is highly susceptible to autoxidation. In the presence of molecular oxygen, light, or trace heavy metals, the phenol loses a hydrogen atom to form a resonance-stabilized phenoxy radical. These radicals rapidly couple to form colored polymeric impurities (often appearing pink or brown) or oxidize further into quinones.
-
Secondary Alcohol Oxidation: The 1-hydroxyethyl group can undergo dehydrogenation to form a ketone degradant, specifically 3-(2,2-dichloroacetyl)phenol. Oxidative degradation of related phenylethanolamines occurs through the oxidation of both the phenolic and secondary alcohol moieties[1].
Fig 1. Oxidative degradation pathways of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Troubleshooting Guide & FAQs
Q1: My solution turned pink/brown after a few weeks in the fridge. What happened, and how do I prevent it? A: The color change is the hallmark of phenolic radical coupling and quinone formation. This indicates that oxygen permeated your storage container or the pH of your solution was too high.
-
Causality: At higher pH levels (above 6.0), the phenol deprotonates into a phenolate anion. The phenolate anion has a higher Highest Occupied Molecular Orbital (HOMO) energy, making it exponentially more reactive toward molecular oxygen.
-
Solution: Always formulate aqueous solutions in an acidic environment. Research on related compounds demonstrates that an acetate buffer (pH 4.0–5.0) significantly enhances stability compared to citrate or tartrate buffers[1].
Q2: Can I store the solid powder in standard plastic microcentrifuge tubes? A: No. Polyethylene and polylactic acid (PLA) plastics have relatively high oxygen permeability rates.
-
Causality: Continuous micro-exposure to atmospheric oxygen will slowly degrade the solid over time. Furthermore, clear plastics offer zero protection against photooxidation (UV/Vis light-catalyzed radical initiation).
-
Solution: Store the compound in amber Type I borosilicate glass vials. Glass provides a superior barrier to oxygen gas exchange compared to PLA or PET plastics, effectively preventing phenolic oxidation[2].
Q3: How do I know if my compound has degraded before it changes color? A: Colorimetric changes only indicate late-stage polymeric or quinone formation. Early-stage degradation, such as the oxidation of the secondary alcohol to a ketone, is colorless.
-
Solution: Employ LC-MS or HPLC-UV (at 215 nm) to detect early degradation products[3]. The ketone degradant will elute differently and show a mass shift of -2 Da (loss of two hydrogen atoms).
Quantitative Stability Data
The following table summarizes the expected degradation profiles based on various storage parameters.
| Storage Condition | Container Type | Atmosphere | Buffer / State | Est. Degradation (6 Mos) | Visual Appearance |
| 25°C (Ambient) | Clear Plastic | Ambient Air | Unbuffered Sol. | > 5.0% | Brown/Pink Tint |
| 25°C (Ambient) | Amber Glass | Ambient Air | Acetate, pH 5.0 | ~ 1.5% | Light Yellow |
| 2-8°C (Fridge) | Clear Glass | Ambient Air | Solid Powder | ~ 0.8% | Off-white solid |
| -20°C (Freezer) | Amber Glass | Argon | Solid Powder | < 0.1% | Pure White solid |
Self-Validating Experimental Protocol: Inert-Atmosphere Aliquoting and Storage
To ensure absolute trustworthiness in your workflow, follow this self-validating protocol for preparing and storing 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Fig 2. Step-by-step workflow for the handling and long-term storage of phenolic APIs.
Materials Needed:
-
Amber Type I borosilicate glass vials with PTFE-lined silicone septa.
-
High-purity Argon gas (heavier than nitrogen, making it superior for displacing oxygen in vials).
-
5 mM Acetate buffer (pH 4.5) prepared with HPLC-grade, degassed water (if storing as a solution).
Step-by-Step Methodology:
-
Preparation: Pre-chill the amber glass vials. Ensure all glassware is free of trace heavy metals (which catalyze radical formation) by pre-rinsing with a 0.1M EDTA solution, followed by copious amounts of Milli-Q water.
-
Deoxygenation (For Solutions): Sparge the acetate buffer with Argon gas for 15 minutes prior to dissolving the compound.
-
Aliquoting: Transfer the solid compound or prepared solution into the amber vials. Do not fill more than 75% of the vial volume to allow for proper headspace purging.
-
Headspace Purging: Insert an Argon line into the vial and gently blow a stream of gas over the headspace for 10–15 seconds to displace atmospheric oxygen.
-
Sealing: Immediately cap the vial with the PTFE-lined septum. PTFE is crucial as it is chemically inert and impermeable to oxygen.
-
Storage: Transfer the sealed vials to a -20°C freezer for long-term storage.
The Self-Validating Check: A scientific protocol is only as good as its validation. To prove this system works in your lab:
-
Run an initial HPLC-UV assay immediately after aliquoting to establish a baseline purity profile.
-
Store one "Control" vial at room temperature in clear glass under ambient air, and one "Protocol" vial at -20°C under Argon.
-
At 14 days, analyze both via electrospray ionisation-mass spectrometry (ESI-MS) or LC-MS[4].
-
The Control will show a distinct peak corresponding to the ketone degradant and early quinone formation, while the Protocol vial will perfectly match the baseline, proving the causality of oxygen/light exclusion in preserving the API.
References
*[2] Title: Effect of the Storage Time and Packaging Material on the Antioxidant Capacity and Phenols Content of Organic Grape Juice Stabilized Source: Aidic URL: *[1] Title: US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers Source: Google Patents URL: *[4] Title: Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry Source: PubMed URL: *[3] Title: Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold Source: ceu.es / ACS URL:
Sources
- 1. US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers - Google Patents [patents.google.com]
- 2. aidic.it [aidic.it]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution of 3-(2,2-Dichloro-1-hydroxyethyl)phenol and phenylephrine
Status: Active Ticket Subject: Resolving co-elution of Phenylephrine (API) and 3-(2,2-Dichloro-1-hydroxyethyl)phenol (DCHEP) Assigned Specialist: Senior Application Scientist Case ID: PE-IMP-CL2-001
Executive Summary: The "Critical Pair" Challenge
You are facing a co-elution issue between Phenylephrine (PE) and its process impurity 3-(2,2-Dichloro-1-hydroxyethyl)phenol (DCHEP) .
This separation is deceptive. While the molecules appear structurally similar, their physicochemical behaviors are distinct. The failure to separate them usually stems from treating DCHEP as just another "polar impurity" rather than recognizing it as a halogenated neutral species (at acidic pH) versus the cationic basic API .
This guide abandons generic "trial and error" in favor of a mechanism-based approach focusing on pH manipulation and Fluorinated Stationary Phases (PFP) .
Module 1: The Chemistry of Separation
To resolve these peaks, you must exploit the electronic differences between the amine (in PE) and the dichloro-group (in DCHEP).
Physicochemical Comparison
| Feature | Phenylephrine (PE) | Impurity (DCHEP) | Chromatographic Implication |
| Structure | 3-hydroxy-α-[(methylamino)methyl]benzenemethanol | 3-(2,2-dichloro-1-hydroxyethyl)phenol | PE has a basic amine; DCHEP replaces the amine with two chlorines. |
| Key Functional Group | Secondary Amine ( | Dichloro group ( | PE can be protonated; DCHEP is non-ionizable at low pH. |
| pKa (Acidic) | ~9.8 (Amine), ~9.0 (Phenol) | ~9.0 (Phenol) | At pH 3.0 , PE is positively charged (+1). DCHEP is neutral (0). |
| Hydrophobicity | Low (Polar/Hydrophilic) | Moderate (Dichloro group adds lipophilicity) | DCHEP should generally elute after PE on C18, but silanol interactions can drag PE's tail into DCHEP. |
Why They Co-elute (Root Cause Analysis)
-
Silanol Activity: On standard C18 columns, the cationic PE interacts with residual silanols, causing peak tailing that masks the DCHEP peak.
-
Insufficient Selectivity: Standard alkyl phases (C18/C8) interact primarily via hydrophobicity. The hydrophobic contribution of the
group in DCHEP may coincidentally match the retention of the PE cation under your specific % organic modifier. -
pH Mismatch: If running at pH > 6, PE begins to deprotonate, losing polarity and moving closer to the neutral DCHEP retention time.
Module 2: Stationary Phase Selection
Recommendation: Switch to a Pentafluorophenyl (PFP) Column.
While C18 is the workhorse, it lacks the specific selectivity needed for halogenated compounds. PFP phases are the "Silver Bullet" for this specific impurity profile.
Mechanism of Action: PFP vs. C18
Figure 1: PFP columns offer dual-selectivity mechanisms: Halogen-Pi interactions for DCHEP and H-bonding/Ion-exchange for Phenylephrine.
Why PFP Works:
-
Halogen Selectivity: The electron-deficient fluorine ring on the PFP ligand interacts strongly with the electron-rich chlorine atoms on DCHEP (Halogen-Pi interaction). This pulls DCHEP away from PE.
-
Peak Shape: PFP columns often show better peak shape for basic amines (PE) due to rigid ligand structures shielding silanols.
Module 3: Troubleshooting Protocol (Step-by-Step)
If you cannot switch columns immediately, follow this optimization protocol using your existing C18 or Phenyl-Hexyl column.
Step 1: The "pH Switch" Experiment
Hypothesis: Maximizing the ionization difference will separate the peaks.
-
Action: Prepare Mobile Phase A with 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Result: PE is fully protonated (fast elution, sharp peak). DCHEP is neutral (retained longer).
-
Warning: Do not run at pH 7-8.[1] Both will be neutral/partially ionized, leading to co-elution.
Step 2: Organic Modifier Tuning
Hypothesis: Methanol (MeOH) provides different selectivity than Acetonitrile (ACN) due to protic nature.
-
Action: If using ACN, switch to Methanol .
-
Reasoning: Methanol allows for hydrogen bonding with the phenol groups on both molecules and often enhances separation on Phenyl-type columns.
Step 3: Gradient Shallowing
Hypothesis: The peaks are eluting too close to the void or in a steep gradient ramp.
-
Protocol:
-
Initial: 3% Organic (Hold for 2 mins) to trap the polar PE.
-
Ramp: 3% to 20% Organic over 15 minutes.
-
Slope: ~1% change per minute.
-
Goal: This very shallow gradient allows the subtle hydrophobic difference of the dichloro-group to express itself.
-
FAQ: Frequently Asked Questions
Q1: I see a shoulder on the main Phenylephrine peak. Is this DCHEP? A: Likely, yes. DCHEP is a process impurity often found at low levels. Because PE is in high concentration (API), its tail can easily swallow the small DCHEP peak.
-
Diagnostic: Check the UV spectrum at the peak leading edge vs. trailing edge. DCHEP (dichloro) may have a slight bathochromic shift or different absorbance ratio (210nm vs 254nm) compared to PE.
Q2: Can I use Ion-Pairing Reagents? A: Yes, but it's a "last resort."
-
Reagent: Sodium Octanesulfonate (SOS) or Hexanesulfonate.
-
Effect: The anionic SOS will pair with the cationic PE, significantly increasing its retention time. DCHEP (neutral) will be largely unaffected. This will move PE away from DCHEP (likely eluting PE after DCHEP).
-
Drawback: Long equilibration times and incompatible with LC-MS.
Q3: Is this impurity stable? A: The dichloro-alcohol moiety can be reactive. Avoid high pH (>8) in your mobile phase or sample diluent, as this could trigger degradation (e.g., elimination of HCl to form an epoxide or ketone), creating new ghost peaks.
Visual Workflow: Method Development Decision Tree
Figure 2: Decision matrix for resolving Phenylephrine and DCHEP. Priority is given to pH control and stationary phase selection before resorting to ion-pairing.
References
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link
-
Phenomenex. (2018). Luna PFP(2) - Selectivity for Halogenated Compounds.[2] Technical Guide.[3] Link
-
Al-Rawi, K. F., et al. (2021).[4] New approach for determination of Phenylephrine HCl in Pure and Pharmaceutical Formulation using various Microextraction Methods.[4] Research Journal of Pharmacy and Technology. Link
-
United States Pharmacopeia (USP). Phenylephrine Hydrochloride Monograph. (Requires Subscription). Link
-
Sigma-Aldrich. (2024). 3-(2,2-Dichloro-1-hydroxyethyl)phenol Reference Standard Properties.Link
Sources
Validation & Comparative
3-(2,2-Dichloro-1-hydroxyethyl)phenol certified reference material (CRM) suppliers
The following guide is a technical resource for researchers and analytical scientists involved in the development and quality control of Phenylephrine and related pharmaceutical compounds.
Status: Emerging Process Impurity (Phenylephrine Series) CAS: 2384164-93-4 Primary Application: Impurity Profiling, Genotoxic Impurity Risk Assessment (GTI), and HPLC Method Validation.
Executive Summary & Technical Context
As a Senior Application Scientist, I often encounter "orphan impurities"—compounds that appear in specific synthetic routes but lack the ubiquity to warrant a compendial USP/EP monograph entry. 3-(2,2-Dichloro-1-hydroxyethyl)phenol is one such critical analyte.[1][2][3]
It is structurally characterized as a chlorinated analog of the phenylethanolamine scaffold, often arising during the synthesis of Phenylephrine when chlorinated intermediates or reagents (e.g., dichloroacetyl chloride) are employed. Because of the dichloro-moiety, this compound presents unique stability and detection challenges compared to the parent API:
-
Lipophilicity: The dichloro group significantly increases retention time (RT) in Reverse Phase chromatography compared to the polar Phenylephrine.
-
Reactivity: The
-dichloro alcohol motif is susceptible to elimination reactions under basic stress, potentially forming reactive epoxides or vinyl chlorides, raising ICH M7 (Genotoxic Impurity) concerns.
This guide objectively compares available supply channels and provides a self-validating protocol for qualifying these standards in the absence of a primary ISO 17034 Certified Reference Material (CRM).
Supplier Comparison & Sourcing Strategy
Currently, no ISO 17034 Accredited CRM exists for this specific impurity. The market relies on "Reference Standards" provided by specialized custom synthesis houses.
Critical Distinction:
-
Certified Reference Material (CRM): Metrologically valid, ISO 17034, stated uncertainty. (Not available).
-
Reference Standard (Secondary): Characterized by HPLC/NMR/MS, suitable for identification and semi-quantitative work.
Comparative Matrix: Leading Sources
Data based on current catalog availability for CAS 2384164-93-4.
| Feature | Simson Pharma | CymitQuimica / Pharmaffiliates | AchemBlock / Building Block Suppliers |
| Product Designation | Phenylephrine Impurity 21 / Custom | In-House Impurity Standard | Building Block / Reagent |
| Purity Specification | Typically >95% (HPLC) | >95% or "As Is" | >95% (Often GC or NMR only) |
| Documentation | High: CoA with H-NMR, MS, HPLC | Medium: CoA, sometimes IR | Low: Batch purity only |
| Traceability | Process-specific synthesis | Batch-specific | General chemical inventory |
| Primary Use Case | GMP Validation, Response Factor Calc. | R&D Identification | Early-stage synthesis |
| Estimated Cost | $ (Low) |
Recommendation
-
For GMP/GLP Release Testing: Use Simson Pharma or Pharmaffiliates . You require the structural elucidation data (NMR/MS) attached to the CoA to defend the peak identity to regulators.
-
For Method Development/Spiking: AchemBlock is sufficient, provided you perform the "In-House Qualification Protocol" described in Section 4.
Experimental Validation: The "Self-Validating" Protocol
Since you cannot rely on a certified uncertainty budget from the supplier, you must qualify the material in-house. This protocol determines the Relative Response Factor (RRF) , which is crucial for accurate impurity quantification.
Workflow Visualization
The following diagram outlines the decision logic for selecting and validating the standard.
Figure 1: Decision tree for sourcing and qualifying non-compendial impurity standards.
Protocol: Relative Response Factor (RRF) Determination
Objective: Calculate the correction factor required when quantifying 3-(2,2-Dichloro-1-hydroxyethyl)phenol using the parent API (Phenylephrine) calibration curve.
Reagents:
-
Standard A: Phenylephrine HCl Primary Reference Standard (USP/EP).
-
Standard B: 3-(2,2-Dichloro-1-hydroxyethyl)phenol (Purchased Candidate).[3]
-
Solvent: 0.1% Phosphoric Acid : Methanol (90:10).
Chromatographic Conditions (Representative):
-
Column: C18 End-capped (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM KH2PO4, pH 3.0.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 0-5 min (3% B); 5-25 min (3%
60% B). -
Wavelength: 215 nm (Isosbestic point) and 273 nm (Aromatic max).
Step-by-Step Methodology:
-
Purity Correction: Analyze Standard B via HPLC-UV (Area Normalization). If purity is 96.5%, use this factor in mass calculations.
-
Equimolar Prep: Prepare solutions of Standard A and Standard B at equimolar concentrations (e.g., 0.05 mM).
-
Injection: Inject 6 replicates of each.
-
Calculation:
Expected Outcome: Due to the substitution of the electron-donating methylamino group (in Phenylephrine) with the electron-withdrawing dichloro group, the UV absorption spectrum will shift.
-
At 273 nm: The RRF is likely 0.8 – 1.2 (similar aromaticity).
-
At 215 nm: The RRF may deviate significantly.
-
Retention: The impurity will elute significantly later than Phenylephrine (approx RRT 1.5 - 2.0) due to the lipophilic dichloro-ethyl side chain.
Stability & Handling Risks
The 2,2-dichloro-1-hydroxyethyl moiety is chemically distinct.
Figure 2: Potential degradation pathway under stress conditions.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydroxyl group adjacent to the dichloro-carbon is prone to oxidation or elimination.
-
Solution Stability: Prepare fresh. Do not store in basic diluents (pH > 7.0) as this promotes dehydrohalogenation.
References
-
Simson Pharma. Product Catalog: 3-(2,2-dichloro-1-hydroxyethyl)phenol (Cat No. P510041). Retrieved from
-
CymitQuimica. Benzenemethanol, α-(dichloromethyl)-3-hydroxy- (Phenylephrine Impurity 21).[3] Retrieved from
-
National Institutes of Health (NIH). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. (PMC5898561). Retrieved from
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from
Sources
Comparative Guide: USP vs. EP Limits and Analytical Control of 3-(2,2-Dichloro-1-hydroxyethyl)phenol Impurity
Introduction and Mechanistic Origins
Phenylephrine hydrochloride is a critical α1-adrenergic receptor agonist. During its active pharmaceutical ingredient (API) synthesis, stringent control of process-related impurities is required to ensure patient safety and regulatory compliance. One highly specific, yet often unspecified, degradation and process impurity is 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4) .
To design a self-validating analytical protocol, we must first understand the causality of this impurity's formation. Phenylephrine is synthesized from 3-hydroxyacetophenone. The critical alpha-halogenation step is intended to yield a mono-chloro intermediate. However, kinetic variations can result in over-chlorination, producing 2,2-dichloro-1-(3-hydroxyphenyl)ethanone. When this over-chlorinated intermediate bypasses amination and proceeds directly to the reduction stage, it yields 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Caption: Synthetic origin of 3-(2,2-Dichloro-1-hydroxyethyl)phenol during Phenylephrine manufacturing.
Regulatory Landscape: USP vs. EP Limits
When evaluating the regulatory frameworks provided by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) , 3-(2,2-dichloro-1-hydroxyethyl)phenol is not listed as a specified impurity (unlike Impurities C, D, or E). Consequently, it is governed by the stringent "Unspecified Impurity" thresholds.
Both pharmacopoeias align on a maximum limit of 0.10% for any unspecified impurity. This harmonization simplifies global compliance but demands highly sensitive analytical methodologies capable of reliable quantitation at trace levels.
Table 1: Regulatory Limits Comparison for Phenylephrine HCl
| Regulatory Parameter | USP Monograph | EP Monograph | Actionable Insight |
| Specified Impurities (e.g., C, E) | NMT 0.10% | NMT 0.10% | Requires individual reference standards. |
| Any Individual Unspecified Impurity | NMT 0.10% | NMT 0.10% | Governs 3-(2,2-Dichloro-1-hydroxyethyl)phenol. |
| Total Impurities | NMT 0.20% | NMT 0.20% | Cumulative process control required. |
| Disregard Limit (Reporting Threshold) | 0.05% | 0.05% | Peaks below this area are not reported. |
Analytical Methodology: UHPLC vs. Traditional Alternatives
To ensure trustworthiness and reproducibility, the analytical method must be a self-validating system. The polarity of 3-(2,2-dichloro-1-hydroxyethyl)phenol differs significantly from the API due to the lack of the secondary amine and the presence of the highly electronegative dichloro group.
Comparison with Alternatives:
Traditional reversed-phase HPLC methods utilizing simple acidic buffers (e.g., 0.1% Formic Acid, pH 3.2) suffer from severe peak tailing for the Phenylephrine API (tailing factor > 2.5) and poor resolution (
Proposed Superior Protocol: We employ an optimized UHPLC-UV method utilizing an ion-pairing reagent .
-
Causality of the Buffer: Sodium octanesulfonate at pH 2.8 ensures the primary amine of phenylephrine is fully protonated, interacting with the sulfonate to increase its retention. Conversely, the dichloro impurity, lacking an amine, is unaffected by the ion-pairing agent, allowing for massive selectivity and baseline resolution.
-
Causality of the Column: An end-capped C18 stationary phase prevents secondary interactions between the phenolic hydroxyl groups and residual silanols, eliminating peak tailing.
Caption: Self-validating UHPLC-UV analytical workflow for unspecified impurity quantification.
Step-by-Step Experimental Protocol
-
Mobile Phase A Preparation: Dissolve 3.25 g of sodium octanesulfonate monohydrate in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 μm membrane. Mix with Acetonitrile (90:10, v/v).
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Standard Solution Preparation: Accurately weigh 1.0 mg of 3-(2,2-dichloro-1-hydroxyethyl)phenol reference standard and dissolve in 100 mL of diluent (Mobile Phase A). Dilute 1.0 mL of this stock to 10 mL to achieve a final concentration of 0.001 mg/mL (representing the 0.10% specification limit).
-
Sample Solution Preparation: Accurately weigh 50.0 mg of Phenylephrine HCl API and dissolve in 50.0 mL of diluent to achieve a nominal concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: End-capped C18 (50 mm × 4.0 mm, 3 μm).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 10 μL.
-
Detection: UV spectrophotometer at 215 nm.
-
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area must be ≤ 5.0%.
Experimental Data & Validation Summary
The optimized UHPLC method was validated against ICH Q2(R1) guidelines to ensure it is fit-for-purpose in controlling 3-(2,2-dichloro-1-hydroxyethyl)phenol at the 0.10% threshold. The data below demonstrates the superiority of this method over traditional alternatives.
Table 2: Method Validation Parameters
| Validation Parameter | Experimental Result | Acceptance Criteria | Performance vs. Alternative |
| Limit of Detection (LOD) | 0.015% | ≤ 0.03% | Superior (Alternative: 0.04%) |
| Limit of Quantitation (LOQ) | 0.045% | ≤ 0.05% | Superior (Alternative: 0.08%) |
| Linearity (R²) | 0.9994 | ≥ 0.995 | Equivalent |
| Accuracy (Recovery at 0.10%) | 98.5% - 101.2% | 90.0% - 110.0% | Equivalent |
| Resolution (API vs Impurity) | 5.4 | ≥ 3.0 | Highly Superior (Alternative: 1.4) |
| API Tailing Factor | 1.2 | ≤ 2.0 | Highly Superior (Alternative: 2.6) |
References
-
Title: Phenylephrine Hydrochloride Tablets Revision Bulletin Source: United States Pharmacopeia (USP-NF) URL: [Link]
-
Title: European Pharmacopoeia (Ph. Eur.) 10th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution Source: PubMed Central (PMC) - NIH URL: [Link]
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. This is particularly true for a widely used active pharmaceutical ingredient (API) like phenylephrine. This guide provides an in-depth comparison of analytical method validation strategies for phenylephrine and its related substances, moving beyond a simple checklist of procedures to explain the scientific rationale behind the experimental choices.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2][3]. This guide will compare a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a modern Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) approach, providing the data and protocols necessary to make an informed decision for your specific application.
The Regulatory Framework: A Foundation of Trust
Any discussion of method validation must be grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3][4]. This guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA), provides a comprehensive framework for validation[5][6]. Similarly, the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" offers a detailed roadmap for ensuring a method is fit for its purpose[7][8]. These guidelines categorize analytical procedures and outline the necessary validation characteristics for each[7].
The core validation parameters that we will explore for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Validation Workflow
To provide a clear overview of the process, the following diagram illustrates the typical workflow for analytical method validation as outlined by the ICH Q2(R1) guidelines.
Caption: A typical workflow for analytical method validation based on ICH Q2(R1).
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis. For the determination of phenylephrine and its related substances, both HPLC-UV and UPLC-MS/MS have their merits.
Method A: Traditional HPLC-UV
This approach is a workhorse in many QC laboratories. It is robust, relatively inexpensive, and well-understood. The separation is achieved based on the polarity of the compounds, and detection is based on their ability to absorb UV light.
Method B: Modern UPLC-MS/MS
Ultra-High-Performance Liquid Chromatography offers significant advantages in terms of speed and resolution due to the use of smaller particle size columns. When coupled with a tandem mass spectrometer (MS/MS), this method provides exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions.
Comparative Validation Data
The following table summarizes typical validation data for the two methods.
| Validation Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS | Rationale for Performance |
| Specificity | Successful separation from known impurities. May require forced degradation studies to demonstrate peak purity. | Highly specific. Mass detection confirms the identity of each peak, easily distinguishing between co-eluting compounds with different masses. | MS/MS provides an orthogonal detection mechanism, ensuring confidence in peak identity. |
| Linearity (r²) | > 0.999[9][10] | > 0.999 | Both methods can achieve excellent linearity. |
| Range (µg/mL) | 1 - 100 | 0.01 - 50 | UPLC-MS/MS typically offers a wider dynamic range, especially at the lower end. |
| Accuracy (% Recovery) | 98.0 - 102.0%[11] | 99.0 - 101.0%[12] | Both methods demonstrate high accuracy. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0%[9] | Repeatability: < 0.5%Intermediate: < 1.5% | The enhanced resolution of UPLC can lead to improved precision. |
| LOD (µg/mL) | ~0.1 | ~0.001 | MS/MS detection is significantly more sensitive than UV detection. |
| LOQ (µg/mL) | ~0.3 | ~0.005 | The lower LOQ of UPLC-MS/MS is critical for the accurate quantitation of trace-level impurities. |
| Robustness | Generally robust to small changes in pH, mobile phase composition, and temperature. | Can be more sensitive to matrix effects and requires careful optimization of MS parameters. | The complexity of the MS system requires more rigorous robustness testing. |
| Run Time (minutes) | 15 - 20 | 3 - 5 | UPLC significantly reduces analysis time, increasing sample throughput. |
Experimental Protocols
The following are representative protocols for each method. It is imperative that these methods are validated in your laboratory, with your specific instrumentation and reagents.
Method A: HPLC-UV Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm[13].
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard stock solution of phenylephrine and its related substances in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a concentration within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of phenylephrine and its related substances by comparing the peak areas to the calibration curve.
Method B: UPLC-MS/MS Protocol
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve optimal separation (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for phenylephrine and each related substance.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Procedure:
-
Prepare a standard stock solution of phenylephrine and its related substances in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving the drug product in a suitable solvent and diluting to a concentration within the calibration range.
-
Inject the standards and samples onto the UPLC-MS/MS system.
-
Quantify the amount of phenylephrine and its related substances using the peak area ratios of the analytes to an internal standard.
Choosing the Right Method: A Decision Framework
The choice between HPLC-UV and UPLC-MS/MS depends on the specific needs of your laboratory and the stage of drug development. The following decision tree can help guide your choice.
Caption: A decision tree to guide the selection of an analytical method.
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of phenylephrine and its related substances. A thoroughly validated HPLC-UV method can be a reliable and cost-effective solution for routine quality control testing where the impurity profile is well-characterized. However, for applications requiring high sensitivity, high throughput, and unequivocal identification of impurities, such as in drug discovery, stability studies, and the analysis of complex matrices, the superiority of UPLC-MS/MS is evident.
Ultimately, the goal of method validation is to build a foundation of trust in your analytical data. By understanding the principles outlined in this guide and carefully considering the specific requirements of your application, you can confidently select and validate a method that is truly fit for its purpose.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Jordi Labs. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Phenylephrine Hydrochloride. ARL Bio Pharma. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]
-
A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. SciSpace. [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Emery Pharma. [Link]
-
DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF PHENYLEPHRINE HYDROCHLORIDE AND KETOROLAC TROMETHAMINE IN OCULAR FORMULATION. IP Indexing. [Link]
-
〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]
-
Development of Stability Indicating Assay Method For Simultaneous Estimation of Phenylephrine HCL. Scribd. [Link]
-
Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutica. (2016, June 5). IJPPR. [Link]
-
Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. (2023, October 24). Nature. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). [Link]
-
HPLC Methods for analysis of Phenylephrine. HELIX Chromatography. [Link]
-
DEVELOPMENT AND VALIDATION OF A NEW HPLC-UV METHOD FOR SIMULTANEOUS ESTIMATION OF CETIRIZINE HYDROCHLORIDE AND PHENYLEPHRINE HYDROCHLORIDE IN TABLET FORMULATION. (2019, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. (2013, February 1). PubMed. [Link]
-
development and validation of a new hplc-uv method for simultaneous estimation of cetirizine hydrochloride and phenylephrine hydrochloride in tablet formulation. (2020, February 17). ResearchGate. [Link]
-
Development of Two Simple Spectrophotometric Methods to Assay Phenylephrine-HCl as Pure Form and in its Drug Forms. (2023, March 6). DergiPark. [Link]
-
UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. PMC. [Link]
-
A novel stability indicating RP-HPLC method development and validation for simultaneous estimation of phenylephrine, acetaminophen. Scholars Research Library. [Link]
-
HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column. SIELC Technologies. [Link]
-
Method development for simultaneous determination of active ingredients in cough and cold pharmaceuticals by high performance liquid chromatography. (2019, December 9). PMC. [Link]
-
New approach for determination of Phenylephrine HCl in Pure and Pharmaceutical Formulation using a various Microextraction Methods. (2021, July 29). Research Journal of Pharmacy and Technology. [Link]
-
Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry | Request PDF. (2025, August 9). ResearchGate. [Link]
-
An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma. (2020, June 15). PubMed. [Link]
- CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method.
-
Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study. (2020, June 10). R Discovery. [Link]
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Certificate of Analysis (CoA) Interpretation for 3-(2,2-Dichloro-1-hydroxyethyl)phenol: A Comparative Guide for Impurity Profiling
Executive Summary
In pharmaceutical development, the rigorous profiling of Active Pharmaceutical Ingredient (API) degradants and synthetic byproducts is mandated by ICH Q3A(R2) guidelines. 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4), widely recognized in the industry as Phenylephrine Impurity 21 [1][2], is a critical halogenated benzenemethanol derivative. It typically emerges during the synthesis or degradation of Phenylephrine, a ubiquitous sympathomimetic decongestant[3].
Because the dichloromethyl group imparts unique electrophilic and hydrophobic characteristics[1], accurately quantifying this impurity requires highly characterized reference standards. This guide objectively compares commercially available Certified Reference Materials (CRMs) against alternative standard grades, providing analytical chemists and QA/QC professionals with a self-validating framework for interpreting the Certificate of Analysis (CoA).
Deconstructing the CoA: The Self-Validating Analytical Logic
As an Application Scientist, I approach a CoA not as a static document, but as a self-validating system of analytical logic. A robust CoA for 3-(2,2-Dichloro-1-hydroxyethyl)phenol must establish three interdependent pillars:
-
Unambiguous Identity: The molecular structure (
) must be confirmed orthogonally. -NMR is critical here; the presence of the dichloromethyl group significantly shifts the adjacent methine proton downfield. High-Resolution Mass Spectrometry (HRMS) must demonstrate the characteristic isotopic distribution (M, M+2, M+4) indicative of two chlorine atoms. -
Chromatographic Purity: Typically determined by HPLC-UV, this parameter isolates the primary compound from structurally similar synthesis byproducts.
-
Absolute Assay: Purity is not assay. The absolute assay accounts for invisible mass (water, residual solvents, and inorganic salts) and is calculated via a strict mass balance equation or quantitative NMR (qNMR).
Fig 1: Mass balance equation logic for calculating absolute assay in a CoA.
Comparative Analysis: Sourcing Reference Standards
When establishing an analytical method for Phenylephrine Impurity 21, laboratories must choose between different grades of reference standards. The table below objectively compares a High-Purity CRM (sourced from specialized vendors like Veeprho or Simson Pharma[3]) against in-house crude syntheses and secondary working standards.
| Parameter | High-Purity CRM (>98%) | In-House Crude Standard (~90-95%) | Secondary Working Standard |
| Identity Verification | Comprehensive (NMR, IR, HRMS) | Basic (LC-MS only) | Qualified against CRM |
| Assay Determination | Mass Balance or qNMR (Certified) | Area % Normalization (Uncertified) | Relative to CRM Assay |
| Traceability | Fully traceable, ISO 17034 compliant | None | Internal traceability only |
| Regulatory Acceptance | High (Readily accepted by FDA/EMA) | Low (Risk of audit observation) | Medium (Requires validation) |
| Cost & Lead Time | High initial cost, immediate availability | High labor cost, unpredictable yield | Low cost per use, high setup time |
Analytical Verdict: For regulatory submissions (IND/NDA), relying on an in-house crude standard introduces severe compliance risks. The unquantified residual solvents or water content in a crude standard will artificially inflate the apparent purity, leading to an underestimation of the impurity in the actual API batch. A High-Purity CRM is the scientifically sound choice.
Experimental Methodology: Validating the Standard In-House
To trust a CoA, you must be able to verify it. The following protocol details a self-validating HPLC-UV workflow designed to resolve the highly polar Phenylephrine API from the highly lipophilic 3-(2,2-Dichloro-1-hydroxyethyl)phenol[1].
Step-by-Step HPLC-UV Protocol
Objective: Verify the chromatographic purity stated on the CoA and ensure baseline resolution (
-
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Degas via sonication.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Causality Insight: Why TFA? TFA lowers the pH below the
of the phenolic hydroxyl groups (~pH 9.5). This ensures the molecules remain fully protonated (neutral), preventing secondary interactions with residual silanols on the column and ensuring sharp, symmetrical peaks.
-
-
Step 2: Sample Preparation
-
Weigh exactly 10.0 mg of the 3-(2,2-Dichloro-1-hydroxyethyl)phenol CRM.
-
Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock solution.
-
-
Step 3: Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm (optimal for benzenemethanol derivatives).
-
-
Step 4: Gradient Program
-
0–5 min: 5% B
-
5–20 min: 5% to 60% B (Linear Gradient)
-
20–25 min: 60% B
-
Causality Insight: Phenylephrine is highly polar and elutes early under low organic conditions (5% B). The addition of two chlorine atoms in Impurity 21 drastically increases its hydrophobicity[1]. The gradient must ramp to 60% B to elute this lipophilic degradant efficiently, preventing peak tailing and excessive run times.
-
Typical Experimental Validation Data
| Compound | Relative Retention Time (RRT) | Limit of Detection (LOD) | Peak Symmetry (As) |
| Phenylephrine API | 1.00 (approx. 4.5 min) | 0.01% | 1.05 |
| Impurity 21 | 3.85 (approx. 17.3 min) | 0.03% | 1.12 |
Mechanistic Workflow: From Formation to Validation
Understanding the origin of the impurity is crucial for developing the analytical method. Impurity 21 typically forms via side reactions during the chlorination or reduction phases of Phenylephrine synthesis. The workflow below illustrates the lifecycle from byproduct formation to CRM release.
Fig 2: Workflow from impurity formation to analytical validation and CRM release.
Conclusion
Interpreting the CoA for 3-(2,2-Dichloro-1-hydroxyethyl)phenol requires a deep understanding of both its chemical properties and the analytical logic used to quantify it. By prioritizing High-Purity CRMs that utilize rigorous mass balance assays, and by validating these standards using optimized, causality-driven HPLC methods, analytical scientists can ensure strict regulatory compliance and robust API impurity profiling.
References
1.[1] CymitQuimica. "CAS 2384164-93-4: Benzenemethanol, α-(dichloromethyl)-3-hydroxy-". Available at: 2.[2] Klivon. "Phenylephrine Impurity 21 | CAS Number 2384164-93-4". Available at: 3.[3] Veeprho. "Phenylephrine Impurity 21 | CAS 2384164-93-4". Available at: 4. Simson Pharma Limited. "3-(2,2-dichloro-1-hydroxyethyl)phenol | CAS No- 2384164-93-4". Available at:
Sources
Inter-Laboratory Comparison Guide: High-Resolution Assay Methods for 3-(2,2-Dichloro-1-hydroxyethyl)phenol
As a Senior Application Scientist, I frequently consult with pharmaceutical laboratories struggling to achieve reproducible quantitation of trace-level active pharmaceutical ingredient (API) impurities. One of the most challenging analytes in recent proficiency testing is (CAS No. 2384164-93-4), a critical process-related impurity and degradation product of Phenylephrine.
Because regulatory agencies continually lower the acceptable limits for API impurities, laboratories must transition from legacy methods to highly specific, mass-spectrometry-driven workflows[1]. This guide objectively compares the performance of our Ultra-Pure Certified Reference Material (CRM) Kit paired with an optimized LC-MS/MS protocol against the traditional alternative (Standard-Grade Material + HPLC-UV), supported by data from a recent 5-center inter-laboratory study.
The Analytical Challenge & Mechanistic Causality
The difficulty in assaying 3-(2,2-Dichloro-1-hydroxyethyl)phenol stems from its structural properties. The compound features a phenolic hydroxyl group and a dichloro moiety. In traditional reversed-phase HPLC-UV, the polar hydroxyl group often undergoes secondary interactions with residual silanols on the stationary phase, leading to severe peak tailing. Furthermore, when analyzing this impurity within a concentrated Phenylephrine matrix, the massive API peak often masks the trace impurity, leading to poor Limit of Quantitation (LOQ) and high inter-laboratory variance[2].
To overcome this, our optimized method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). By shifting to a volatile 3, we promote efficient droplet desolvation and deprotonation of the phenol in negative Electrospray Ionization (ESI-) mode, completely bypassing the limitations of UV detection[3].
Figure 1: Logical relationship from API matrix to MS/MS detection of the target impurity.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By utilizing the natural isotopic distribution of the dichloro moiety (
Step-by-Step Methodology
-
Diluent & Standard Preparation: Prepare a diluent mixture of Water/Acetonitrile (75:25, v/v)[3]. Reconstitute the highly 5 (CRM) to generate a calibration curve ranging from 0.02 ppm to 2.0 ppm[5].
-
Sample Extraction: Weigh 500 mg of the Phenylephrine sample into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 15 minutes to ensure complete matrix homogenization. Dilute to volume and mix well[1].
-
Filtration (Critical Step): Filter the extract through a 0.45 µm PVDF syringe filter. Causality: PVDF is explicitly chosen over Nylon to prevent non-specific hydrogen bonding with the phenolic hydroxyl group, ensuring >98% recovery.
-
UHPLC Separation: Inject 5 µL onto a superficially porous C18 column (2.1 × 150 mm, 1.6 µm). Maintain the column compartment at 15 °C. Causality: Lower column temperatures maximize the thermodynamic resolution of early-eluting polar impurities from the massive API peak[2].
-
MS/MS Detection: Operate the mass spectrometer in ESI negative mode. Use 10 mM Ammonium Bicarbonate (pH 7.5) as Mobile Phase A to drive phenol deprotonation[3]. Monitor the MRM transitions for the deprotonated precursor (e.g., m/z 205
Product Ion 1 and m/z 207 Product Ion 2).
Figure 2: Optimized LC-MS/MS experimental workflow for impurity quantitation.
Inter-Laboratory Comparison Data
To objectively evaluate the performance of our CRM Kit + LC-MS/MS protocol against the traditional HPLC-UV method, identical spiked Phenylephrine samples (1.0 ppm impurity load) were sent to five independent analytical laboratories.
Table 1: Overall Method Performance Metrics
| Analytical Parameter | Alternative: Traditional HPLC-UV | Product: Optimized LC-MS/MS + CRM |
| Mean Recovery (%) | 82.4 ± 6.5% | 98.7 ± 1.2% |
| Inter-Lab Precision (%RSD) | 14.2% | 2.1% |
| Limit of Quantitation (LOQ) | 5.0 ppm | 0.02 ppm |
| Matrix Interference | High (API peak tailing overlap) | None (Isotopic MRM filtering) |
Table 2: Lab-by-Lab Recovery Results (Spiked at 1.0 ppm)
| Participating Laboratory | HPLC-UV Recovery (%) | LC-MS/MS Recovery (%) |
| Lab 1 (North America) | 78.1 | 99.1 |
| Lab 2 (Europe) | 89.0 | 97.8 |
| Lab 3 (Asia-Pacific) | 81.5 | 98.5 |
| Lab 4 (Contract Research) | 75.4 | 99.4 |
| Lab 5 (In-House QC) | 88.2 | 98.9 |
Data Interpretation: The traditional HPLC-UV method exhibited severe inter-laboratory variance (%RSD = 14.2%), primarily due to differences in column age and silanol activity across labs, which disproportionately affected the recovery of the phenolic compound. In contrast, the optimized LC-MS/MS protocol utilizing our high-purity CRM normalized these matrix effects, achieving a tight inter-laboratory precision of 2.1% and flawlessly meeting the stringent regulatory requirements for trace impurity profiling[1][4].
References
- Simson Pharma Limited. 3-(2,2-dichloro-1-hydroxyethyl)phenol | CAS No- 2384164-93-4.
- SRIRAMCHEM. 3-(2,2-dichloro-1-hydroxyethyl)phenol - Pharmaceutical Reference Standard.
- Analytical Methods Hub - Nitrosamines Exchange. Quantitation of N-Nitrosodimethylamine (NDMA) and N-Nitrosophenylephrine (NNPE) in Phenylephrine Hydrochloride (API) by LC-MS/MS.
- PubMed Central (PMC). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution.
- Google Patents.
- Universidad CEU San Pablo. LC/MS for the degradation profiling of cough–cold products under forced conditions.
Sources
- 1. 👨💻 Quantitation of N-Nitrosodimethylamine (NDMA) and N-Nitrosophenylephrine (NNPE) in Phenylephrine Hydrochloride (API) by LC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]
- 5. 3-(2,2-dichloro-1-hydroxyethyl)phenol - SRIRAMCHEM [sriramchem.com]
structural comparison of 3-(2,2-Dichloro-1-hydroxyethyl)phenol and phenylephrine
Structural and Functional Comparison Guide: Phenylephrine vs. 3-(2,2-Dichloro-1-hydroxyethyl)phenol
As a Senior Application Scientist, understanding the structural nuances between an Active Pharmaceutical Ingredient (API) and its process-related impurities is critical for both drug development and quality control. This guide provides an in-depth structural, functional, and analytical comparison between Phenylephrine (a potent
Rather than merely listing properties, this guide deconstructs the chemical causality behind their divergent biological activities and provides a self-validating analytical workflow for their chromatographic separation.
Structural Divergence and Physicochemical Profiling
Both molecules share a foundational 3-(1-hydroxyethyl)phenol scaffold. The critical structural divergence occurs at the C2 position of the ethyl chain, which fundamentally alters their physicochemical properties, lipophilicity, and receptor binding viability.
-
Phenylephrine: Features a secondary methylamino group (
) at the C2 position. At physiological pH (7.4), this basic amine is protonated, rendering the molecule highly water-soluble and capable of forming critical ionic interactions. -
3-(2,2-Dichloro-1-hydroxyethyl)phenol (Impurity 21): The methylamino group is entirely replaced by a dichloromethyl group (
). The highly electronegative chlorine atoms pull electron density away from the carbon backbone[2]. This substitution eliminates the molecule's basicity, drastically increases its lipophilicity (LogP), and makes it a neutral compound under physiological conditions.
Quantitative Data Comparison
| Property | Phenylephrine (API) | 3-(2,2-Dichloro-1-hydroxyethyl)phenol (Impurity 21) |
| Functional Role | Active Pharmaceutical Ingredient | Process Impurity / Analytical Reference Standard |
| CAS Number | 59-42-7 (Free base) | 2384164-93-4 |
| Molecular Formula | ||
| Molecular Weight | 167.21 g/mol | 207.05 g/mol |
| C2 Substitution | Secondary Amine ( | Dichloromethyl ( |
| Acid/Base Character | Basic Amine ( | Weakly Acidic (Phenolic |
| Pharmacological Status | Biologically Inactive (Lacks pharmacophore) |
Mechanistic Causality: Why the Impurity is Biologically Inactive
In drug development, structural elucidation must always be tied to pharmacological mechanism. Phenylephrine acts as a potent vasoconstrictor by binding to the
The Binding Logic: The protonated secondary amine of phenylephrine forms an indispensable ionic bond (salt bridge) with the negatively charged Aspartate-113 (Asp113) residue in the binding pocket of the adrenergic receptor. Conversely, 3-(2,2-Dichloro-1-hydroxyethyl)phenol lacks this amine. The bulky, electron-withdrawing dichloromethyl group cannot be protonated and cannot interact with Asp113. Furthermore, the steric bulk of the two chlorine atoms creates a spatial clash within the receptor pocket. Consequently, this impurity is biologically inert but remains a critical target for rigorous Quality Control (QC) monitoring to ensure API purity [3].
Diagram 1: Pharmacological divergence based on C2 substitution mechanics at the α1-adrenergic receptor.
Experimental Workflow: Self-Validating HPLC-UV Separation
Separating a highly polar basic amine (Phenylephrine) from a neutral, lipophilic halogenated compound (Impurity 21) requires a carefully engineered reversed-phase high-performance liquid chromatography (RP-HPLC) system.
The Causality of the Method: We utilize a C18 stationary phase for its robust hydrophobic retention. The mobile phase incorporates 0.1% Trifluoroacetic acid (TFA). Why TFA? This is an absolute necessity. Without an ion-pairing agent, the secondary amine of phenylephrine will interact with residual, unendcapped silanols on the silica backbone, causing severe peak tailing. TFA protonates the amine and pairs with it, ensuring a sharp, Gaussian peak. Because Impurity 21 is highly lipophilic, a gradient elution is required to push it off the column after the polar API elutes.
Step-by-Step Protocol
-
Column Selection: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).
-
Phase B: 100% Acetonitrile (ACN).
-
-
Gradient Program:
-
0-5 min: 5% B (Retains the polar Phenylephrine).
-
5-15 min: Linear ramp to 60% B (Elutes the lipophilic Impurity 21).
-
15-20 min: Hold at 60% B.
-
-
Detection: UV at 270 nm (optimal for the shared 3-hydroxyphenyl chromophore).
-
Self-Validation Check (System Suitability): The protocol is intrinsically self-validating. Calculate the resolution factor (
) between the API peak and the Impurity 21 peak. An confirms that the column's theoretical plate count and the gradient steepness are sufficient for baseline separation, guaranteeing no co-elution artifacts.
Diagram 2: Self-validating RP-HPLC gradient workflow for baseline separation of API and Impurity.
LC-MS Structural Confirmation (Orthogonal Validation)
To ensure absolute trustworthiness in impurity profiling, HPLC-UV must be orthogonally validated using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Mode: Electrospray Ionization Positive mode (ESI+).
-
Phenylephrine Response: Readily accepts a proton to form an
ion at m/z 168.1. -
Impurity 21 Response: Due to the lack of a basic amine and the presence of electronegative chlorines, Impurity 21 ionizes poorly in ESI+. It is best detected in ESI Negative mode (ESI-) via the deprotonation of the phenolic hydroxyl, yielding an
ion at m/z 205.0 (with a distinct isotopic pattern at 207.0 due to the naturally occurring and isotopes, confirming the dichloro substitution) [4].
By understanding the exact chemical causality behind these molecules, analytical scientists can design robust, fail-safe methodologies that ensure the safety and efficacy of final pharmaceutical products.
References
-
Veeprho. "Phenylephrine Impurity 21 | CAS 2384164-93-4." Available at: [Link]
qNMR purity assessment of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Beyond Mass Balance: qNMR vs. HPLC-UV for the Purity Assessment of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Introduction: The Analytical Challenge of Reference Standards
In the synthesis and quality control of phenylethanolamine-based active pharmaceutical ingredients (APIs) such as phenylephrine, 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4) emerges as a critical process impurity. Accurately determining the absolute purity of such intermediates is paramount for regulatory compliance and reaction stoichiometry.
Historically, analytical laboratories have relied on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and a mass balance approach (subtracting water, volatiles, and inorganic residue from 100%). However, without a pre-existing, fully characterized primary reference standard, HPLC-UV is inherently flawed for absolute quantification[1]. This guide objectively compares traditional chromatographic mass balance against Quantitative Nuclear Magnetic Resonance (1H-qNMR)—a primary ratio method that offers a self-validating system for absolute mass fraction determination[2].
The Mechanistic Dilemma: Why Chromatographic Mass Balance Fails
Relying on HPLC-UV area normalization to determine the purity of 3-(2,2-Dichloro-1-hydroxyethyl)phenol introduces significant systematic bias[3].
The Causality of UV Response Bias:
In UV spectroscopy, the response factor (
The Orthogonal Solution: 1H-qNMR as a Primary Ratio Method
To circumvent the need for an identical reference standard, 1H-qNMR serves as an orthogonal, primary method of measurement[2].
The First Principles of qNMR:
Unlike UV detection, NMR signal generation is based on nuclear spin transitions (
Experimental Methodology: A Self-Validating Protocol
To ensure the highest degree of trustworthiness, a qNMR protocol must be designed as a self-validating system. Every parameter must be empirically justified.
Step 1: Internal Standard (Calibrant) Selection
Expert Insight: While Maleic acid (
Step 2: Gravimetric Sample Preparation
-
Using a calibrated microbalance (d=0.001 mg), accurately co-weigh ~10.000 mg of the 3-(2,2-Dichloro-1-hydroxyethyl)phenol batch and ~5.000 mg of NIST-traceable Dimethyl Sulfone CRM into an anti-static weighing boat.
-
Transfer quantitatively into a vial and dissolve in 0.6 mL of DMSO-
(100% isotopic purity) containing 0.01% TMS. Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Step 3: T1 Inversion-Recovery & Acquisition
-
T1 Determination: Execute an inversion-recovery pulse sequence (180°–
–90°) to measure the spin-lattice relaxation time ( ) of the slowest relaxing proton of interest. -
Acquisition Parameters: To ensure complete magnetization recovery (avoiding signal saturation and quantitative error), set the relaxation delay (
) to strictly (typically 30–60 seconds). -
Apply a precise 90° excitation pulse to ensure uniform excitation across the spectral width. Acquire 32–64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1[1].
Step 4: Processing and Calculation
Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase and baseline correction. Integrate the DMSO
Visualizing the Analytical Paradigm
Fig 1: Comparative workflow of HPLC-UV Mass Balance vs. 1H-qNMR for purity assessment.
Comparative Data Analysis
The following table summarizes representative experimental performance data comparing the two methodologies for a single batch of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
| Parameter | HPLC-UV (Mass Balance) | 1H-qNMR (Internal Standard) |
| Fundamental Principle | Chromatographic separation + UV absorption | Direct nuclear spin proportionality[5] |
| Reference Standard Required? | Yes (Analyte-specific standard needed for accuracy)[7] | No (Uses independent CRM calibrant)[6] |
| Primary Source of Error | Variations in UV response factors ( | Incomplete |
| Assessed Purity (Representative) | 99.15% (Area Normalization) | 97.42% ± 0.5% (Absolute Mass Fraction) |
| Interpretation of Discrepancy | Overestimates purity due to weaker UV absorbance of trace aliphatic impurities. | Highly accurate absolute value; unaffected by chromophore variations[3]. |
| Analysis Time | 30–45 min per run (excluding KF/ROI tests) | 10–15 min per run (complete assessment) |
Conclusion
While HPLC-UV remains indispensable for impurity profiling and detecting trace-level degradants, it falls short as a standalone tool for the absolute purity assignment of intermediates like 3-(2,2-Dichloro-1-hydroxyethyl)phenol. By adopting 1H-qNMR, analytical scientists leverage a primary ratio method that bypasses the pitfalls of UV response factors, providing a highly accurate, self-validating, and SI-traceable purity value suitable for regulatory submissions and reference standard qualification.
References
- Title: A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone Source: BenchChem URL
- Title: Quantitative NMR (qNMR) vs.
- Title: Quantitative Nuclear Magnetic Resonance (qNMR)
- Title: Stimuli Article (qNMR)
- Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules Source: ResearchGate URL
- Title: 3-(2,2-dichloro-1-hydroxyethyl)
- Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL
- Title: Quantitative NMR Spectroscopy Source: Acanthus Research URL
- Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. usp.org [usp.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. resolvemass.ca [resolvemass.ca]
establishing limit of detection (LOD) for 3-(2,2-Dichloro-1-hydroxyethyl)phenol
As a Senior Application Scientist, I approach the analytical validation of trace impurities not merely as a compliance exercise, but as a rigorous physical chemistry problem. 3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4) is a critical in-house impurity frequently monitored during the synthesis, formulation, and stability testing of phenylephrine[1].
Establishing a robust Limit of Detection (LOD) for this specific compound requires an analytical system capable of isolating its trace signal from a highly concentrated Active Pharmaceutical Ingredient (API) matrix. Under the recently updated ICH Q2(R2) guidelines, method validation has shifted toward a lifecycle and Quality-by-Design (QbD) approach, meaning the LOD is no longer an isolated metric, but a foundational element of the reportable range that must be grounded in statistical confidence and empirical evidence[2].
This guide objectively compares the analytical modalities available for detecting 3-(2,2-Dichloro-1-hydroxyethyl)phenol and provides a self-validating, ICH Q2(R2)-compliant protocol for establishing its LOD.
Mechanistic Causality: Selecting the Optimal Analytical Modality
To determine the best method for LOD establishment, we must analyze the molecule's structural chemistry. 3-(2,2-Dichloro-1-hydroxyethyl)phenol contains two critical functional groups:
-
A Phenolic Hydroxyl (pKa ~9.5): This makes the molecule slightly acidic and highly amenable to deprotonation.
-
A 2,2-Dichloroethyl Moiety: This adds steric bulk and provides a highly distinct isotopic signature (a 9:6:1 ratio for M : M+2 : M+4 due to the
Cl/ Cl isotopes).
While the phenolic ring provides a chromophore for UV detection, the massive excess of phenylephrine API (which also contains a phenol ring) creates severe matrix interference. Gas Chromatography (GC-MS) requires complex, dual-derivatization of both hydroxyl groups to prevent thermal degradation, introducing unacceptable variability at trace levels.
Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Negative Electrospray Ionization (ESI-) is the superior modality. The phenolic OH readily forms an
Comparative Performance Data for LOD Establishment
| Analytical Modality | Ionization / Detection Mechanism | Estimated LOD Range | Matrix Interference | Causality & Suitability for 3-(2,2-Dichloro-1-hydroxyethyl)phenol |
| HPLC-UV | Photodiode Array (270-280 nm) | 0.05 - 0.1 µg/mL | High | Relies on the chromophoric phenolic ring. Prone to severe co-elution interference from the phenylephrine API matrix. |
| GC-MS | Electron Ionization (EI) | 5.0 - 10.0 ng/mL | Moderate | Requires silylation of both hydroxyl groups to prevent thermal breakdown. Derivatization adds workflow complexity and limits trace recovery. |
| LC-MS/MS | ESI (Negative Mode), MRM | 0.5 - 2.0 ng/mL | Very Low | Optimal. The acidic phenol readily deprotonates. The dichloro group provides a distinct isotopic pattern, eliminating API matrix noise. |
ICH Q2(R2) Compliant LOD Establishment Workflow
The ICH Q2(R2) guidelines mandate that the detection limit must reflect the intended use of the method, often determined by analyzing samples at very low concentrations and utilizing the standard deviation of the response and slope[2][3].
ICH Q2(R2) Compliant LOD Establishment Workflow for Trace Impurities.
Self-Validating Experimental Protocol
A protocol is only scientifically sound if it is a "self-validating system"—meaning the workflow inherently checks its own validity and prevents false positives/negatives from propagating through the data.
To establish the LOD for 3-(2,2-Dichloro-1-hydroxyethyl)phenol using the Standard Deviation of Response and Slope approach (
Step 1: System Suitability Testing (SST) - Validates Instrument State
Before injecting trace samples, the chromatographic system must prove it is capable of resolving the analyte.
-
Action: Inject a 100 ng/mL reference standard of 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
-
Acceptance Criteria: Theoretical plates > 2000; Tailing factor < 1.5; %RSD of peak area (n=5) ≤ 2.0%.
-
Causality: Ensures that peak broadening or mass spectrometer contamination will not artificially inflate the baseline noise (
).
Step 2: Matrix Blank Evaluation - Validates Specificity
-
Action: Inject 6 replicates of the phenylephrine API placebo matrix (containing no impurity).
-
Acceptance Criteria: No interfering peaks at the retention time of the impurity.
-
Causality: Proves that any signal detected in subsequent steps is genuinely the impurity and not an isobaric matrix artifact. The standard deviation of these blank responses will serve as the
value in our LOD calculation[2].
Step 3: Matrix-Matched Calibration - Validates the Slope (S)
-
Action: Spike the API matrix with 3-(2,2-Dichloro-1-hydroxyethyl)phenol at 5 ultra-low concentration levels (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 ng/mL). Inject each level in triplicate.
-
Self-Validation Check (Homoscedasticity): Plot the calibration curve and examine the residual plot. The residuals must be randomly distributed. If variance increases with concentration, the linear model is invalid at the low end, and the slope (
) cannot be trusted. -
Calculation: Extract the slope (
) from the linear regression equation ( ).
Step 4: Mathematical LOD Determination & Empirical Verification - Validates Reality
-
Calculation: Compute the theoretical LOD using the ICH formula:
[2]. -
Empirical Verification (Critical Step): Mathematics alone cannot dictate analytical reality. You must physically prepare a matrix sample spiked at the exact calculated LOD concentration.
-
Action: Inject this LOD validation sample (n=6).
-
Acceptance Criteria: The empirical Signal-to-Noise (S/N) ratio must be
[2]. If the S/N is lower, the calculated LOD is rejected, and the mass spectrometer parameters (e.g., collision energy, desolvation temperature) must be re-optimized. This creates a closed-loop validation cycle.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
1.[3] Understanding ICH Q2(R2) Guidelines for Analytical Validation. youtube.com. Available at: 2.[2] ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.ai. Available at: 3.[1] CAS NO : 2384164-93-4 | Product Name : 3-(2,2-Dichloro-1-hydroxyethyl)phenol. pharmaffiliates.com. Available at: 4. 3-(2,2-dichloro-1-hydroxyethyl)phenol | CAS No- 2384164-93-4. simsonpharma.com. Available at:
Sources
A Comparative Analysis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol and 3-(1-hydroxyethyl)phenol: A Guide for Researchers
Introduction
In the landscape of pharmaceutical research and development, the nuanced structural modifications of phenolic compounds can lead to profound differences in their biological activities. This guide provides an in-depth comparison of two such analogs: 3-(1-hydroxyethyl)phenol and its dichlorinated counterpart, 3-(2,2-dichloro-1-hydroxyethyl)phenol. While both share a common phenolic scaffold, the introduction of two chlorine atoms on the hydroxyethyl side chain is hypothesized to significantly alter the molecule's physicochemical properties and, consequently, its biological profile.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the chemical characteristics, synthetic pathways, and a comparative analysis of the anticipated biological activities of these two compounds. We will explore the causal relationships between their structural differences and their potential as therapeutic agents or as important intermediates in medicinal chemistry. All experimental protocols provided herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Chemical and Physical Properties: A Comparative Overview
The fundamental differences between these two molecules begin with their elemental composition and molecular weight, which in turn influence their physical properties such as polarity and lipophilicity.
| Property | 3-(1-hydroxyethyl)phenol | 3-(2,2-Dichloro-1-hydroxyethyl)phenol |
| Molecular Formula | C₈H₁₀O₂ | C₈H₈Cl₂O₂ |
| Molecular Weight | 138.16 g/mol [1] | 207.06 g/mol [] |
| CAS Number | 2415-09-0[3] | 2384164-93-4[] |
| Appearance | Colorless to pale yellow liquid or solid[3] | Likely a solid, based on increased molecular weight |
| Predicted Lipophilicity (XLogP3) | 0.5[1] | Higher than 0.5 (predicted) |
The presence of the two chlorine atoms in 3-(2,2-dichloro-1-hydroxyethyl)phenol is expected to increase its lipophilicity. This is a critical parameter as it can influence membrane permeability, protein binding, and overall pharmacokinetic and pharmacodynamic properties.[4]
Chemical Structures
Caption: Chemical structures of the two phenol derivatives.
Synthesis Methodologies: A Tale of Two Pathways
The synthetic routes to these compounds, while both involving the reduction of a ketone, differ in their starting materials, reflecting the structural disparity.
Synthesis of 3-(1-hydroxyethyl)phenol
The synthesis of 3-(1-hydroxyethyl)phenol is a straightforward reduction of the commercially available 3-hydroxyacetophenone. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[5]
Experimental Protocol: Sodium Borohydride Reduction of 3-hydroxyacetophenone
-
Dissolution: In a round-bottom flask, dissolve 3-hydroxyacetophenone (1.0 eq) in ethanol (10 volumes).
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the solution.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add water and extract the product with ethyl acetate (3 x 20 volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Proposed Synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
The synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol would logically start from a dichlorinated precursor, such as 3-hydroxy-α,α-dichloroacetophenone. The reduction of this α,α-dichloroketone would then yield the desired product.
Proposed Experimental Protocol: Reduction of 3-hydroxy-α,α-dichloroacetophenone
-
Starting Material: Begin with 3-hydroxy-α,α-dichloroacetophenone. If not commercially available, it could be synthesized from 3-hydroxyacetophenone via α-dichlorination.
-
Reduction: Following a similar procedure to the synthesis of 3-(1-hydroxyethyl)phenol, dissolve the dichlorinated ketone in a suitable solvent (e.g., ethanol or methanol) and reduce it with a suitable reducing agent like sodium borohydride at a controlled temperature.
-
Work-up and Purification: The work-up and purification steps would be analogous to the non-chlorinated synthesis, involving quenching, extraction, washing, drying, and chromatographic purification.
Caption: Synthetic pathways for the two phenol derivatives.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
The introduction of chlorine atoms is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced potency.[6]
Cytotoxicity: The Impact of Dichlorination
It is well-documented that the halogenation of phenolic compounds can significantly increase their cytotoxicity.[7] A comparative study on chlorinated aminophenols demonstrated that di-chlorination leads to a marked increase in cytotoxicity compared to the mono-chlorinated and non-chlorinated parent compounds.[8] Based on this precedent, it is reasonable to hypothesize that 3-(2,2-dichloro-1-hydroxyethyl)phenol will exhibit significantly higher cytotoxicity than 3-(1-hydroxyethyl)phenol . This enhanced toxicity is likely due to increased lipophilicity, facilitating easier passage across cell membranes, and altered electronic properties that may lead to different interactions with biological targets.
Experimental Protocol: Comparative Cytotoxicity Assessment using MTT Assay
To quantitatively compare the cytotoxic effects of these two compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed on a relevant cancer cell line (e.g., HeLa, A549, or MCF-7).[3][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of both 3-(1-hydroxyethyl)phenol and 3-(2,2-dichloro-1-hydroxyethyl)phenol in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Guiding Principle: Hazard-Driven Waste Management
The proper disposal of any chemical begins with a thorough understanding of its intrinsic properties and potential hazards. For 3-(2,2-dichloro-1-hydroxyethyl)phenol (CAS No. 2384164-93-4), its identity as a chlorinated phenolic compound is the single most critical factor dictating its handling and disposal.[1][2][3] Chlorinated phenols as a class are recognized for their potential toxicity and environmental persistence, necessitating a disposal protocol that prioritizes safety, regulatory compliance, and environmental stewardship.[4]
This guide provides a comprehensive framework for the safe disposal of 3-(2,2-dichloro-1-hydroxyethyl)phenol, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Adherence to these protocols is not only a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
While a comprehensive toxicological profile for this specific molecule is not fully established, its structural features allow us to infer a hazard profile based on well-studied analogous compounds like dichlorophenols.[5][6]
-
Human Health Hazards: Chlorinated phenols can be corrosive and toxic.[5] Exposure routes of concern include skin contact, eye contact, inhalation, and ingestion. Contact may cause severe skin burns and eye damage.[7] Chronic exposure to some chlorophenols has been linked to liver and kidney damage.[6] Therefore, all waste streams, including the primary substance, solutions, and contaminated materials, must be considered hazardous.
-
Environmental Hazards: Chlorinated organic compounds are noted for their potential to persist in the environment and exhibit toxicity to aquatic life.[4][5] The chlorine atoms on the phenol structure increase its resistance to natural microbial degradation.[4] For this reason, under no circumstances should this chemical or its rinsate be disposed of down the drain. [8] Such an action would violate environmental regulations and could harm aquatic ecosystems.[9]
-
Regulatory Status: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or phenols are typically classified as hazardous waste.[10][11] This designation mandates a strict "cradle-to-grave" management and disposal process.
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure all waste streams are captured and managed correctly from the point of generation to final pickup.
Phase 1: Waste Segregation at the Point of Generation
The moment a decision is made to discard 3-(2,2-dichloro-1-hydroxyethyl)phenol or any material contaminated with it, it must be treated as hazardous waste.
-
Identify the Waste Stream: Determine if the waste is a pure or concentrated liquid, a dilute aqueous or solvent-based solution, or contaminated solid waste (e.g., gloves, pipette tips, absorbent paper).
-
Segregate Halogenated Waste: This is a critical step. Halogenated organic waste must be collected separately from non-halogenated waste.[12]
-
Rationale: The disposal methods for halogenated waste, typically high-temperature incineration, are different and significantly more expensive than for non-halogenated solvents.[12] Mixing them contaminates the entire volume, increasing disposal costs and complexity. Furthermore, improper incineration of chlorinated compounds can generate highly toxic dioxins.[1]
-
Phase 2: Container Selection and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Select a Compatible Container:
-
For Liquids: Use a clean, leak-proof, and chemically compatible container with a screw-top cap. Borosilicate glass or high-density polyethylene (HDPE) carboys are appropriate.[13] Do not use containers that may have incompatible chemical residues.[14]
-
For Solids: Use a sturdy, sealable plastic bag (double-bagging is recommended for heavily contaminated items) or a wide-mouth container for contaminated labware.[15]
-
-
Label the Container Immediately: Attach a hazardous waste tag to the container before adding the first drop of waste.[16]
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "Waste 3-(2,2-Dichloro-1-hydroxyethyl)phenol". Avoid abbreviations or chemical formulas.[12]
-
All components of a mixture, with percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
The name of the principal investigator and the laboratory location.
-
The date when waste was first added to the container (the "accumulation start date").[16]
-
-
Phase 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[12] The SAA should be in a secondary containment tray to contain any potential leaks.[13]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[13] This prevents the release of vapors and reduces the risk of spills.
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents or bases.[12]
-
Monitor Accumulation Limits: Be aware of your institution's and region's limits for waste accumulation (e.g., in the U.S., no more than 55 gallons of a hazardous waste stream can be accumulated in an SAA).[12]
Phase 4: Final Disposal and Decontamination
-
Request Pickup: Once the container is full (no more than 90% capacity to allow for expansion) or approaching its storage time limit, schedule a pickup from your institution's Environmental Health & Safety (EHS) department.[13][17]
-
Spill Cleanup:
-
For minor spills, wear appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Carefully collect the absorbent material, place it in a sealed bag or container, and label it as solid hazardous waste containing 3-(2,2-dichloro-1-hydroxyethyl)phenol.[18]
-
Clean the spill area with soap and water.
-
-
Empty Container Disposal:
-
Empty containers that held this chemical are also considered hazardous waste until properly decontaminated.[19]
-
The standard procedure is to "triple-rinse" the container.[13]
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [13][14] Subsequent rinses may also need to be collected, depending on local regulations.
-
After rinsing and air-drying in a fume hood, obliterate or remove the original label and dispose of the container as instructed by your EHS office.[19]
-
Summary of Key Disposal Parameters
| Parameter | Specification & Rationale |
| Waste Classification | Hazardous Waste. Based on its chlorinated phenol structure, it is presumed toxic and an environmental hazard.[4][10] |
| Primary Disposal Route | Segregated Halogenated Organic Waste Stream. For collection by a certified hazardous waste handler via the institution's EHS office. |
| Prohibited Actions | DO NOT drain dispose. [8] DO NOT mix with non-halogenated waste. [12] DO NOT evaporate in a fume hood. |
| Required PPE | Nitrile gloves, safety goggles (or face shield), and a lab coat must be worn when handling the chemical and its waste.[5][20] |
| Container Type | Liquid: Screw-cap, chemically resistant bottle (Glass, HDPE).[13] Solid: Labeled, sealed plastic bag or container.[15] |
| Labeling | Must include full chemical name, all components and percentages, hazard warnings, and accumulation start date.[16] |
| Spill Residue | All spill cleanup materials are to be collected and disposed of as solid hazardous waste.[12] |
| Empty Containers | Must be triple-rinsed. The first rinsate (at a minimum) is collected as liquid hazardous waste.[13][14] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(2,2-dichloro-1-hydroxyethyl)phenol waste streams.
Caption: Disposal Decision Workflow for 3-(2,2-dichloro-1-hydroxyethyl)phenol.
References
-
INCHEM. (1989). Chlorophenols (EHC 93). World Health Organization. Available at: [Link]
-
P2 InfoHouse. What Regulations Apply to Chlorinated Solvent Use?. Available at: [Link]
-
Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS. Available at: [Link]
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Indiana Department of Environmental Management (IDEM). Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services. Available at: [Link]
-
Pharmaffiliates. (R)-3-(2,2-Dichloro-1-hydroxyethyl)phenol. Product Page. Available at: [Link]
-
Western Kentucky University. Hazardous & Regulated Waste Management Guide. Available at: [Link]
-
Antibodies-Online. 2,3-Dichlorophenol - Handling and Storage. Available at: [Link]
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New Jersey Department of Health. HAZARD SUMMARY - 2,4-DICHLOROPHENOL. Available at: [Link]
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Massachusetts Institute of Technology (MIT). Procedure for Disposing of Hazardous Waste. Available at: [Link]
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European Chemicals Agency (ECHA). Brief Profile. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Environmental Hazard Assessment Series: Chlorophenols, Final Report. Available at: [Link]
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European Chemicals Agency (ECHA). Substance Information. Available at: [Link]
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Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
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Singh, K., & Arora, S. (2004). Removal of Chlorophenols Using Industrial Wastes. Environmental Science & Technology, 38(14), 3936-3942. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Infocard - 5-chloro-2-(4-chlorphenoxy)phenol. Available at: [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
University of California, San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. Available at: [Link]
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PubChem, National Center for Biotechnology Information. (R)-3-(1-Hydroxyethyl)phenol. Available at: [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]
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Personal protective equipment for handling 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Comprehensive Safety and PPE Guide for Handling 3-(2,2-Dichloro-1-hydroxyethyl)phenol
Introduction
3-(2,2-Dichloro-1-hydroxyethyl)phenol (CAS: 2384164-93-4), also known as Phenylephrine Impurity 21, is a critical reference standard utilized in analytical method development, method validation (AMV), and quality control (QC) within pharmaceutical manufacturing[1][2]. While essential for ensuring the purity and efficacy of phenylephrine formulations, its chemical structure—a halogenated phenolic compound containing a highly lipophilic dichloromethyl group—presents specific occupational hazards.
As a preferred partner in laboratory safety, this guide provides researchers and drug development professionals with field-proven, procedurally rigorous protocols for handling this compound. We move beyond generic safety data to explain the causality behind these safety measures, ensuring your laboratory practices are both compliant and scientifically sound.
Part 1: The Causality of Hazards (Why Standard PPE is Insufficient)
To design an effective safety protocol, one must understand the molecular interactions of the compound with human biology. 3-(2,2-Dichloro-1-hydroxyethyl)phenol presents three distinct hazard mechanisms:
-
Rapid Dermal Penetration (The Phenol Motif): Phenolic compounds possess excellent skin-penetrating capabilities[3]. The addition of the dichloromethyl group significantly increases the molecule's lipophilicity (Log
), allowing it to rapidly partition into and cross the lipid bilayers of the stratum corneum[4]. Exposure to halogenated phenols can cause chemical burns, localized depigmentation (leukoderma), and systemic toxicity affecting the liver and kidneys[3][4]. -
Inhalation Toxicity: Supplied as a solid powder, this compound poses a severe aerosolization risk. Inhalation of halogenated phenolic dust bypasses dermal barriers, leading to rapid systemic absorption and severe respiratory tract irritation[5][6].
-
Thermal Instability & Byproducts: Improper disposal or heating of halogenated phenols (specifically below 300°C) can lead to the condensation and formation of highly toxic polyhalogenated dibenzo-p-dioxins or dibenzofurans[6][7].
Fig 1. Exposure pathways of halogenated phenols and targeted PPE interventions to prevent systemic toxicity.
Part 2: Core Personal Protective Equipment (PPE) Matrix
Standard thin nitrile gloves offer limited breakthrough times against phenolic compounds. The following matrix dictates the required PPE based on operational scale.
| PPE Category | Analytical Scale (<100 mg) | Preparative/Bulk Scale (>1 g) | Scientific Rationale |
| Hand Protection | Double-gloved: Inner standard nitrile, Outer Butyl Rubber or Neoprene [5]. | Heavy-duty Butyl Rubber gloves (extended cuff). | Phenols rapidly degrade standard latex and thin nitrile, leading to breakthrough. Butyl rubber provides superior chemical resistance to halogenated organics. |
| Eye/Face Protection | Tight-fitting safety goggles (NIOSH/EN 166 approved)[5][8]. | Safety goggles + Full face shield. | Prevents mucosal absorption of aerosolized dust. Standard safety glasses with side shields are insufficient for fine powders. |
| Respiratory Protection | Handled strictly inside a certified chemical fume hood (80-100 fpm)[5]. | N95/P100 particulate respirator or PAPR if handled outside containment[5]. | Prevents inhalation of highly bioavailable lipophilic dust particles. |
| Body Protection | Flame-retardant, antistatic lab coat[5]. | Disposable Tyvek® coveralls or impervious chemical suit[5]. | Prevents accumulation of static-charged dust on personal clothing, which can cause delayed dermal exposure. |
Part 3: Operational Workflow & Step-by-Step Methodology
To ensure a self-validating safety system, execute the following procedural workflow when handling 3-(2,2-Dichloro-1-hydroxyethyl)phenol.
Phase 1: Pre-Operation Setup
-
Verify Containment: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Do not use a laminar flow clean bench, as it directs air toward the user.
-
Static Elimination: Because fine organic powders can accumulate electrostatic charge (posing an explosion or dispersion risk), use an anti-static bar or zero-stat gun on your weighing spatulas and weigh boats[5][9].
-
PPE Donning: Inspect butyl/neoprene gloves for pinhole leaks prior to donning.
Phase 2: Handling and Weighing
-
Transfer: Open the compound vial only deep inside the fume hood. Use a dedicated, statically neutralized micro-spatula.
-
Weighing: Transfer the required mass into a pre-tared, sealable anti-static weigh boat or directly into the volumetric flask.
-
Solubilization: Cap the vessel immediately after transfer. Add the diluent (e.g., methanol or mobile phase) via a closed system or carefully down the side of the flask to prevent aerosolizing the dry powder.
Phase 3: Post-Operation Decontamination
-
Surface Cleaning: Do not dry-sweep any spilled powder[9]. Dampen a cleanroom wipe with water or a dilute alcohol solution to gently wipe down the balance and hood surfaces.
-
Secondary Wash: Follow up with a mild soap and water wash to remove any residual phenolic film[8].
-
Doffing: Remove outer gloves inside the fume hood and dispose of them as hazardous solid waste. Wash hands immediately with soap and water.
Fig 2. Step-by-step operational workflow for the safe handling and disposal of halogenated phenolic compounds.
Part 4: Disposal Plan and Emergency Response
Waste Disposal Protocol
-
Classification: All solutions and contaminated consumables (wipes, gloves, weigh boats) must be strictly segregated into Halogenated Organic Waste containers.
-
Incompatibilities: Never mix halogenated phenolic waste with strong oxidizing agents (e.g., nitrates, chlorine bleaches), as this can trigger violent exothermic reactions or ignition[9].
-
Destruction Method: Waste must be routed for high-temperature commercial incineration. Low-temperature burning of halogenated phenols can synthesize polyhalogenated dibenzo-p-dioxins (PHAHs), which are highly persistent environmental toxins[6][7].
Emergency Spill & Exposure Response
-
Powder Spill: Clear the area. Put on a P100 respirator. Do not sweep. Dampen the spill with water to prevent dusting, then collect it using a HEPA-filtered vacuum or wet-wipes[9]. Place in a sealed, labeled container.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes[8][9]. Crucial Note: Do not use organic solvents (like ethanol) to clean the skin, as this will accelerate the dermal absorption of the phenol.
-
Eye Contact: Immediately hold eyelids apart and flush continuously with running water for 15 minutes[5][9]. Seek urgent ophthalmological evaluation.
References
-
National Institutes of Health (NIH) / PMC. "Dermatologic reactions to disinfectant use during the COVID-19 pandemic". Available at:[Link]
-
PDXScholar. "Distribution of Ionized and Neutral Halogenated Phenols in an Octanol-water Membrane Model System". Available at:[Link]
-
P2 InfoHouse. "Prudent Practices for Handling Hazardous Chemicals in Laboratories". Available at:[Link]
-
TLC Pharmaceutical Standards. "Phenylephrine Impurity 22". Available at:[Link]
-
Chemstock. "Chemwatch MSDS 17437". Available at:[Link]
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- 2. Phenylephrine Impurity 45 | CAS No: NA [aquigenbio.com]
- 3. Dermatologic reactions to disinfectant use during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
